IR808-TZ
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C46H57ClF6N7O3P |
|---|---|
分子量 |
936.4 g/mol |
IUPAC 名称 |
6-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-[6-[(6-methyl-1,2,4,5-tetrazin-3-yl)methylamino]-6-oxohexyl]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid hexafluorophosphate |
InChI |
InChI=1S/C46H56ClN7O3.F6P/c1-32-49-51-41(52-50-32)31-48-42(55)23-8-6-14-29-53-37-21-12-10-19-35(37)45(2,3)39(53)27-25-33-17-16-18-34(44(33)47)26-28-40-46(4,5)36-20-11-13-22-38(36)54(40)30-15-7-9-24-43(56)57;1-7(2,3,4,5)6/h10-13,19-22,25-28H,6-9,14-18,23-24,29-31H2,1-5H3,(H-,48,55,56,57);/q;-1/p+1 |
InChI 键 |
SQLJBWDDJNDVCR-UHFFFAOYSA-O |
手性 SMILES |
CC1=NN=C(N=N1)CNC(=O)CCCCC[N+]2=C(C(C3=CC=CC=C32)(C)C)/C=C/C4=C(/C(=C/C=C/5\C(C6=CC=CC=C6N5CCCCCC(=O)O)(C)C)/CCC4)Cl.F[P-](F)(F)(F)(F)F |
规范 SMILES |
CC1=NN=C(N=N1)CNC(=O)CCCCC[N+]2=C(C(C3=CC=CC=C32)(C)C)C=CC4=C(C(=CC=C5C(C6=CC=CC=C6N5CCCCCC(=O)O)(C)C)CCC4)Cl.F[P-](F)(F)(F)(F)F |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of IR808 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core mechanisms through which the near-infrared (NIR) cyanine dye IR808 exerts its anti-cancer effects. IR808 is a versatile theranostic agent, functioning as both a photosensitizer for therapy and a fluorescent probe for imaging. Its primary therapeutic action is triggered by near-infrared light, typically at a wavelength of 808 nm, which offers the advantage of deeper tissue penetration compared to visible light. The anti-cancer efficacy of IR808 stems from its ability to induce both photothermal and photodynamic effects, leading to tumor cell destruction through distinct but often synergistic pathways.
Core Mechanism of Action: A Dual Phototherapeutic Approach
Upon excitation with 808 nm NIR light, IR808 initiates two primary cytotoxic processes: Photothermal Therapy (PTT) and Photodynamic Therapy (PDT). These processes can lead to different forms of cell death, including apoptosis and necrosis.
The principal mechanism of PTT involves the conversion of absorbed light energy into heat. IR808 is an efficient photothermal agent, meaning it excels at non-radiative decay processes where electronic excitation energy is converted into vibrational energy, rapidly heating the local environment.[1] This localized hyperthermia (temperatures rising above 41°C) has several destructive effects on cancer cells:
-
Protein Denaturation and Membrane Disruption: Elevated temperatures lead to the denaturation of essential proteins and enzymes, disrupting cellular functions. The integrity of cellular and organellar membranes is compromised, causing a loss of function and eventual cell death.[2]
-
Coagulative Necrosis: At higher temperatures (approaching 60°C), the intense heat causes coagulative necrosis, a form of cell death characterized by the irreversible denaturation of intracellular proteins and membrane breakdown.[2]
-
Enhanced Drug Delivery: In drug delivery systems, the heat generated can trigger the release of co-loaded chemotherapeutic agents in a spatiotemporally controlled manner.[3]
The photothermal conversion efficiency (η) is a key parameter for evaluating PTT agents. For instance, when integrated into a nanoplatform with Au-Bi bimetallic nanoparticles, IR808 contributed to a photothermal conversion efficiency of 34.2%.[4][5]
Concurrent with its photothermal effects, IR808 can also act as a photosensitizer to generate cytotoxic reactive oxygen species (ROS).[6] This process, known as photodynamic therapy, is typically oxygen-dependent.
-
Generation of Reactive Oxygen Species (ROS): After absorbing a photon, the photosensitizer (IR808) transitions to an excited triplet state. It can then transfer its energy to molecular oxygen (³O₂), converting it into highly reactive singlet oxygen (¹O₂) or other ROS like superoxide anions and hydroxyl radicals.[4][7][8]
-
Oxidative Stress and Cellular Damage: ROS are highly reactive molecules that induce significant oxidative stress within the cell.[9] They indiscriminately damage key biomolecules, including lipids (leading to membrane peroxidation), proteins (causing functional inactivation), and nucleic acids (resulting in DNA damage).[10]
-
Induction of Apoptosis: The extensive cellular damage triggered by ROS can activate intrinsic apoptotic pathways.[6][11] Damage to mitochondria, a primary site of ROS production, can lead to the release of cytochrome c and the activation of the caspase cascade, culminating in programmed cell death.[6][7]
The dual PTT and PDT effects of IR808-based systems provide a synergistic approach to cancer therapy, enhancing the overall therapeutic efficacy.[4][6]
Affected Signaling Pathways
The hyperthermia and ROS generated by IR808-mediated phototherapy disrupt multiple intracellular signaling pathways, contributing to cell death and inhibition of tumor progression.
-
Apoptosis Pathways: ROS-induced oxidative stress is a potent trigger for the intrinsic apoptosis pathway. Damage to the mitochondrial membrane leads to the release of pro-apoptotic factors, activating a cascade of caspases that execute programmed cell death.[6]
-
Heat Shock Response: Hyperthermia from PTT can induce the expression of heat shock proteins (HSPs), such as HSP90, which is a cellular defense mechanism. However, combining PTT with HSP90 inhibitors can block this pro-survival signaling, leading to synergistic anti-tumor effects by interfering with pathways related to the cell cycle, Akt signaling, and hypoxia-inducible factor (HIF-1α).[12]
-
Tumor Microenvironment and Immunity: Cell death induced by PTT/PDT, particularly immunogenic cell death (ICD), can release damage-associated molecular patterns (DAMPs).[13][14] This process can potentially stimulate an anti-tumor immune response by activating dendritic cells and promoting the infiltration of cytotoxic T lymphocytes into the tumor microenvironment.[13][15][16]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the efficacy of IR808-based systems.
Table 1: In Vitro Cytotoxicity and Cellular Effects
| Cell Line | System | Treatment | Cell Viability (%) | Observation | Reference |
|---|---|---|---|---|---|
| 4T1 | GVs-IR808 | GVs-IR808 + Laser | < 20% | Significant cell death observed. | [2] |
| 4T1 | GVs-IR808 | GVs-IR808 + US + Laser | ~5% | Ultrasound enhances cytotoxicity. | [2] |
| 4T1 & Hela | GVs-IR808 | GVs-IR808 only (0-200 µg/mL) | > 90% | Negligible toxicity without light. |[2] |
Table 2: In Vivo Anti-Tumor Efficacy
| Animal Model | System | Treatment Group | Outcome | Reference |
|---|---|---|---|---|
| 4T1 Tumor-bearing Mice | GVs-IR808 | GVs-IR808 + US + Laser | Significant tumor growth inhibition; prolonged survival. | [2] |
| Nude Mice with Cervical Tumors | IR808 Dye | IR808 Injection | Significant tumor-to-background fluorescence ratios. | [17][18] |
| B16-F10 Melanoma in BALB/c Mice | Melanin (endogenous) | 808 nm Laser Irradiation | Massive necrosis in melanin-containing tumor tissue. |[1] |
Table 3: Physicochemical and Performance Properties
| System | Property | Value | Notes | Reference |
|---|---|---|---|---|
| Au–Bi-GSH@IR808 | Photothermal Conversion Efficiency (η) | 34.2% | Upon 808 nm laser irradiation. | [4][5] |
| IR808@MnO | Diagnostic Sensitivity (Malignant Pleural Effusion) | 74.4% | Staining method for patient samples. | [5][19] |
| IR808@MnO | Diagnostic Specificity (Malignant Pleural Effusion) | 79.5% | Staining method for patient samples. |[5][19] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the mechanism of action of IR808.
-
Objective: To assess the cytotoxicity of IR808 formulations with and without laser irradiation.
-
Protocol:
-
Cell Seeding: Cancer cells (e.g., 4T1, HeLa) are seeded into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and cultured for 24 hours to allow for attachment.[2]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the IR808 formulation (e.g., 0-200 µg/mL). Control wells receive medium only.[2]
-
Incubation: Cells are incubated with the formulation for a specified period (e.g., 12 hours).[2]
-
Irradiation: For phototherapy groups, the designated wells are exposed to an 808 nm laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).
-
CCK-8 Assay: After irradiation and a further incubation period (e.g., 24 hours), 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Measurement: The plate is incubated for 1-4 hours at 37°C, and the absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control group.
-
-
Objective: To distinguish and quantify apoptotic versus necrotic cell death induced by IR808 phototherapy.
-
Protocol:
-
Cell Treatment: Cells are cultured in 6-well plates and treated with the IR808 formulation and/or laser irradiation as described above.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed twice with cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube. The stained cells are analyzed by flow cytometry within 1 hour.
-
Quantification: The cell population is gated into four quadrants: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
-
Objective: To evaluate the anti-tumor efficacy of IR808-based phototherapy in a living animal model.
-
Protocol:
-
Tumor Implantation: Nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 1x10⁶ 4T1 cells) in the flank or another designated area. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[2][18]
-
Grouping and Administration: Mice are randomly divided into treatment groups (e.g., Saline, IR808 only, Saline + Laser, IR808 + Laser). The IR808 formulation is administered systemically via intravenous (tail vein) injection.[2][18]
-
Biodistribution Imaging (Optional): The accumulation of the IR808 agent at the tumor site can be monitored over time using an in vivo imaging system (IVIS) to determine the optimal time for laser irradiation.[17]
-
Laser Irradiation: At the time of peak tumor accumulation (e.g., 24 hours post-injection), the tumor area of the designated groups is irradiated with an 808 nm laser at a specific power density for a set duration.
-
Monitoring: Tumor volume and mouse body weight are measured every 2-3 days. Tumor volume is often calculated using the formula: (Tumor Length × Tumor Width²) / 2.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and photographed. Tumors and major organs may be collected for histological analysis (e.g., H&E staining, TUNEL staining for apoptosis, Ki67 staining for proliferation).[2]
-
Conclusion
The mechanism of action of IR808 in cancer cells is a multi-faceted process primarily driven by its photothermal and photodynamic properties upon activation by 808 nm NIR light. It effectively induces cell death through both necrosis and apoptosis by generating localized hyperthermia and cytotoxic ROS. This dual-action capability, combined with its utility in fluorescence imaging, makes IR808 a powerful agent in the development of advanced theranostic platforms. The ability to conjugate IR808 with targeting moieties or encapsulate it within nanocarriers further enhances its tumor specificity and therapeutic potential, paving the way for more effective and targeted cancer treatments.
References
- 1. Photothermal effect by 808-nm laser irradiation of melanin: a proof-of-concept study of photothermal therapy using B16-F10 melanotic melanoma growing in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visibly acoustic delivery of IR808 into tumor via gas vesicles enhances photothermal therapy efficacy against tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A near infrared light activated phenothiazine based cancer cell specific phototherapeutic system: a synergistic approach to chemo-photothermal therapy - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. Integration of IR-808 and thiol-capped Au–Bi bimetallic nanoparticles for NIR light mediated photothermal/photodynamic therapy and imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. IR-808 loaded nanoethosomes for aggregation-enhanced synergistic transdermal photodynamic/photothermal treatment of hypertrophic scars - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Reactive Oxygen Species-Based Nanomaterials for Cancer Therapy [frontiersin.org]
- 10. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Near-infrared light triggered multi-hit therapeutic nanosystem for tumor specific photothermal effect amplified signal pathway regulation and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Near-infrared Light Triggered Activation of Pro-drug Combination Cancer Therapy and Induction of Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Restoring the Immunity in the Tumor Microenvironment: Insights into Immunogenic Cell Death in Onco-Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radiofrequency radiation reshapes tumor immune microenvironment into antitumor phenotype in pulmonary metastatic melanoma by inducing active transformation of tumor-infiltrating CD8+ T and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pre-clinical study of IR808 dye for cervical cancer in vitro and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. IR808@MnO nano-near infrared fluorescent dye’s diagnostic value for malignant pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectral Secrets of IR808-TZ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core spectral properties and quantum yield of IR808-TZ, a near-infrared (NIR) heptamethine cyanine dye. This document provides a comprehensive overview of its photophysical characteristics, detailed experimental protocols for their determination, and visual representations of the underlying scientific principles and workflows.
Core Spectral and Photophysical Properties
This compound exhibits distinct spectral characteristics in the near-infrared region, making it a valuable tool for various research and drug development applications, including in vivo imaging and photothermal therapy.[1][2][3] The key quantitative spectral and photophysical parameters of this compound in aqueous solutions are summarized in the table below.
| Property | Value | Solvent |
| Absorption Maximum (λ_max) | 776 nm[4] | Water |
| Emission Maximum (λ_em) | 790 nm[4] | Water |
| Quantum Yield (Φ) | 5.9% | Aqueous Solution |
| Molar Extinction Coefficient (ε) | ~200,000 - 250,000 M⁻¹cm⁻¹ (Estimated) | Aqueous Solution |
Note: The molar extinction coefficient is an estimated value based on typical ranges for heptamethine cyanine dyes in aqueous solutions, as a precise experimental value for this compound was not available in the reviewed literature.
Experimental Protocols
Accurate determination of the spectral properties of fluorescent dyes like this compound is crucial for their effective application. Below are detailed methodologies for measuring the molar extinction coefficient and the relative fluorescence quantum yield.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient, a measure of how strongly a substance absorbs light at a given wavelength, is determined using the Beer-Lambert law.
Materials:
-
This compound
-
High-purity solvent (e.g., deionized water or phosphate-buffered saline)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the absorption maximum of this compound (776 nm).
-
Blank Measurement: Fill a clean cuvette with the solvent and use it to zero the spectrophotometer.
-
Absorbance Measurement: Measure the absorbance of each of the diluted this compound solutions.
-
Data Analysis: Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin. The molar extinction coefficient (ε) can be calculated from the slope of the line using the Beer-Lambert law equation: A = εcl where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). The slope of the line will be equal to εl.
Determination of Relative Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield. For NIR dyes like this compound, a common standard is Indocyanine Green (ICG) in DMSO.
Materials:
-
This compound
-
Quantum yield standard (e.g., ICG)
-
Appropriate high-purity solvents for both the sample and the standard
-
Calibrated spectrofluorometer with an excitation and emission monochromator
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both this compound and the standard in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorption Spectra: Measure the absorption spectra of all solutions using a UV-Vis spectrophotometer.
-
Fluorescence Spectra:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the standard.
-
Measure the fluorescence emission spectrum of the standard solution.
-
Without changing the instrument settings, replace the standard with the this compound solution and measure its fluorescence emission spectrum using the same excitation wavelength.
-
-
Data Analysis:
-
Integrate the area under the emission curves for both the sample (A_sample) and the standard (A_standard).
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (A_sample / A_standard) * (Abs_standard / Abs_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, A is the integrated fluorescence intensity, Abs is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Visualizing the Fundamentals and Workflows
To further elucidate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Jablonski diagram illustrating the electronic transitions of this compound.
Caption: Experimental workflow for determining relative quantum yield.
Caption: Workflow for molar extinction coefficient determination.
References
An In-depth Technical Comparison of IR-783 and IR-808 Fluorescent Dyes
This technical guide provides a comprehensive comparison of the near-infrared (NIR) fluorescent dyes IR-783 and IR-808, intended for researchers, scientists, and drug development professionals. The document details their core properties, experimental applications, and underlying mechanisms of action.
Introduction
IR-783 and IR-808 are heptamethine cyanine dyes that exhibit strong absorption and fluorescence in the near-infrared spectrum, a region advantageous for deep-tissue imaging due to reduced autofluorescence and increased light penetration. These characteristics make them valuable tools in preclinical research, particularly in oncology for applications such as in vivo imaging, photothermal therapy (PTT), and photodynamic therapy (PDT). While structurally related, with IR-783 serving as a potential precursor for the synthesis of IR-808, they possess distinct photophysical and biological properties that dictate their optimal applications.
Physicochemical and Photophysical Properties
A summary of the key quantitative data for IR-783 and IR-808 is presented in the tables below for a clear side-by-side comparison.
Table 1: General and Chemical Properties
| Property | IR-783 | IR-808 |
| Chemical Formula | C₃₈H₄₆ClN₂NaO₆S₂ | C₄₂H₅₂BrClN₂O₄ |
| Molecular Weight | 749.35 g/mol | 764.24 g/mol |
| Solubility | Good water solubility | Water soluble, but may exhibit poor stability and aggregation |
| CAS Number | 115970-66-6 | 172971-76-5 |
Table 2: Photophysical Properties
| Property | IR-783 | IR-808 |
| Maximum Excitation (λex) | 776 nm[1] | 782 nm |
| Maximum Emission (λem) | 798 nm[1] | 808 nm[2][3] |
| Molar Extinction Coefficient (ε) | 157,000 - 261,000 M⁻¹cm⁻¹[4] | Not consistently reported, one study on NIR-IO nanocrystals reported 75.63 M⁻¹cm⁻¹ at 808 nm, which is not representative of the free dye. |
| Quantum Yield (Φ) | 5.5% - 11%[1] | 5% - 6.5% (in the 920-950 nm range)[1] |
| Stokes Shift | 22 nm[1] | ~26 nm |
Experimental Protocols
In Vitro Cell Staining with IR-783
This protocol describes the staining of cancer cells with IR-783 for fluorescence microscopy.
-
Cell Culture: Plate cancer cells (e.g., HeLa, SiHa, Caski) on four-chamber slides coated with vitronectin and incubate for 24 hours in a suitable medium containing 5% fetal bovine serum.
-
Preparation of Staining Solution: Prepare a working solution of IR-783 dye at a concentration of 20 µM in the appropriate cell culture medium.
-
Incubation: Remove the culture medium from the cells and add the IR-783 working solution. Incubate the slides at 37°C for 30 minutes.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound dye.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Mounting: Wash the cells twice with PBS and mount with an aqueous mounting medium and a coverslip.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the NIR region.
In Vivo Tumor Imaging with IR-783
This protocol outlines the procedure for imaging tumor xenografts in mice using IR-783.
-
Animal Model: Use athymic nude mice with subcutaneously or orthotopically implanted human cancer cells. Allow tumors to grow to a diameter of approximately 2-8 mm.
-
Dye Administration: Inject the mice with an IR-783 dye solution at a dose of 0.35 mg/kg.
-
Imaging: Perform whole-body fluorescence imaging at various time points post-injection (e.g., 0.5, 24, 48, 72, and 96 hours) using an in vivo imaging system equipped for NIR fluorescence detection.
In Vitro Photothermal Therapy with IR-808
This protocol details the use of IR-808 for in vitro photothermal therapy.
-
Cell Culture: Seed cancer cells in a 96-well plate and culture until they reach the desired confluence.
-
Preparation of IR-808 Solution: Prepare solutions of IR-808 in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations (e.g., 0, 20, 40, 80, 160 µg/mL) in cell culture medium.[5]
-
Incubation: Replace the culture medium with the IR-808 solutions and incubate for a predetermined time (e.g., 30 minutes).[3]
-
Laser Irradiation: Irradiate the cells with an 808 nm laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).[5]
-
Viability Assessment: Following irradiation, assess cell viability using a standard method such as the MTT assay to determine the cytotoxic effects of the photothermal treatment.
Signaling Pathways and Experimental Workflows
IR-783-Induced Mitochondrial Fission
IR-783 has been shown to inhibit the proliferation and migration of breast cancer cells by inducing mitochondrial fission. This leads to a decrease in ATP levels, resulting in cell cycle arrest.
Caption: IR-783 signaling pathway leading to inhibition of cancer cell proliferation and migration.
Experimental Workflow for IR-808 Mediated Photothermal Therapy
The following diagram illustrates a typical workflow for evaluating the efficacy of IR-808 in photothermal therapy, from nanoparticle formulation to in vivo treatment.
Caption: A generalized experimental workflow for IR-808 in photothermal therapy research.
Discussion and Conclusion
IR-783 and IR-808 are powerful near-infrared fluorescent dyes with significant potential in biomedical research and drug development. IR-783 is well-characterized, with good water solubility and intrinsic tumor-targeting capabilities, making it a suitable agent for in vivo imaging and as a therapeutic agent through mechanisms like the induction of mitochondrial fission.[6][7][8]
IR-808, while also a potent NIR dye, is frequently utilized in photothermal and photodynamic therapies, often in conjunction with nanoparticles to enhance its therapeutic efficacy.[9][10] Its application as a photosensitizer allows for light-induced cancer cell death.[9] The synthesis of IR-808 can be achieved from IR-783, highlighting their close chemical relationship.[11]
The choice between IR-783 and IR-808 will depend on the specific research application. For straightforward in vivo tumor imaging and studies on mitochondrial dysfunction, IR-783 is an excellent candidate. For applications requiring light-activated therapies such as PTT and PDT, IR-808, particularly when formulated in a nanocarrier system, is a more common choice. This guide provides the foundational technical information to assist researchers in selecting and utilizing these valuable NIR dyes in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on the optical and biological properties in vitro of IR808-PEG-FA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Visibly acoustic delivery of IR808 into tumor via gas vesicles enhances photothermal therapy efficacy against tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IR-783 inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IR-783 inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IR-808 loaded nanoethosomes for aggregation-enhanced synergistic transdermal photodynamic/photothermal treatment of hypertrophic scars - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 10. Integration of IR-808 and thiol-capped Au–Bi bimetallic nanoparticles for NIR light mediated photothermal/photodynamic therapy and imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. IR-783 - CD Bioparticles [cd-bioparticles.net]
The Discovery and Synthesis of IR808-TZ: A Technical Guide for Advanced Bioorthogonal Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and application of IR808-TZ, a near-infrared (NIR) heptamethine cyanine dye functionalized with a tetrazine moiety. This compound is designed for bioorthogonal chemistry applications, enabling precise labeling and imaging of biological targets in living systems. While the specific compound "this compound" is not extensively documented as a commercial product, this guide is based on established principles of organic synthesis and bioorthogonal chemistry, creating a well-founded prospectus for its creation and use. The "TZ" designation is presumed to represent a tetrazine group, a common component in bioorthogonal "click chemistry" reactions.
Introduction to IR808 and Bioorthogonal Chemistry
IR808 is a near-infrared fluorescent dye known for its applications in in vivo imaging due to its favorable optical properties, including deep tissue penetration and minimal autofluorescence from biological tissues.[1][2] The core structure of IR808 belongs to the heptamethine cyanine dye family.[3][4] Functionalization of such dyes with bioorthogonal reactive groups, such as tetrazine, allows for their specific conjugation to biomolecules that have been metabolically or genetically engineered to express a complementary dienophile, such as a strained alkene or alkyne. This highly specific and rapid reaction, known as the inverse-electron-demand Diels-Alder cycloaddition (iEDDA), forms the basis of many advanced biological imaging and therapeutic strategies.[5][6][7][8][9][10]
Physicochemical and Spectroscopic Properties of this compound
The introduction of a tetrazine moiety to the IR808 core is expected to modulate its photophysical properties. The tetrazine group can act as a quencher of the cyanine dye's fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT).[8][11] Upon reaction with a dienophile, the tetrazine is converted to a dihydropyrazine, disrupting the quenching mechanism and leading to a significant increase in fluorescence emission. This "turn-on" characteristic is highly advantageous for reducing background noise in imaging experiments.[12][13]
Table 1: Predicted Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Chemical Formula | C₅₁H₅₅N₅O₂ (assumed) | N/A |
| Molecular Weight | 789.99 g/mol (assumed) | N/A |
| Appearance | Dark blue or green solid | [1] |
| Solubility | Soluble in organic solvents (DMSO, DMF) | [1] |
| Excitation Maximum (λex) | ~780 nm | [1] |
| Emission Maximum (λem) | ~808 nm | [1] |
| Molar Extinction Coefficient (ε) | > 200,000 M⁻¹cm⁻¹ | [14] |
| Quantum Yield (Φ) | Low (quenched state), High (after reaction) | [5][8] |
Note: The chemical formula and molecular weight are hypothetical and depend on the specific IR808 isomer and tetrazine linker used. The spectroscopic data are based on the parent IR808 dye and typical characteristics of tetrazine-cyanine conjugates.
Synthesis of this compound
The synthesis of this compound would involve the modification of the core IR808 structure with a tetrazine derivative. Heptamethine cyanine dyes often possess reactive functional groups, such as a carboxylic acid or an activated ester, which can be used for conjugation.
General Synthesis Scheme
The proposed synthesis involves a two-step process: the synthesis of the core IR808 dye with a suitable functional group for conjugation, followed by the coupling of a tetrazine moiety.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
Appropriate precursors for the IR808 core (e.g., substituted indolium salts and a polymethine bridge precursor).
-
Amino-functionalized tetrazine (e.g., 3-(p-aminobenzyl)-6-methyl-1,2,4,5-tetrazine).
-
Coupling reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS).
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Purification: Silica gel for column chromatography, High-performance liquid chromatography (HPLC).
Procedure:
-
Synthesis of Carboxy-Functionalized IR808 (IR808-COOH):
-
Synthesize the IR808 core structure with a carboxylic acid functional group on one of the indole rings, following established literature procedures for heptamethine cyanine dyes.[15] This typically involves the condensation of two indolium salt precursors with a polymethine bridge-forming reagent.
-
Purify the resulting IR808-COOH by column chromatography.
-
-
Activation of IR808-COOH:
-
Dissolve IR808-COOH (1 equivalent) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester of IR808.
-
-
Conjugation with Amino-Tetrazine:
-
In a separate flask, dissolve the amino-functionalized tetrazine (1.5 equivalents) in anhydrous DMF.
-
Add the activated IR808-NHS ester solution dropwise to the tetrazine solution.
-
Stir the reaction overnight at room temperature, protected from light.
-
-
Purification of this compound:
-
Monitor the reaction by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to yield the final this compound compound.
-
Confirm the structure and purity by mass spectrometry and NMR spectroscopy.
-
Application in Bioorthogonal Labeling
This compound can be used for the specific labeling of biomolecules that have been modified to contain a dienophile, such as trans-cyclooctene (TCO).
Experimental Workflow
Caption: Workflow for bioorthogonal labeling using this compound.
Protocol for Live Cell Imaging
Materials:
-
Cells expressing a protein of interest tagged with a dienophile (e.g., TCO-lysine incorporated via genetic code expansion).
-
This compound stock solution in DMSO.
-
Cell culture medium.
-
Fluorescence microscope equipped with a NIR laser and appropriate emission filters.
Procedure:
-
Cell Preparation:
-
Culture the cells expressing the TCO-tagged protein in a suitable imaging dish.
-
-
Labeling with this compound:
-
Dilute the this compound stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Replace the medium on the cells with the this compound containing medium.
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Imaging:
-
Wash the cells with fresh medium to remove any unbound probe (optional, as the probe is fluorogenic).
-
Image the cells using a fluorescence microscope with excitation around 780 nm and detection of emission above 800 nm. The fluorescence signal will indicate the location of the target protein.
-
Investigating Signaling Pathways
Bioorthogonal labeling with probes like this compound is a powerful tool to study the dynamics of signaling proteins within their native cellular environment. For example, it can be used to track the localization and interactions of a specific kinase in a signaling cascade.
Caption: A generic signaling pathway that can be studied using this compound.
By labeling a receptor or a downstream signaling protein with this compound, researchers can use live-cell imaging to monitor its trafficking, dimerization, or recruitment to specific cellular compartments in response to stimuli, providing valuable insights into the dynamics of cellular communication.
Conclusion
This compound represents a promising tool for researchers in chemical biology and drug development. Its near-infrared properties, combined with the specificity and fluorogenic nature of the tetrazine-dienophile reaction, offer a powerful method for real-time visualization of biological processes in living systems. The synthetic and experimental protocols outlined in this guide provide a foundation for the creation and application of this and similar advanced bioorthogonal probes. Further research and development in this area will undoubtedly continue to expand the capabilities of molecular imaging and our understanding of complex biological systems.
References
- 1. abmole.com [abmole.com]
- 2. IR808@MnO nano-near infrared fluorescent dye’s diagnostic value for malignant pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heptamethine Cyanine Dyes in the Design of Photoactive Carbon Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 10. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 11. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. Dimerizing Heptamethine Cyanine Fluorophores from the Meso Position: Synthesis, Optical Properties, and Metal Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Uptake and Subcellular Localization of IR808-TZ
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anticipated cellular uptake and subcellular localization of IR808-TZ, a near-infrared (NIR) fluorescent probe conjugated with a tetrazine moiety for bioorthogonal labeling. Due to the nascent stage of research on this specific conjugate, this document synthesizes information from studies on the parent IR808 dye, the well-established behavior of tetrazine-conjugated molecules, and standard cell biology methodologies to offer a predictive framework and detailed experimental protocols for its characterization.
Introduction to this compound
IR808 is a heptamethine cyanine dye that exhibits fluorescence in the near-infrared spectrum, making it a valuable tool for deep-tissue in vivo imaging with reduced background autofluorescence.[1] The addition of a tetrazine ("-TZ") group enables its use in bioorthogonal chemistry, specifically for the highly efficient and specific inverse electron-demand Diels-Alder cycloaddition with a dienophile, such as trans-cyclooctene (TCO).[2][3] This allows for the precise labeling of target molecules in complex biological environments. Understanding the cellular transport and fate of this compound is critical for its effective application in cell biology and drug development.
Cellular Uptake of this compound
The internalization of this compound into cells is predicted to occur predominantly through endocytosis, a process by which cells engulf extracellular material.[4][5] The specific endocytic pathways involved can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, with the preferential route being dependent on the physicochemical properties of the conjugate and the specific cell type under investigation.
Quantitative Data Summary
While specific quantitative data for this compound is not yet available in the literature, the following table provides a template for the presentation of such data, which would be crucial for comparing its uptake efficiency across different cell lines and conditions.
| Cell Line | Concentration (µM) | Incubation Time (h) | Uptake Efficiency (%) | Method of Quantification |
| e.g., HeLa | 10 | 4 | [To Be Determined] | Flow Cytometry |
| e.g., A549 | 10 | 4 | [To Be Determined] | Fluorescence Microscopy |
| e.g., MCF-7 | 10 | 4 | [To Be Determined] | Spectrofluorometry |
Subcellular Localization of this compound
Following endocytosis, this compound is expected to be trafficked through the endo-lysosomal pathway, moving from early endosomes to late endosomes, and ultimately accumulating in lysosomes. This localization can be quantitatively assessed through colocalization analysis with organelle-specific fluorescent markers.
Colocalization Analysis
The degree of colocalization between this compound and organelle markers can be quantified using metrics such as the Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC).[6][7][8][9] PCC values range from -1 (perfect anti-correlation) to +1 (perfect correlation), while MOC values range from 0 (no overlap) to 1 (complete overlap). The table below illustrates how colocalization data for this compound could be effectively summarized.
| Organelle Marker | Expected Pearson's Correlation Coefficient (PCC) | Expected Manders' Overlap Coefficient (MOC) | Interpretation |
| e.g., LysoTracker Green | High Positive Value | High Value (>0.7) | Suggests significant accumulation in lysosomes. |
| e.g., Rab5-GFP (Early Endosomes) | Moderate Positive Value | Moderate Value | Indicates transient passage through early endosomes. |
| e.g., Rab7-GFP (Late Endosomes) | Moderate to High Positive Value | Moderate to High Value | Suggests trafficking through and potential accumulation in late endosomes. |
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake of this compound
This protocol outlines the steps to quantify the uptake of this compound in a selected cell line using flow cytometry and fluorescence microscopy.
Materials:
-
Adherent mammalian cells (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a biocompatible solvent like DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Flow cytometer with appropriate laser and filters for NIR dyes
-
Fluorescence microscope with a suitable filter cube for IR808
-
Multi-well plates (6-well for flow cytometry, 96-well black-walled, clear-bottom for microscopy)
Procedure:
-
Cell Seeding: Plate cells in multi-well plates and culture until they reach 70-80% confluency.
-
This compound Incubation: Prepare a series of concentrations of this compound in complete culture medium. Replace the existing medium with the this compound solution and incubate for various time points (e.g., 1, 4, 8, 24 hours) at 37°C.
-
Washing: Following incubation, aspirate the this compound solution and wash the cells three times with ice-cold PBS to remove extracellular probe.
-
Sample Preparation for Flow Cytometry: a. Detach the cells using Trypsin-EDTA. b. Resuspend the cells in cold PBS.
-
Data Acquisition: a. Flow Cytometry: Analyze the cell suspension to determine the mean fluorescence intensity per cell. b. Fluorescence Microscopy: Acquire images of the cells in the 96-well plate.
-
Data Analysis: a. Flow Cytometry: Plot the mean fluorescence intensity against concentration and/or time. b. Fluorescence Microscopy: Use image analysis software (e.g., ImageJ) to quantify the average intracellular fluorescence intensity.
Protocol 2: Determination of Subcellular Localization of this compound
This protocol describes the use of confocal microscopy and colocalization analysis to determine the subcellular compartments where this compound accumulates.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound solution
-
Fluorescent organelle markers (e.g., LysoTracker™ dyes, MitoTracker™ dyes, or transfection with fluorescently-tagged organelle-resident proteins like Rab-GTPases)
-
Live-cell imaging medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Preparation: Grow cells to an appropriate density on imaging-quality dishes or coverslips.
-
Labeling with this compound: Incubate the cells with this compound for a time sufficient to allow for internalization and trafficking (determined from uptake studies).
-
Organelle Co-staining: Wash the cells with PBS and then apply the organelle-specific fluorescent marker according to the manufacturer's protocol. For transfection-based markers, this should be done prior to this compound labeling.
-
Imaging: Replace the staining solution with live-cell imaging medium. Acquire multi-channel z-stack images using a confocal microscope, ensuring separate tracks are used for each fluorophore to prevent spectral bleed-through.
-
Colocalization Analysis: a. Import the images into an analysis software (e.g., Fiji/ImageJ with the JaCoP plugin). b. Select a region of interest (ROI) corresponding to a single cell. c. Calculate the Pearson's Correlation Coefficient and Manders' Overlap Coefficient for the this compound and organelle marker channels.
Mandatory Visualizations
Caption: A structured workflow for the cellular analysis of this compound.
Caption: A diagram of the proposed endocytic pathway for this compound.
Impact on Cellular Signaling Pathways
The act of endocytosis is intrinsically linked with the regulation of cellular signaling.[10][11][12] While this compound is primarily designed as a fluorescent probe, its accumulation within endo-lysosomal compartments could potentially modulate signaling pathways that are initiated or regulated within these organelles. For example, the trafficking of receptor tyrosine kinases is closely tied to their signaling output. Researchers utilizing this compound, especially when conjugated to bioactive molecules, should consider evaluating its potential off-target effects on key signaling cascades such as the MAPK/ERK and PI3K/Akt pathways to ensure that the observed biological effects are not confounded by the probe itself.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 4. An overview of receptor endocytosis and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of endocytosis in activating and regulating signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitfalls in methods to study colocalization of nanoparticles in mouse macrophage lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microscopyu.com [microscopyu.com]
- 9. Colocalization of Fluorophores in Confocal Microscopy [evidentscientific.com]
- 10. Effects of endocytosis on receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ENDOCYTOSIS PROMOTES RAPID DOPAMINERGIC SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of endocytosis on receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biocompatibility and In Vitro Cytotoxicity of IR808
Disclaimer: This technical guide focuses on the biocompatibility and in vitro cytotoxicity of the near-infrared fluorescent dye IR808 and its derivatives, such as IR808-PEG-FA and IR808@MnO, based on available scientific literature. Specific data for a variant designated as "IR808-TZ" was not found in the conducted searches. The information presented herein is intended for researchers, scientists, and drug development professionals.
Executive Summary
IR808 is a heptamethine cyanine dye with significant potential in biomedical applications, particularly in tumor imaging and phototherapy, owing to its near-infrared absorption and emission properties. This guide provides a comprehensive overview of its biocompatibility and in vitro cytotoxic effects. Studies have demonstrated that the biocompatibility of IR808 can be enhanced through modifications, such as PEGylation. Its cytotoxic and apoptotic effects have been evaluated in various cancer and normal cell lines, indicating a generally favorable safety profile for normal cells and selective effects on malignant cells, particularly when used in photodynamic or photothermal therapy.
Quantitative Cytotoxicity and Biocompatibility Data
The following tables summarize the quantitative data from in vitro studies on IR808 and its derivatives.
Table 1: Cell Viability Assessment of IR808
| Cell Line(s) | Compound | Assay | Concentration Range | Incubation Time | Key Findings | Reference |
| SiHa, Hela, C-33 (cervical cancer), H8 (normal cervical) | IR808 | Not specified | Various concentrations | Not specified | Survival of all four cell lines was assessed, suggesting good biocompatibility. | [1] |
| A549, MCF-7 | IR808-PEG-FA | CCK-8 | Not specified | Not specified | No appreciable toxicity was observed. | [2] |
Table 2: Cellular Uptake and Selectivity of IR808 Derivatives
| Cell Line(s) | Compound | Metric | Key Findings | Reference |
| H8, SiHa, Hela, C33-A | IR808 | Mean Fluorescence Intensity (MFI) | Significant uptake in cervical cancer cell lines compared to normal cervical cells. | [1] |
| Malignant (CL1-5, A549, MDA-MB-468, U-87MG, MKN-7, Hela) and Benign (BEAS-2B, HUVEC, HSF, VE) | IR808@MnO | Average Radiant Efficiency | Significant difference in fluorescence values between benign and malignant cell lines (p < 0.0001), indicating selective uptake by malignant cells. | [3] |
Experimental Protocols
This section details the general methodologies for key experiments cited in the literature for assessing the biocompatibility and cytotoxicity of near-infrared dyes like IR808.
3.1 Cell Culture
-
Cell Lines: A variety of human cancer cell lines have been utilized, including cervical cancer (SiHa, Hela, C33-A), lung cancer (A549), and breast cancer (MCF-7), as well as normal cell lines like human cervical epithelial cells (H8) and human skin fibroblasts (HSF).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
3.2 In Vitro Cytotoxicity Assay (General Protocol)
This protocol is a generalized representation based on common cytotoxicity assays like the CCK-8 or MTT assay.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Incubation: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., IR808). Control wells with untreated cells and blank wells with medium only are included.
-
Incubation Period: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After incubation, a viability reagent (e.g., 10 µL of CCK-8 or MTT solution) is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent by metabolically active cells.
-
Data Acquisition: The absorbance is measured at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
3.3 Apoptosis Assay (General Flow Cytometry Protocol)
This protocol outlines a general procedure for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
4.1 Apoptosis Signaling Pathway
Studies on IR808-loaded nanoethosomes suggest that upon photothermal/photodynamic therapy, apoptosis is induced in hypertrophic scar fibroblasts via the intrinsic mitochondrial pathway.[4] This pathway involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3, leading to programmed cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on the optical and biological properties in vitro of IR808-PEG-FA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IR808@MnO nano-near infrared fluorescent dye’s diagnostic value for malignant pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IR-808 loaded nanoethosomes for aggregation-enhanced synergistic transdermal photodynamic/photothermal treatment of hypertrophic scars - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Unveiling the Precision of IR808-TZ: A Technical Guide to its Tumor-Targeting Mechanism
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the tumor-targeting mechanism of the near-infrared (NIR) fluorescent dye IR808. This guide synthesizes critical data on its cellular uptake, biodistribution, and the molecular pathways governing its preferential accumulation in cancerous tissues.
IR808 is a heptamethine cyanine dye that has demonstrated significant potential in preclinical studies for tumor imaging and targeted therapy. Its intrinsic ability to selectively accumulate in tumor cells, without the need for chemical conjugation to a targeting ligand, makes it a compelling agent in the development of next-generation cancer diagnostics and therapeutics. This document provides a detailed exploration of the core mechanisms driving this tumor specificity, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological processes.
Core Tumor-Targeting Mechanisms
The tumor-targeting capability of IR808 is a multifactorial process, primarily driven by the unique physiological and biochemical characteristics of cancer cells. The key mechanisms identified are:
-
Mediated Uptake by Organic Anion-Transporting Polypeptides (OATPs): Cancer cells frequently overexpress OATPs on their surface. These transporters facilitate the entry of IR808 into the cytoplasm, leading to a higher intracellular concentration in malignant cells compared to healthy cells.
-
Mitochondrial Sequestration Driven by Elevated Membrane Potential: A hallmark of many cancer cells is a significantly higher mitochondrial membrane potential compared to normal cells. As a lipophilic cation, IR808 is drawn to and accumulates within the negatively charged mitochondrial matrix, effectively trapping the dye inside the tumor cells.
-
Lysosomal Accumulation: Similar to other lipophilic and weakly basic compounds, IR808 exhibits lysosomotropic properties. It can become protonated and trapped within the acidic environment of lysosomes, further contributing to its retention in cancer cells, which often have an expanded lysosomal compartment.
Quantitative Analysis of IR808 Accumulation
The preferential accumulation of IR808 in malignant cells has been quantified in numerous studies. The following tables summarize key findings regarding its in vitro uptake and in vivo biodistribution.
Table 1: In Vitro Cellular Uptake of IR808 and its Conjugates
| Cell Line | Cell Type | Compound | Average Radiant Efficiency (x 10⁷) | Fold Increase vs. Benign (approx.) | Reference |
| CL1-5 | Human Lung Adenocarcinoma | IR808@MnO | 5.87 ± 0.22 | - | [1] |
| U-87MG | Human Glioblastoma | IR808@MnO | 6.24 ± 0.25 | - | [1] |
| MDA-MB-468 | Human Breast Adenocarcinoma | IR808@MnO | 3.72 ± 0.31 | - | [1] |
| A549 | Human Lung Carcinoma | IR808@MnO | 3.98 ± 0.34 | - | [1] |
| MKN-7 | Human Gastric Adenocarcinoma | IR808@MnO | 3.92 ± 0.47 | - | [1] |
| Hela | Human Cervical Cancer | IR808@MnO | 4.71 ± 0.23 | - | [1] |
| BEAS-2B, HUVEC, HSF, VE | Benign Cell Lines | IR808@MnO | Significantly Lower (p < 0.0001) | 1.0 | [1] |
| U87MG | Human Glioblastoma (αvβ3+) | IR-808(RGD) | High | - | [2] |
| L929 | Mouse Fibroblast (αvβ3-) | IR-808(RGD) | Negligible | - | [2] |
Note: Data for IR808@MnO shows significant differences in fluorescence values between malignant and benign cell lines. Specific values for benign lines were not provided in the source but were statistically lower.
Table 2: In Vivo Tumor-to-Background Ratios of IR808 and its Conjugates
| Compound | Tumor Model | Time Post-Injection | Tumor-to-Normal Tissue Ratio | Tumor-to-Skin Ratio | Reference |
| IR808-DOTA | MCF-7 (Breast) | 6 h | > 4 | - | [3] |
| IR808-DOTA | MCF-7 (Breast) | 24 h | ~ 8 | - | [3] |
| IR808-DOTA | MCF-7 (Breast) | 72 h | ~ 6 | - | [3] |
| IR-808(RGD) | U87MG (Glioblastoma) | 24 h | - | ~ 4 | [2] |
| IR-808(RGD)-IP | U87MG (Glioblastoma) | 24 h | - | > 4 | [2] |
| IR-808(RGD)-IP2 | U87MG (Glioblastoma) | 24 h | - | > 4 | [2] |
Note: The tumor-to-normal tissue ratio for IR808-DOTA was measured against the ear. The tumor-to-skin ratio for IR-808(RGD) conjugates was used as a measure of background.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in IR808's tumor targeting, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
To facilitate the replication and further investigation of IR808's properties, this section outlines the methodologies for key experiments.
Protocol 1: In Vitro Cellular Uptake Assay
-
Cell Culture: Plate cancer and normal (control) cell lines in 96-well black-walled, clear-bottom plates at a density of 1 x 10⁴ cells per well. Culture overnight in appropriate media at 37°C and 5% CO₂.
-
IR808 Incubation: Prepare a stock solution of IR808 in DMSO and dilute to the desired final concentration (e.g., 5-10 µM) in serum-free cell culture medium. Remove the culture medium from the wells and add the IR808-containing medium. Incubate for a specified period (e.g., 30 minutes to 2 hours) at 37°C.
-
Washing: Aspirate the IR808 solution and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound dye.
-
Fluorescence Quantification:
-
Plate Reader: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with appropriate excitation and emission filters (e.g., Ex: 780 nm, Em: 810 nm).
-
Flow Cytometry: Detach the cells using trypsin-EDTA, resuspend in PBS, and analyze using a flow cytometer equipped with a near-infrared laser.
-
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Compare the uptake in cancer cells to that in normal cells.
Protocol 2: In Vivo Biodistribution Study
-
Animal Model: Establish tumor xenografts by subcutaneously injecting a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
IR808 Administration: Prepare a sterile solution of IR808 in a suitable vehicle (e.g., PBS with a small percentage of a solubilizing agent). Administer a single intravenous injection of the IR808 solution (e.g., 10-20 µg per mouse) via the tail vein.
-
In Vivo Fluorescence Imaging: At various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours), anesthetize the mice and perform whole-body near-infrared fluorescence imaging using an in vivo imaging system.
-
Ex Vivo Analysis: At the final time point, euthanize the mice and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.). Arrange the tissues and image them ex vivo to quantify the fluorescence signal in each organ.
-
Data Analysis: Using the imaging software, draw regions of interest (ROIs) around the tumor and normal tissues to quantify the average fluorescence intensity. Calculate the tumor-to-background ratio by dividing the fluorescence intensity of the tumor by that of a non-tumor-bearing area (e.g., muscle or skin).
This technical guide provides a foundational understanding of the tumor-targeting mechanism of IR808. The presented data and protocols are intended to serve as a valuable resource for the scientific community to advance the development of IR808-based technologies for the improved diagnosis and treatment of cancer.
References
In-depth Technical Guide: Biodistribution and Pharmacokinetics of IR808-TZ in Mice
A comprehensive review of the existing scientific literature reveals a notable absence of studies specifically detailing the biodistribution and pharmacokinetics of a compound designated as "IR808-TZ" in mice. Extensive searches for this particular conjugate have not yielded any specific data, precluding the creation of a detailed technical guide on its in vivo behavior.
However, to provide valuable insights for researchers in this field, this guide will focus on the biodistribution and general pharmacokinetic properties of the parent near-infrared (NIR) fluorescent dye, IR808 , in murine models. The information presented here is based on available research and can serve as a foundational reference for understanding the behavior of IR808-based imaging agents. It is crucial to note that the conjugation of a "TZ" moiety (which, based on available literature, may speculatively refer to a tetrazine or another targeting ligand) would significantly alter the biodistribution and pharmacokinetic profile of the resulting molecule.
Biodistribution of IR808 Dye in Mice
IR808 is a near-infrared fluorescent dye that has been investigated for its tumor-targeting capabilities, often without the need for chemical conjugation to a targeting ligand.[1] Studies in tumor-bearing mice have demonstrated that intravenously administered IR808 exhibits a tendency to accumulate in tumor tissues, providing a basis for its use in fluorescence molecular imaging.[1][2]
Quantitative Data Summary:
Due to the lack of specific quantitative biodistribution data for IR808 alone across multiple studies in a comparable format, a comprehensive data table cannot be constructed. However, a study on cervical cancer in tumor-bearing nude mice reported that IR808 exhibited significant tumor-to-background ratios in fluorescence molecular imaging.[1][2] This suggests preferential accumulation in the tumor compared to surrounding normal tissues.
General Pharmacokinetic Properties of Near-Infrared Dyes
Generally, small molecule NIR dyes are cleared from the body through hepatobiliary and/or renal excretion.[3] The half-life of these dyes in circulation can vary widely depending on their formulation and any conjugated targeting groups.
Experimental Protocols
The following sections detail generalized methodologies for conducting biodistribution and pharmacokinetic studies of NIR dyes like IR808 in mice, based on common practices in the field.
Animal Models
-
Animal Species: Athymic nude mice (nu/nu) or other immunocompromised strains are commonly used for xenograft tumor models.[5] For studies not involving tumor xenografts, strains like C57BL/6J may be utilized.[3]
-
Tumor Models: For tumor biodistribution studies, cancer cells (e.g., cervical cancer cell lines) are subcutaneously or orthotopically implanted in the mice.[1][6] Tumor growth is monitored, and studies commence when tumors reach a specified size.[5]
Administration of IR808
-
Route of Administration: Intravenous (IV) injection, typically through the tail vein, is the standard route for assessing systemic biodistribution and pharmacokinetics.[1]
-
Dosage: The dosage of the imaging agent is a critical parameter and is determined based on the specific formulation and imaging system sensitivity.
In Vivo and Ex Vivo Imaging
-
Imaging System: An in vivo imaging system (IVIS) or similar fluorescence imaging equipment is used to capture whole-body fluorescence images of the mice at various time points post-injection.[7]
-
Image Acquisition: Mice are anesthetized during imaging. Fluorescence images are acquired using appropriate excitation and emission filters for IR808 (excitation around 808 nm).
Pharmacokinetic Analysis
-
Blood Sampling: To determine the pharmacokinetic profile, blood samples are collected from the mice at multiple time points after the injection of the dye.
-
Data Analysis: The fluorescence intensity in the blood samples is measured and used to calculate pharmacokinetic parameters such as distribution half-life (t1/2α) and terminal half-life (t1/2β).[3]
Visualizations
Experimental Workflow for Biodistribution Studies
The following diagram illustrates a typical experimental workflow for assessing the biodistribution of a near-infrared fluorescent dye in a murine tumor model.
Caption: Murine Biodistribution Study Workflow.
References
- 1. Pre-clinical study of IR808 dye for cervical cancer in vitro and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and application of a near-infrared fluorescent probe for in vivo imaging of aminopeptidase N - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and biodistribution of near-infrared fluorescence polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and biodistribution of near-infrared fluorescence polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IR808 in In Vivo Near-Infrared Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction: IR808 is a near-infrared (NIR) fluorescent dye utilized for in vivo imaging applications, primarily in oncology research.[1][2][3] Its fluorescence emission in the NIR spectrum (around 808 nm) allows for deep tissue penetration with reduced autofluorescence, making it an effective tool for non-invasive, real-time monitoring of biological processes.[2][4] IR808 can be used as a tumor-targeting agent without the need for chemical conjugation, as it preferentially accumulates in tumor cells.[1][5] This preferential uptake is thought to be related to the higher mitochondrial membrane potential in cancer cells compared to normal cells.[6] Additionally, IR808 can be conjugated to targeting moieties, such as RGD peptides, to enhance its specificity for certain cell surface receptors, like integrin αvβ3, which is overexpressed in many tumor types.[7] These application notes provide detailed protocols for using IR808 for in vivo near-infrared imaging of tumors.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies using IR808 and its conjugates for tumor imaging.
Table 1: In Vitro Staining Parameters
| Cell Type | IR808 Concentration | Incubation Time | Purpose | Reference |
| Malignant Pleuroperitoneal Effusion Cells | 5 µM | 10 min | Detection of malignant cells | [1] |
| Cervical Cancer Cell Lines (SiHa, Hela, C33-A) and Normal Cervical Epithelial Cells (H8) | 10 µg/mL | Not Specified | Assessment of dye uptake | [1] |
| αvβ3-positive U87MG and αvβ3-negative L929 cells | Not Specified | Not Specified | To confirm αvβ3 integrin specificity of RGD-conjugated dyes | [7] |
Table 2: In Vivo Tumor-to-Background Ratios
| Animal Model | Imaging Agent | Time Point | Tumor-to-Skin Ratio | Reference |
| U87MG Tumor-Bearing Mice | IR-808 | ~24 h | ~2.5 | [7] |
| U87MG Tumor-Bearing Mice | IR-808(RGD) | ~24 h | ~3.5 | [7] |
| U87MG Tumor-Bearing Mice | IR-808(RGD)-IP | ~24 h | ~4.5 | [7] |
| U87MG Tumor-Bearing Mice | IR-808(RGD)-IP2 | ~24 h | ~6.0 | [7] |
| Cervical Tumor-Bearing Nude Mice | IR808 | Not Specified | Significant tumor-to-background ratios | [1][5] |
Experimental Protocols
Protocol 1: In Vitro Staining of Cancer Cells with IR808
This protocol describes the procedure for staining cancer cells with IR808 to assess dye uptake.
Materials:
-
IR808 dye
-
Cancer cell lines (e.g., SiHa, HeLa, C33-A) and a normal cell line for control (e.g., H8)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells to the desired confluency in a suitable culture vessel (e.g., 96-well plate, chamber slide).
-
Prepare a stock solution of IR808 in an appropriate solvent (e.g., DMSO).
-
Dilute the IR808 stock solution in cell culture medium to a final concentration of 5 µM.[1]
-
Remove the existing cell culture medium from the cells and wash once with PBS.
-
Add the IR808-containing medium to the cells.
-
Incubate the cells for 10 minutes at 37°C.[1]
-
After incubation, remove the staining solution and wash the cells three times with PBS.
-
Image the cells using a fluorescence microscope with appropriate filter sets for NIR imaging or analyze by flow cytometry.
Protocol 2: In Vivo Near-Infrared Imaging of Tumors in a Mouse Model
This protocol details the steps for performing in vivo NIR imaging of tumors in a xenograft mouse model using IR808.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous U87MG or cervical cancer xenografts)[1][7]
-
IR808 dye or IR808-conjugate
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters for NIR fluorescence imaging[8]
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.[8][9]
-
Probe Preparation: Prepare a 200 µM solution of IR808 or IR808-conjugate in sterile PBS.[7]
-
Injection: Inject 200 µL of the prepared IR808 solution intravenously via the tail vein.[7]
-
Imaging:
-
Place the anesthetized mouse in the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) to determine the optimal imaging window.[4]
-
Use an excitation wavelength of approximately 808 nm and collect emission above 1000 nm for NIR-II imaging.[7] For standard NIR imaging, an emission filter around 830 nm can be used.[9]
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., skin or muscle) to quantify the fluorescence intensity.[7]
-
Calculate the tumor-to-background ratio to assess the specific accumulation of the probe in the tumor.
-
-
Biodistribution (Optional):
-
At the end of the imaging study, euthanize the mouse.
-
Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Image the excised organs ex vivo using the imaging system to determine the biodistribution of the IR808 probe.[7]
-
Visualizations
Caption: Experimental workflow for in vivo tumor imaging using IR808.
Caption: Proposed mechanism of IR808 accumulation in tumor cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Near-infrared fluorescent probes in cancer imaging and therapy: an emerging field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IR-808 - CD Bioparticles [cd-bioparticles.net]
- 4. Visibly acoustic delivery of IR808 into tumor via gas vesicles enhances photothermal therapy efficacy against tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical study of IR808 dye for cervical cancer in vitro and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IR808@MnO nano-near infrared fluorescent dye’s diagnostic value for malignant pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www3.nd.edu [www3.nd.edu]
Application Notes and Protocols for Photothermal Therapy of Tumors using IR808-TZ
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photothermal therapy (PTT) is a minimally invasive cancer treatment that utilizes photothermal agents to convert near-infrared (NIR) light into heat, leading to localized hyperthermia and subsequent tumor cell death. IR808-TZ is a specialized formulation of the near-infrared cyanine dye IR808, designed for enhanced stability, tumor targeting, and photothermal efficacy. These application notes provide a comprehensive overview and detailed protocols for the pre-clinical evaluation of this compound in tumor photothermal therapy.
When exposed to 808 nm laser irradiation, this compound efficiently converts light energy into heat, raising the local temperature of the tumor tissue. This localized temperature increase, typically above 42°C, can induce cell death through various mechanisms, including apoptosis and necrosis.[1] The targeted delivery of this compound to the tumor site minimizes damage to surrounding healthy tissues.
Data Presentation
Table 1: In Vitro Photothermal Performance of this compound Formulations
| Formulation | Concentration (µg/mL) | Laser Power Density (W/cm²) | Irradiation Time (min) | Temperature Increase (ΔT °C) | Photothermal Conversion Efficiency (η) | Reference |
| GVs-IR808 | 160 | 1.0 | 5 | 30.0 | 41% | [2] |
| Au-Bi-GSH@IR808 | - | - | - | - | 34.2% | [3][4] |
| IR808-DOTA | 5 mg/kg (in vivo) | 1.0 | 10 | ~23 | - | [5] |
Table 2: In Vivo Photothermal Efficacy of this compound in Tumor-Bearing Mice
| Tumor Model | This compound Formulation | Administration Route | Laser Power Density (W/cm²) | Treatment Regimen | Tumor Growth Inhibition | Reference |
| 4T1 Murine Breast Cancer | GVs-IR808 | Intravenous | 1.0 | Single injection, laser at 24h | Significant inhibition | [2][6] |
| MCF-7 Human Breast Cancer | IR808-DOTA | Intravenous | 1.0 | Single injection, laser at 24h | Significant inhibition | [5] |
| 4T1 Murine Breast Cancer | PPy NPs | Intravenous | 1.0 | Single injection, laser at 24h | Complete tumor ablation | [7] |
Table 3: Biodistribution of IR808 Formulations in Tumor-Bearing Mice
| Formulation | Time Post-Injection (h) | Tumor Accumulation (%ID/g) | Tumor-to-Muscle Ratio | Key Organs of Accumulation | Reference |
| PPy NPs | 24 | ~5 | - | Liver, Spleen | [7] |
| iRGD-ZW800 | 96 | - | High | Tumor | |
| IR808 | 24 | High | Significant | Tumor, Liver, Kidney | [8][9] |
Experimental Protocols
Protocol 1: Formulation of this compound Nanoparticles
This protocol describes a general method for encapsulating IR808 into a polymeric nanoparticle system for enhanced stability and passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.
Materials:
-
IR808 dye
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of PLGA and 2 mg of PEG-PLGA in 1 mL of DCM. Add 0.5 mg of IR808 to this solution and mix until fully dissolved.
-
Emulsification: Add the organic phase dropwise to 4 mL of 2% PVA solution while stirring vigorously on a magnetic stirrer.
-
Sonication: Sonicate the resulting emulsion using a probe sonicator on ice for 3 minutes (30 seconds on, 10 seconds off cycles) to form a nanoemulsion.
-
Solvent Evaporation: Leave the nanoemulsion stirring overnight at room temperature in a fume hood to allow for the complete evaporation of DCM.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet twice with deionized water.
-
Resuspension and Storage: Resuspend the final this compound nanoparticle pellet in phosphate-buffered saline (PBS) for in vitro and in vivo studies. Store at 4°C.
Protocol 2: In Vitro Photothermal Cytotoxicity Assay
This protocol details the evaluation of the photothermal killing efficacy of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., 4T1, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound nanoparticle suspension
-
PBS
-
808 nm NIR laser
-
Cell viability assay kit (e.g., CCK-8, MTT)[10]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound nanoparticles (e.g., 0, 20, 40, 80, 160 µg/mL).[2] Incubate for 4-12 hours.
-
Laser Irradiation: Wash the cells with PBS to remove free nanoparticles. Add fresh medium and irradiate the designated wells with an 808 nm laser at a power density of 1.0 W/cm² for 5 minutes.[2] Include control groups: untreated cells, cells with this compound only (no laser), and cells with laser only (no this compound).
-
Viability Assessment: After irradiation, incubate the cells for another 24 hours. Assess cell viability using a CCK-8 or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the cell viability relative to the untreated control group.
Protocol 3: In Vivo Photothermal Therapy in a Mouse Tumor Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.[1]
Materials:
-
Female BALB/c nude mice (6-8 weeks old)
-
Tumor cells (e.g., 4T1, MCF-7)
-
Matrigel (optional)
-
This compound nanoparticle suspension in sterile PBS
-
808 nm NIR laser with a fiber optic cable
-
Infrared thermal imaging camera
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1 x 10⁶ tumor cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume every other day using calipers (Volume = (Length x Width²)/2).
-
Grouping and Administration: Randomly divide the mice into treatment groups (e.g., PBS + Laser, this compound only, this compound + Laser). Administer this compound (e.g., 10 mg/kg) or PBS via intravenous injection.
-
Photothermal Treatment: At a predetermined time point post-injection (e.g., 24 hours), anesthetize the mice. Irradiate the tumor area with an 808 nm laser at a power density of 1.0-1.5 W/cm² for 5-10 minutes.[1][7] Monitor the tumor surface temperature using an infrared thermal camera.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight for a set period (e.g., 14-21 days).
-
Histological Analysis: At the end of the study, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E, TUNEL staining) to assess tissue damage and apoptosis.
Visualizations
Caption: Mechanism of this compound mediated photothermal therapy.
Caption: Pre-clinical evaluation workflow for this compound.
Caption: Signaling pathways activated by photothermal therapy.
References
- 1. 3.9. In Vivo Photothermal Treatment for Tumor Ablation [bio-protocol.org]
- 2. Visibly acoustic delivery of IR808 into tumor via gas vesicles enhances photothermal therapy efficacy against tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integration of IR-808 and thiol-capped Au–Bi bimetallic nanoparticles for NIR light mediated photothermal/photodynamic therapy and imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Pre-clinical study of IR808 dye for cervical cancer in vitro and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for IR808 in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR808, a heptamethine cyanine dye, is a potent photosensitizer with strong absorption in the near-infrared (NIR) region, typically around 808 nm. This characteristic allows for deeper tissue penetration of light, making it an attractive agent for photodynamic therapy (PDT) of solid tumors. Upon excitation with an 808 nm light source, IR808 generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces localized cellular damage and triggers programmed cell death, or apoptosis, in cancerous cells. These application notes provide an overview of IR808's utility in PDT, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its application in in vitro and in vivo research settings.
Mechanism of Action
The primary mechanism of IR808-mediated photodynamic therapy involves the generation of ROS upon light activation. The process can be summarized in the following steps:
-
Administration and Accumulation : IR808, often encapsulated in nanoparticles to improve solubility and tumor targeting, is administered systemically or locally. It preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.
-
Light Excitation : The tumor area is irradiated with an 808 nm laser.
-
Energy Transfer and ROS Generation : IR808 absorbs the light energy and transitions to an excited triplet state. Through a Type II photochemical process, it transfers this energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂).
-
Oxidative Stress and Cellular Damage : Singlet oxygen and other ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids. This leads to mitochondrial damage, a key event in the initiation of apoptosis.
-
Apoptosis Induction : The cellular damage, particularly to the mitochondria, triggers the intrinsic apoptotic pathway, leading to controlled cancer cell death.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of IR808-mediated PDT from various in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of IR808-PDT in Cancer Cell Lines
| Cell Line | IR808 Concentration | Light Dose (808 nm) | Incubation Time | Cell Viability Reduction (%) | Citation |
| 4T1 (Murine Breast Cancer) | 5 µg/mL | 1 W/cm² for 5 min | 2 hours | ~95% | [1] |
| HepG2 (Human Liver Cancer) | 1.5 mg/mL (nanoparticle) | 2 W/cm² for 148 s | 6 hours | Not specified | [2][3] |
| MCF-7 (Human Breast Cancer) | 25, 50, 100 µM (ICG) | 25, 50 J/cm² | Not specified | Dose-dependent | [4] |
Note: ICG (Indocyanine Green) is structurally similar to IR808 and its data is included for comparative purposes.
Table 2: In Vivo Tumor Growth Inhibition with IR808-PDT
| Animal Model | Tumor Model | IR808 Formulation and Dose | Light Dose (808 nm) | Tumor Growth Inhibition | Citation |
| Nude Mice | 4T1 Breast Cancer | GVs-IR808 (160 µg IR808) | 1.0 W/cm² for 10 min | Significant inhibition | [5] |
| Nude Mice | HepG2 Liver Cancer | UCNPs@mSiO₂-Ce6-GPC3 | 2 W/cm² for 148 s | Significant inhibition | [2][3] |
Experimental Protocols
In Vitro Photodynamic Therapy Protocol
This protocol details the steps for evaluating the efficacy of IR808-PDT on cancer cells in culture.
Materials:
-
IR808 photosensitizer
-
Cancer cell line of interest (e.g., 4T1, MCF-7, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
808 nm laser with an appropriate power output
-
MTT or other cell viability assay kit
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
Fluorescent microscope
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
IR808 Incubation: Prepare a stock solution of IR808 in an appropriate solvent (e.g., DMSO) and dilute it to the desired final concentrations in complete culture medium. Remove the old medium from the wells and add 100 µL of the IR808-containing medium to each well. Incubate for a predetermined time (e.g., 2-6 hours) at 37°C. Include control wells with medium only.
-
Washing: After incubation, remove the IR808-containing medium and wash the cells twice with 100 µL of PBS to remove any unbound photosensitizer.
-
Irradiation: Add 100 µL of fresh, pre-warmed complete culture medium to each well. Irradiate the cells with an 808 nm laser at a specified power density (e.g., 1 W/cm²) for a defined duration (e.g., 5 minutes). Ensure uniform light delivery to all wells. Keep a set of non-irradiated control plates.
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24-48 hours.
-
Assessment of Cytotoxicity (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Assessment of Apoptosis (Annexin V/PI Staining): [6][7][8]
-
Following the post-irradiation incubation, collect the cells (including the supernatant containing any detached cells).
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[8] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be Annexin V and PI positive.
-
In Vivo Photodynamic Therapy Protocol
This protocol provides a general guideline for evaluating the anti-tumor efficacy of IR808-PDT in a mouse tumor model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
IR808 formulation suitable for intravenous injection
-
808 nm laser with a fiber optic delivery system
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Inoculation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ 4T1 cells) into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
IR808 Administration: Randomly divide the mice into treatment and control groups. Administer the IR808 formulation (e.g., 160 µg of IR808 in a nanoparticle formulation) via tail vein injection.[5]
-
Irradiation: At a predetermined time point post-injection (e.g., 24 hours, to allow for tumor accumulation), anesthetize the mice. Irradiate the tumor area with an 808 nm laser at a specified power density (e.g., 1 W/cm²) for a defined duration (e.g., 10 minutes).[5]
-
Tumor Growth Monitoring: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.[9]
-
Endpoint: Monitor the mice for signs of toxicity and tumor burden. The experiment is typically terminated when tumors in the control group reach a predetermined size.
-
Histological Analysis: At the end of the study, euthanize the mice and excise the tumors. Fix the tumors in formalin and embed them in paraffin for histological analysis (e.g., H&E staining to assess necrosis, TUNEL staining for apoptosis).
Signaling Pathways and Visualizations
IR808-mediated PDT primarily induces apoptosis through the intrinsic or mitochondrial pathway. The generated ROS cause damage to the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which activates caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death. The Bcl-2 family of proteins plays a crucial role in regulating this process, with pro-apoptotic members like Bax promoting cytochrome c release and anti-apoptotic members like Bcl-2 inhibiting it.
Caption: Mitochondrial apoptosis pathway induced by IR808-PDT.
Caption: Workflow for in vitro IR808-PDT experiments.
Conclusion
IR808 is a promising photosensitizer for photodynamic therapy, particularly for its deep tissue penetration capabilities. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further explore the potential of IR808-PDT in cancer therapy. Careful optimization of IR808 concentration, light dose, and delivery method is crucial for achieving maximal therapeutic efficacy while minimizing off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. 808 nm Near-Infrared Light-Excited UCNPs@mSiO2-Ce6-GPC3 Nanocomposites For Photodynamic Therapy In Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 808 nm Near-Infrared Light-Excited UCNPs@mSiO2-Ce6-GPC3 Nanocomposites For Photodynamic Therapy In Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Evaluation of Wavelength-Dependent Photodynamic Therapy Efficacy Using Representative Red and Near-Infrared Photosensitizers in a Single Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Conjugation of IR808-TZ to Antibodies via Bioorthogonal Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescently labeled antibodies are invaluable tools in biomedical research and diagnostics, enabling high-sensitivity imaging with deep tissue penetration. This document provides a detailed protocol for the conjugation of the tetrazine-functionalized NIR dye, IR808-TZ, to antibodies. The described method utilizes a two-step bioorthogonal conjugation strategy, which offers high specificity and efficiency.[1] This approach first involves the modification of the antibody with a trans-cyclooctene (TCO) moiety, followed by the highly rapid and specific inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with this compound.[1][2] This method is particularly advantageous for creating well-defined antibody-dye conjugates with controlled dye-to-antibody ratios (DAR), minimizing the risk of altering the antibody's immunoreactivity.
Principle of the Method
The conjugation of this compound to an antibody is achieved through a two-step process that separates the antibody modification from the dye ligation. This bioorthogonal approach ensures that the highly reactive dye does not directly interact with the native antibody, preserving its structural and functional integrity.
-
Antibody Modification with TCO: The antibody is first functionalized with a trans-cyclooctene (TCO) group. This is typically achieved by reacting the primary amine groups (found on lysine residues) on the antibody with an N-hydroxysuccinimide (NHS) ester of a TCO-containing linker (e.g., TCO-PEG-NHS ester).[3] This reaction forms a stable amide bond.
-
Tetrazine-TCO Ligation: The TCO-modified antibody is then reacted with the tetrazine-functionalized dye, this compound. The TCO and tetrazine groups undergo a rapid and highly specific iEDDA cycloaddition, forming a stable covalent bond and yielding the final IR808-labeled antibody conjugate.[1][2] This "click" reaction is bioorthogonal, meaning it does not interfere with biological functional groups.[1]
Signaling Pathway and Workflow Diagrams
Figure 1: Experimental workflow for the two-step conjugation of this compound to antibodies.
Figure 2: Chemical principle of the TCO-Tetrazine bioorthogonal ligation.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the conjugation process. These values can be used as a starting point for optimization.
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Step 1: TCO Modification | Step 2: Tetrazine Ligation | Source(s) |
|---|---|---|---|
| Molar Ratio (Reagent:Antibody) | 5:1 to 15:1 (TCO-NHS:Ab) | 1.5:1 to 3:1 (this compound:TCO-Ab) | [4] |
| Typical Degree of Labeling | 4 - 10 TCOs per antibody | 2 - 8 Dyes per antibody (DAR) | [4] |
| Reaction Time | 60 minutes | 30 - 60 minutes | [4] |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) | [4] |
| pH | 8.0 - 9.0 | 7.2 - 7.5 | |
Table 2: Purification and Yield
| Parameter | Purification Method | Expected Protein Recovery | Source(s) |
|---|---|---|---|
| Post-TCO Modification Cleanup | Spin Desalting Column (e.g., Zeba™ 7K MWCO) | >90% | [5] |
| Final Conjugate Purification | Size-Exclusion Chromatography (SEC) | ~85% | [6] |
| Overall Yield | - | 70 - 80% | |
Experimental Protocols
Materials and Reagents
-
Antibody (e.g., IgG) at a concentration of 1-5 mg/mL
-
TCO-PEG-NHS Ester (e.g., TCO-PEG4-NHS)
-
IR808-Tetrazine (this compound)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
pH Adjustment Buffer: 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO, 0.5 mL)
-
Size-Exclusion Chromatography (SEC) column suitable for antibody purification
-
UV-Vis Spectrophotometer
Protocol 1: Antibody Modification with TCO-PEG-NHS Ester
This protocol is for modifying approximately 1 mg of antibody.
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), perform a buffer exchange into 1X PBS, pH 7.4 using a spin desalting column.
-
Adjust the antibody concentration to 2 mg/mL in 1X PBS.
-
-
TCO-PEG-NHS Ester Preparation:
-
Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Modification Reaction:
-
In a microcentrifuge tube, combine 500 µL of the 2 mg/mL antibody solution (1 mg of antibody) with 50 µL of 1 M NaHCO₃ to raise the pH to ~8.5.
-
Add a 10-fold molar excess of the 10 mM TCO-PEG-NHS ester solution to the antibody solution. For a typical IgG (MW ~150 kDa), this would be approximately 6.7 µL.
-
Gently mix by pipetting and incubate for 1 hour at room temperature, protected from light.
-
-
Purification of TCO-Modified Antibody:
-
Remove the excess, unreacted TCO-PEG-NHS ester using a spin desalting column.
-
Equilibrate the spin desalting column by centrifuging with the reaction buffer (1X PBS, pH 7.4) according to the manufacturer's instructions.
-
Apply the reaction mixture to the center of the resin bed and centrifuge to collect the purified TCO-modified antibody.
-
-
Characterization (Optional):
-
The degree of TCO labeling can be determined using MALDI-TOF mass spectrometry or by reacting with a fluorescently-tagged tetrazine and measuring absorbance. A typical result is 4-10 TCO molecules per antibody when using a 5-15 fold molar excess of the TCO-NHS ester.[4]
-
Protocol 2: Ligation of this compound to TCO-Modified Antibody
-
This compound Preparation:
-
Dissolve the IR808-Tetrazine in anhydrous DMSO to a concentration of 1 mM.
-
-
Ligation Reaction:
-
Use the purified TCO-modified antibody solution from Protocol 1.
-
Add a 2-fold molar excess of the 1 mM this compound solution to the TCO-antibody solution.
-
Gently mix and incubate for 1 hour at room temperature, protected from light. The reaction is typically complete within this time due to the fast kinetics of TCO-tetrazine ligation.[1][2]
-
-
Final Purification:
-
Purify the IR808-antibody conjugate from excess, unreacted this compound using size-exclusion chromatography (SEC).
-
Equilibrate the SEC column with 1X PBS, pH 7.4.
-
Load the reaction mixture onto the column and collect the fractions corresponding to the high molecular weight antibody conjugate, which will elute first. The smaller, unconjugated dye will elute later.
-
Pool the fractions containing the purified conjugate.
-
Protocol 3: Characterization of the Final Conjugate
-
Concentration and Purity:
-
Measure the absorbance of the purified conjugate solution using a UV-Vis spectrophotometer.
-
Assess purity by running a sample on an SDS-PAGE gel to ensure the integrity of the antibody.
-
-
Calculation of Dye-to-Antibody Ratio (DAR):
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of IR808 (approximately 774 nm in PBS, A₇₇₄).
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law (A = εcl).
Constants for Calculation:
-
Molar extinction coefficient of IgG at 280 nm (ε_Ab): ~210,000 M⁻¹cm⁻¹
-
Molar extinction coefficient of IR808 at ~774 nm (ε_dye): ~240,000 M⁻¹cm⁻¹ (using IRDye 800CW as a close analog)[1][5]
-
Correction Factor (CF₂₈₀) for IR808 at 280 nm: The absorbance of the dye at 280 nm as a fraction of its maximum absorbance (A₂₈₀/A₇₇₄). For IRDye 800CW, this is approximately 0.03.[5]
Calculations:
-
Corrected Antibody Absorbance at 280 nm: A_Ab_corrected = A₂₈₀ - (A₇₇₄ * CF₂₈₀)
-
Molar Concentration of Antibody: [Antibody] (M) = A_Ab_corrected / ε_Ab
-
Molar Concentration of Dye: [Dye] (M) = A₇₇₄ / ε_dye
-
Dye-to-Antibody Ratio (DAR): DAR = [Dye] / [Antibody]
-
Conclusion
The two-step bioorthogonal conjugation method described provides a robust and efficient way to label antibodies with the near-infrared dye this compound. By carefully controlling the reaction conditions and purification steps, researchers can generate high-quality antibody-dye conjugates with a defined dye-to-antibody ratio, suitable for a wide range of sensitive in vitro and in vivo imaging applications.
References
- 1. Single-Dose Intravenous Toxicity Study of IRDye 800CW in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ld.ru [ld.ru]
- 3. agilent.com [agilent.com]
- 4. phenomenex.blog [phenomenex.blog]
- 5. licorbio.com [licorbio.com]
- 6. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IR808-Loaded Nanoparticles for Drug Delivery and Phototherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The near-infrared (NIR) fluorescent dye IR808 has emerged as a potent agent in the development of advanced drug delivery and therapeutic systems. When incorporated into nanoparticle platforms, IR808 serves as a versatile component for both imaging and therapy, primarily through its ability to absorb light in the NIR window (around 808 nm). This absorption can be harnessed for photothermal therapy (PTT), where light energy is converted into heat to ablate cancer cells, and photodynamic therapy (PDT), which generates reactive oxygen species (ROS) to induce cell death. Nanoparticle carriers enhance the delivery of IR808 to target tissues, improve its stability, and can be co-loaded with other therapeutic agents for synergistic treatments. This document provides an overview of the applications, quantitative characteristics, and experimental protocols for utilizing IR808-loaded nanoparticles.
Quantitative Data Summary
The following table summarizes key quantitative parameters of various IR808-loaded nanoparticle formulations as reported in the literature.
| Nanoparticle Formulation | Size (nm) | Photothermal Conversion Efficiency (η) | Application | Reference |
| Au-Bi-GSH@IR808 | 5 | 34.2% | Photothermal/Photodynamic Therapy, CT Imaging | [1] |
| IR808@MnO | 136.8 ± 2.9 | Not Reported | Near-Infrared Fluorescence Imaging, Diagnostics | [2][3] |
| IR-808-ES (Nanoethosomes) | Not Reported | Not Reported | Transdermal Photodynamic/Photothermal Therapy | [4] |
Experimental Protocols & Methodologies
Preparation of IR808-Loaded Nanoparticles
This section outlines a general approach for the synthesis of IR808-loaded nanoparticles, exemplified by the preparation of IR808-sensitized gold-bismuth glutathione-capped nanoparticles (Au-Bi-GSH@IR808) and IR808-loaded nanoethosomes (IR-808-ES).
a) Synthesis of Au-Bi-GSH@IR808 Nanoparticles
This protocol describes the synthesis of water-soluble Au-Bi bimetallic nanoparticles sensitized with IR808 for enhanced photothermal and photodynamic effects.[1]
-
Materials: Gold(III) chloride (HAuCl4), Bismuth(III) nitrate (Bi(NO3)3), Glutathione (GSH), IR808 dye, Sodium borohydride (NaBH4).
-
Protocol:
-
Prepare aqueous solutions of HAuCl4 and Bi(NO3)3.
-
Add glutathione (GSH) as a capping agent to the metal salt solutions under stirring.
-
Introduce a fresh, cold solution of NaBH4 to the mixture to initiate the reduction of the metal ions and the formation of Au-Bi-GSH nanoparticles.
-
Purify the nanoparticles by centrifugation and washing to remove unreacted precursors.
-
To load IR808, incubate the purified Au-Bi-GSH nanoparticles with a solution of IR808 dye. The dye sensitizes the nanoparticles, enhancing their light absorption at 808 nm.
-
Purify the final Au-Bi-GSH@IR808 nanoparticles by centrifugation and resuspend in the desired buffer.
-
b) Preparation of IR-808-Loaded Nanoethosomes (IR-808-ES)
This protocol is adapted for the preparation of a transdermal delivery system for the treatment of hypertrophic scars.[4]
-
Materials: Phospholipids (e.g., soy phosphatidylcholine), Ethanol, Cholesterol, IR808 dye, Phosphate-buffered saline (PBS).
-
Protocol:
-
Dissolve phospholipids and cholesterol in ethanol.
-
Add the IR808 dye to this ethanolic solution.
-
Heat the mixture to a temperature above the phase transition temperature of the lipid.
-
Slowly inject this lipid-ethanol-dye mixture into a pre-heated aqueous buffer (e.g., PBS) with constant stirring.
-
The mixture will spontaneously form ethosomal vesicles encapsulating the IR808.
-
The size of the nanoethosomes can be reduced and homogenized using sonication or extrusion through polycarbonate membranes.
-
Remove free, unloaded IR808 by dialysis or size exclusion chromatography.
-
In Vitro Efficacy Assessment
a) Cellular Uptake Studies
-
Objective: To visualize and quantify the internalization of IR808-loaded nanoparticles into target cells.
-
Protocol:
-
Plate target cells (e.g., cancer cell lines or hypertrophic scar fibroblasts) in a suitable culture vessel (e.g., glass-bottom dishes for microscopy).
-
Incubate the cells with a specific concentration of IR808-loaded nanoparticles for various time points.
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Visualize the intracellular fluorescence of IR808 using a fluorescence microscope or a confocal microscope.
-
For quantitative analysis, lyse the cells and measure the fluorescence intensity using a plate reader, or use flow cytometry to measure the fluorescence of individual cells.
-
b) In Vitro Photothermal & Photodynamic Therapy
-
Objective: To assess the ability of IR808-loaded nanoparticles to induce cell death upon NIR laser irradiation.
-
Protocol:
-
Seed target cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of IR808-loaded nanoparticles and incubate for a predetermined time to allow for cellular uptake.
-
Wash the cells to remove extracellular nanoparticles.
-
Expose the cells to an 808 nm laser at a specific power density for a defined duration.
-
Include control groups: untreated cells, cells treated with nanoparticles but no laser, and cells exposed to the laser only.
-
After a further incubation period (e.g., 24 hours), assess cell viability using a standard assay such as MTT, PrestoBlue, or live/dead staining with calcein-AM and propidium iodide.
-
In Vivo Evaluation in Animal Models
a) Tumor Targeting and Biodistribution
-
Objective: To evaluate the tumor-targeting ability and biodistribution of IR808-loaded nanoparticles in vivo.
-
Protocol:
-
Establish a tumor model, for example, by subcutaneously injecting cancer cells into the flank of immunodeficient mice.
-
Once tumors reach a suitable size, intravenously inject the IR808-loaded nanoparticles.
-
At various time points post-injection, perform in vivo fluorescence imaging using an imaging system capable of detecting NIR fluorescence. The accumulation of the nanoparticles in the tumor can be monitored by the increase in fluorescence intensity at the tumor site.[5][6]
-
For detailed biodistribution, euthanize the animals at selected time points, harvest major organs and the tumor, and measure the fluorescence in each organ ex vivo using an imaging system or by homogenizing the tissues and measuring fluorescence with a spectrophotometer.
-
b) In Vivo Antitumor Efficacy
-
Objective: To determine the therapeutic efficacy of IR808-loaded nanoparticles in a tumor-bearing animal model.
-
Protocol:
-
Establish tumor models as described above.
-
Randomly assign the animals to different treatment groups: saline control, laser only, nanoparticles only, and nanoparticles with laser treatment.
-
Administer the IR808-loaded nanoparticles (typically via intravenous injection).
-
After a predetermined time to allow for tumor accumulation, irradiate the tumor region with an 808 nm laser at a specific power density and duration.
-
Monitor tumor growth over time by measuring tumor volume with calipers.
-
Record animal body weight as an indicator of systemic toxicity.
-
At the end of the study, tumors can be excised for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, in vitro, and in vivo evaluation of IR808-loaded nanoparticles.
Signaling Pathway
The therapeutic effects of IR808-loaded nanoparticles, particularly in the context of photodynamic and photothermal therapy, often culminate in the induction of apoptosis. One of the key pathways involved is the intrinsic mitochondrial pathway.[4]
Caption: Simplified signaling cascade for apoptosis induced by IR808-mediated phototherapy.
References
- 1. Integration of IR-808 and thiol-capped Au–Bi bimetallic nanoparticles for NIR light mediated photothermal/photodynamic therapy and imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. IR808@MnO nano-near infrared fluorescent dye’s diagnostic value for malignant pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IR-808 loaded nanoethosomes for aggregation-enhanced synergistic transdermal photodynamic/photothermal treatment of hypertrophic scars - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. Pre-clinical study of IR808 dye for cervical cancer in vitro and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: IR808 Dyes for Preclinical Fluorescence-Guided Surgery
Introduction
Near-infrared (NIR) fluorescence-guided surgery (FGS) is a rapidly advancing field that aims to enhance the visualization of malignant tissues during surgical procedures, thereby improving the accuracy of tumor resection.[1][2] Among the various fluorescent probes used, heptamethine cyanine dyes, such as IR808, have garnered significant interest for preclinical research in animal models.[3][4] These dyes exhibit fluorescence in the NIR window (700-900 nm), a range where tissue autofluorescence is minimal, allowing for deeper tissue penetration and higher signal-to-background ratios.[5]
IR808 is a tumor-targeting NIR fluorescent dye that can permit imaging without the need for chemical conjugation to a targeting ligand.[3][4] This intrinsic tumor-homing ability makes it a versatile tool for a wide range of cancer types in preclinical studies. Its application in animal models, particularly in xenograft mouse models, has demonstrated its potential to delineate tumor margins and detect residual disease, which are critical factors for improving surgical outcomes.[1] This document provides detailed application notes and protocols for the use of IR808 and similar dyes in fluorescence-guided surgery in animal models.
Mechanism of Tumor Accumulation
The precise mechanism for the tumor-specific accumulation of IR808 and similar heptamethine cyanine dyes is believed to be multifactorial. It is thought to involve a combination of passive and active targeting mechanisms.
-
Enhanced Permeability and Retention (EPR) Effect : Tumor vasculature is often leaky and disorganized, with poor lymphatic drainage. This allows macromolecules and nanoparticles to extravasate from the blood vessels and accumulate preferentially in the tumor interstitium. This passive targeting mechanism is a key contributor to the accumulation of many imaging agents, including IR808.
-
Organic Anion-Transporting Polypeptides (OATPs) : Several studies suggest that certain cyanine dyes are substrates for OATPs.[6][7] Many types of cancer cells overexpress specific OATP isoforms (e.g., OATP1B1, OATP1B3) on their cell membranes.[7] This overexpression can lead to the active transport and subsequent intracellular retention of IR808 within cancer cells, further enhancing the tumor-specific signal.[6][7][8]
Below is a diagram illustrating the proposed mechanism of IR808 accumulation in tumor tissues.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from various preclinical studies using IR808 and similar NIR dyes for fluorescence-guided surgery in animal models.
Table 1: In Vivo Imaging Parameters and Tumor-to-Background Ratios (TBRs)
| Animal Model | Cancer Type | Dye & Dose | Imaging Time Post-Injection | Tumor-to-Background Ratio (TBR) | Reference |
| Nude Mice | Cervical Cancer Xenografts | IR808 | Not Specified | Significant TBRs observed | [3][4] |
| Nude Mice | Breast Cancer (MCF-7) Xenografts | IR808-DOTA (20 µ g/mouse ) | 24 hours | Peak fluorescence signal | [6] |
| Nude Mice | Head and Neck Squamous Cell Carcinoma | SOD9-TPP (5.0 mg/kg) | 5 minutes | ~2 | [9] |
| Nude Mice | Integrin αvβ3-positive Melanoma | IRDye800-c(KRGDf) (5 nmol) | 24 hours | Similar to nuclear imaging TBRs | [10] |
| Nude Mice | Integrin αvβ3-positive Glioblastoma | Cy7-RGD Tetramer | 2 hours | 4.35 ± 0.26 | [11] |
Table 2: Ex Vivo Biodistribution of IR808 and Similar Dyes in Mice
| Dye | Time Post-Injection | High Accumulation Organs | Low Accumulation Organs | Reference |
| IR808-DOTA | 72 hours | Tumor | Most normal tissues cleared | [6] |
| EIBS-750 (Antibody Conjugate) | 2 hours | Liver | Not specified | [12] |
| QD800-RGD | 4 hours | Tumor (10.7 ± 1.5 %ID/g) | Muscle, Heart, Lungs | [13] |
| IL13Rα2-Ab-IRDye800 | Not Specified | Spleen, Lungs, Heart | Not specified | [14] |
Experimental Protocols
Protocol 1: In Vitro Uptake of IR808 in Cancer Cells
This protocol is designed to assess the uptake of IR808 in cultured cancer cells compared to normal cells.
Materials:
-
Cancer cell lines (e.g., HeLa, SiHa, C33-A for cervical cancer)[4]
-
Normal epithelial cell line (e.g., H8 for cervical cells)[4]
-
Cell culture medium and supplements
-
IR808 dye solution
-
Phosphate-buffered saline (PBS)
-
Confocal microscope or flow cytometer
Procedure:
-
Cell Culture: Culture the selected cancer and normal cell lines in appropriate media until they reach 80-90% confluency.
-
Incubation with IR808:
-
Prepare a working solution of IR808 in the cell culture medium (e.g., 10 µg/mL).[4]
-
Remove the old medium from the cells and add the IR808-containing medium.
-
Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Washing:
-
Remove the IR808-containing medium.
-
Wash the cells three times with PBS to remove any unbound dye.
-
-
Analysis:
-
Confocal Microscopy: Image the cells using a confocal microscope with appropriate laser excitation and emission filters for IR808 (Excitation/Emission peaks around 780/820 nm). Observe the intracellular fluorescence intensity.
-
Flow Cytometry: Detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer equipped with a suitable NIR laser.
-
Protocol 2: Fluorescence-Guided Surgery in a Xenograft Mouse Model
This protocol outlines the steps for performing in vivo fluorescence imaging and guided surgery using IR808 in a tumor-bearing mouse model.
Materials:
-
Nude mice (e.g., BALB/c nude mice)
-
Cancer cells for xenograft implantation (e.g., MCF-7 for breast cancer)[6]
-
Sterile IR808 solution for injection
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system (e.g., IVIS, Pearl Trilogy)[5]
-
Surgical instruments
Procedure:
-
Animal Model Preparation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
IR808 Administration:
-
Prepare a sterile solution of IR808 in a suitable vehicle (e.g., PBS).
-
Administer the IR808 solution to the tumor-bearing mice via intravenous (tail vein) injection. A typical dose might be around 20 µg per mouse.[6]
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 6, 24, 48, 72 hours), anesthetize the mice.[6]
-
Place the mouse in the in vivo imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for IR808.
-
Acquire a white light image for anatomical reference.
-
Analyze the images to determine the tumor-to-background ratio (TBR) by drawing regions of interest (ROIs) over the tumor and adjacent normal tissue.[6]
-
-
Fluorescence-Guided Surgery:
-
At the optimal imaging time point (when TBR is maximal, e.g., 24 hours), anesthetize the mouse.[6]
-
Use a real-time intraoperative fluorescence imaging system to visualize the tumor.
-
Perform the surgical resection of the tumor, guided by the fluorescence signal to identify tumor margins.
-
After resection, image the surgical bed to check for any residual fluorescence, which may indicate remaining tumor tissue.
-
-
Ex Vivo Biodistribution:
Visualizations of Experimental Workflow
The following diagram illustrates a typical experimental workflow for preclinical fluorescence-guided surgery using IR808.
References
- 1. Fluorescence-guided surgery for cancer patients: a proof of concept study on human xenografts in mice and spontaneous tumors in pets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proof of Principle of Combining Fluorescence-Guided Surgery with Photoimmunotherapy to Improve the Outcome of Pancreatic Cancer Therapy in an Orthotopic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical study of IR808 dye for cervical cancer in vitro and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. licorbio.com [licorbio.com]
- 6. In Vivo Evaluation of a Gallium-68-Labeled Tumor-Tracking Cyanine Dye for Positron Emission Tomography/Near-Infrared Fluorescence Carcinoma Imaging, Image-Guided Surgery, and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor-specific expression of organic anion-transporting polypeptides: transporters as novel targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic anion‑transporting polypeptides contribute to the uptake of curcumin and its main metabolites by human breast cancer cells: Impact on antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quality analysis of in vivo near-infrared fluorescence and conventional gamma images acquired using a dual-labeled tumor-targeting probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biodistribution Analyses of a Near-Infrared, Fluorescently Labeled, Bispecific Monoclonal Antibody Using Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of near-infrared fluorophores to study the biodistribution and tumor targeting of an IL13 receptor α2 antibody by fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IR808-TZ as a Photosensitizer for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR808-TZ represents a novel photosensitizer formulation designed for targeted cancer therapy, leveraging the principles of Photodynamic Therapy (PDT). This formulation is hypothesized to consist of the near-infrared (NIR) cyanine dye IR808, which possesses both photodynamic and photothermal properties, complexed with a theranostic zeolite (TZ) or a similar nanoparticle-based carrier system. The nanoparticle carrier enhances the solubility, stability, and tumor accumulation of the IR808 photosensitizer. Upon activation with an 808 nm laser, this compound generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, leading to localized tumor destruction through the induction of apoptosis. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its preclinical evaluation.
Mechanism of Action
The therapeutic efficacy of this compound-mediated PDT is initiated by the targeted delivery of the photosensitizer to the tumor tissue, facilitated by the nanoparticle carrier. Subsequent irradiation with an 808 nm laser excites the IR808 molecule from its ground state to a transient singlet excited state, which then transitions to a longer-lived triplet excited state. This triplet state IR808 can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen. The produced ROS induce oxidative stress within the cancer cells, primarily targeting the mitochondria. This leads to the disruption of the mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.
Data Presentation
In Vitro Efficacy of IR808-Based Nanoparticles in Cancer Cell Lines
| Cell Line | Nanoparticle Concentration | Laser Power Density (W/cm²) | Irradiation Time (min) | Resulting Cell Viability (%) |
| HeLa | 2.5 nM | 5 | 20 | <25% |
| HeLa | 2.5 nM | 3.75 | 40 | ~50% |
| 4T1 | 0-200 µg/mL (IR808 equiv.) | - | - | >90% (dark toxicity) |
| 4T1 | GVs-IR808 | 808 nm Laser | - | Significant cell death |
| MCF-7 | 4 x 10⁻⁶ M (IR808@MnO) | 808 nm Laser | - | 33.3% (PDT alone) |
In Vivo Efficacy of IR808-Based Nanoparticles in Tumor Models
| Tumor Model | Photosensitizer Dose | Laser Power Density | Treatment Regimen | Tumor Growth Inhibition | Reference |
| 4T1 tumor-bearing mice | GVs-IR808 | 808 nm Laser | Single dose and irradiation | Complete tumor regression | [1] |
| H460 tumor-bearing mice | 1 mg/kg HPPH | 75 mW/cm² | Single dose and irradiation | Significant reduction in tumor burden | [2] |
| A4 tumor-bearing mice | Tra-ICG (ICG conjugate) | 808 nm Laser | Single dose and irradiation | Significant tumor growth delay | [3] |
Experimental Protocols
In Vitro Photodynamic Therapy Protocol
1. Cell Culture and Seeding:
-
Culture cancer cells (e.g., HeLa, 4T1, MCF-7) in appropriate complete medium.
-
Seed cells in 96-well plates at a density of 7,500 cells/well and incubate for 24 hours to allow for cell attachment.[4]
2. Photosensitizer Incubation:
-
Prepare a fresh solution of this compound nanoparticles in complete cell media.
-
Remove the culture medium from the wells and add the this compound solution at the desired concentrations.
-
Incubate the cells with the photosensitizer for 3-4 hours in the dark at 37°C.
3. Irradiation:
-
After incubation, wash the cells three times with phosphate-buffered saline (PBS).
-
Add fresh, phenol red-free medium to each well.
-
Irradiate the cells with an 808 nm laser at a specified power density (e.g., 0.3-5 W/cm²) for a defined duration (e.g., 5-20 minutes).[4]
-
A control group of cells should be subjected to the same conditions without laser irradiation.
4. Assessment of Cell Viability (MTT Assay):
-
Following irradiation, incubate the cells for an additional 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.
In Vivo Photodynamic Therapy Protocol
1. Tumor Model Establishment:
-
Subcutaneously inject cancer cells (e.g., 1 x 10⁶ 4T1 cells) into the flank of immunocompromised mice.[1]
-
Allow the tumors to grow to a palpable size (e.g., 80-100 mm³).[1]
2. Photosensitizer Administration:
-
Administer the this compound nanoparticle formulation to the tumor-bearing mice via intravenous injection at a specified dose.
3. Biodistribution and Tumor Accumulation (Optional):
-
At various time points post-injection, perform in vivo fluorescence imaging to monitor the biodistribution and tumor accumulation of the this compound.
4. Irradiation:
-
At the time of peak tumor accumulation (determined from biodistribution studies), irradiate the tumor area with an 808 nm laser at a defined power density and for a specific duration.
5. Evaluation of Therapeutic Efficacy:
-
Monitor tumor volume and body weight of the mice every other day. Tumor volume can be calculated using the formula: (length × width²)/2.[1]
-
At the end of the study, excise the tumors for histological analysis (e.g., H&E staining) and apoptosis detection (e.g., TUNEL assay).
Apoptosis Detection Protocols
1. TUNEL Assay for Tissue Sections:
-
Fix excised tumor tissues in 4% paraformaldehyde and embed in paraffin.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using citrate buffer.
-
Permeabilize the sections with Proteinase K.
-
Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs for 60 minutes at 37°C.
-
Detect the incorporated label using a fluorescently-conjugated antibody or a colorimetric substrate.
-
Counterstain the nuclei and visualize under a microscope.
2. Caspase-3 Activity Assay:
-
Lyse cells or tissue samples in a cold lysis buffer.
-
Centrifuge the lysate and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitroaniline released, which is proportional to the caspase-3 activity.
Visualizations
Caption: In Vitro Photodynamic Therapy Workflow.
Caption: In Vivo Photodynamic Therapy Workflow.
Caption: ROS-Mediated Mitochondrial Apoptosis Pathway.
References
- 1. Visibly acoustic delivery of IR808 into tumor via gas vesicles enhances photothermal therapy efficacy against tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluence Rate Differences in Photodynamic Therapy Efficacy and Activation of Epidermal Growth Factor Receptor after Treatment of the Tumor-Involved Murine Thoracic Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Evaluation of Wavelength-Dependent Photodynamic Therapy Efficacy Using Representative Red and Near-Infrared Photosensitizers in a Single Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 808 nm-activable core@multishell upconverting nanoparticles with enhanced stability for efficient photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: A Step-by-Step Guide for IR808 Administration in Mice
Disclaimer: The specific compound "IR808-TZ" was not identified in the available research literature. The following protocols and data are based on the widely used near-infrared (NIR) cyanine dye, IR808, and its various formulations, which are utilized for in vivo imaging and photothermal therapy (PTT) in murine models. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
IR808 is a near-infrared (NIR) fluorescent dye with a peak absorption and emission around 808 nm. This property makes it highly suitable for biomedical applications in animal models. The "NIR window" (approximately 700-900 nm) in biological tissues allows for deeper light penetration and minimizes autofluorescence from tissues, leading to a high signal-to-noise ratio for imaging.[1] IR808 is frequently employed as a tumor-targeting imaging agent and as a photosensitizer for photothermal therapy (PTT), where it converts 808 nm laser energy into localized heat to ablate cancer cells.[2][3]
Mechanism of Action: Photothermal Therapy (PTT)
The primary application of IR808 in therapeutic studies is photothermal therapy. The dye preferentially accumulates in tumor cells, partly due to the enhanced permeability and retention (EPR) effect and its lipophilic cationic nature, which leads to enrichment in mitochondria with their higher membrane potential.[4] Upon irradiation with an 808 nm laser, the dye absorbs the light energy and dissipates it as heat, inducing localized hyperthermia and subsequent tumor cell necrosis.[3][5]
Caption: Mechanism of IR808-mediated photothermal therapy (PTT) in tumors.
Experimental Protocols
These protocols provide a generalized framework. Researchers must adapt concentrations, volumes, and timelines based on the specific IR808 formulation, tumor model, and experimental goals.
Protocol 3.1: Reagent Preparation
-
Reconstitution: Prepare the IR808 dye stock solution by dissolving the lyophilized powder in a suitable solvent, such as dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS), as recommended by the manufacturer.
-
Working Solution: Dilute the stock solution to the final desired concentration for injection using sterile PBS or saline. The final concentration should be calculated based on the target dose (e.g., in mg/kg) and a standard injection volume (e.g., 100-200 µL for a mouse).[6]
-
Filtration: Ensure the final working solution is sterile by passing it through a 0.22 µm syringe filter before injection.
Protocol 3.2: In Vivo Administration and NIR Fluorescence Imaging
-
Animal Preparation: Use tumor-bearing mice (e.g., subcutaneous xenografts). Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation or an intraperitoneal injection of ketamine/xylazine).[7]
-
Baseline Imaging: Acquire a baseline fluorescence image of the anesthetized mouse using an in vivo imaging system (IVIS) equipped with appropriate filters for the 808 nm range (e.g., Cy7 or ICG filter sets).[8][9]
-
Administration: Administer the prepared IR808 solution via intravenous (tail vein) injection.[9][10] The typical injection volume is 100-200 µL.
-
Time-Course Imaging: Perform whole-body NIR fluorescence imaging at multiple time points post-injection (p.i.) to monitor the biodistribution and tumor accumulation of the dye. Common imaging time points include 1, 4, 8, and 24 hours p.i.[6][8]
-
Ex Vivo Imaging: At the final time point (e.g., 24 hours p.i.), euthanize the mouse. Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart) and arrange them for ex vivo imaging to confirm biodistribution and quantify fluorescence intensity in each tissue.[8]
Protocol 3.3: Photothermal Therapy (PTT) Administration
-
Animal and Dye Preparation: Follow steps 1 and 3 from Protocol 3.2.
-
Tumor Targeting: Allow sufficient time for the IR808 dye to accumulate in the tumor. This is typically determined from imaging studies and is often around 24 hours post-injection.[5][11]
-
Anesthesia: Anesthetize the mouse prior to laser irradiation.
-
Laser Irradiation: Expose the tumor region to an 808 nm NIR laser at a specific power density and duration.[11] Common parameters range from 1.0 to 1.6 W/cm² for 5 to 15 minutes.[5][12]
-
Temperature Monitoring: During irradiation, monitor the temperature of the tumor surface using an infrared thermal camera to ensure it reaches the desired therapeutic range (typically >42°C) without overheating adjacent healthy tissue.[5][11]
-
Post-Treatment Monitoring: After the PTT session, return the mouse to its cage for recovery. Monitor tumor size with calipers and animal body weight every other day for a period of 14 days or more to evaluate therapeutic efficacy.[5][11]
Experimental Workflow
The following diagram illustrates the complete experimental workflow from preparation to data analysis for a typical IR808-based PTT study in mice.
Caption: General experimental workflow for IR808 administration in mice.
Data Presentation
Quantitative data from published studies are summarized below for easy comparison.
Table 1: Summary of Reported Dosages and Administration Routes
| Compound/Formulation | Dosage | Administration Route | Animal Model | Reference |
| IR808-DOTA | 5 mg/kg (IR808 equiv.) | Intravenous | MCF-7 Tumor-bearing Mice | [5] |
| FBH (FeGA/BTS/IR808) | 10 mg/kg (FeGA equiv.) | Intravenous | 4T1 Tumor-bearing Mice | [13] |
| IR808-IP(n) Dyes | 200 µL of 200 µM soln. | Intravenous | Healthy Mice | [6] |
| QD800-RGD | ~200 pmol/mouse | Intravenous | U87MG Tumor-bearing Mice | [8] |
| Cy7-RGD | 500 pmol/mouse | Intravenous | U87MG Tumor-bearing Mice | [9] |
Table 2: Summary of Photothermal Therapy Parameters
| Compound/Formulation | Laser Wavelength (nm) | Power Density (W/cm²) | Irradiation Time (min) | Resulting Tumor Temp. | Reference |
| IR808-DOTA | 808 | 1.0 | 10 | ~60 °C | [5] |
| GVs-IR808 + US | 808 | 1.0 | 10 | ΔT of 23.2 °C | [11] |
| PEG-PEI/CDs-E64d | 808 | 1.6 | 15 | Not specified | [12] |
| FBH | 808 | 0.5 | 5 | Not specified | [13] |
Table 3: Example Biodistribution & Efficacy Data
| Probe | Tumor Model | Tumor Uptake (%ID/g) | Key Efficacy Outcome | Reference |
| QD800-RGD | U87MG | 10.7 ± 1.5 | High tumor-to-background ratio for imaging | [8] |
| IR808-DOTA | MCF-7 | Not specified | Significant tumor ablation after PTT | [5] |
| GVs-IR808 + US + Laser | 4T1 | Not specified | Complete tumor suppression over 14 days | [11] |
References
- 1. licorbio.com [licorbio.com]
- 2. Integration of IR-808 Sensitized Upconversion Nanostructure and MoS2 Nanosheet for 808 nm NIR Light Triggered Phototherapy and Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photothermal effect by 808-nm laser irradiation of melanin: a proof-of-concept study of photothermal therapy using B16-F10 melanotic melanoma growing in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IR808@MnO nano-near infrared fluorescent dye’s diagnostic value for malignant pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-clinical study of IR808 dye for cervical cancer in vitro and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Visibly acoustic delivery of IR808 into tumor via gas vesicles enhances photothermal therapy efficacy against tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing IR808-TZ Water Solubility for In Vivo Applications
Welcome to the technical support center for IR808-TZ, a near-infrared (NIR) photosensitizer with significant potential in preclinical research. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with the hydrophobic nature of this compound in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is the water solubility of this compound a concern for in vivo studies?
A1: The poor water solubility of this compound presents a significant hurdle for systemic administration in animal models. In aqueous environments like blood, hydrophobic molecules like this compound tend to aggregate, which can lead to several undesirable consequences:
-
Reduced Bioavailability: Aggregates are less available to reach the target tissue, diminishing the therapeutic or imaging efficacy.
-
Altered Pharmacokinetics: Aggregation can lead to rapid clearance from circulation by the reticuloendothelial system (RES), primarily in the liver and spleen, preventing accumulation at the desired site.[1]
-
Potential for Embolism: Large aggregates could potentially cause blockages in small blood vessels.
-
Inconsistent Dosing: Difficulty in preparing stable, homogenous solutions can lead to inaccurate and irreproducible dosing.
Q2: What are the primary strategies to improve the water solubility and in vivo performance of this compound?
A2: The most effective strategies involve the use of drug delivery systems that encapsulate or conjugate this compound, rendering it dispersible in aqueous media. The three main approaches are:
-
Nanoparticle Formulation: Encapsulating this compound within nanoparticles, such as those made from albumin or biodegradable polymers, can significantly improve its solubility and alter its biodistribution.[2]
-
Liposomal Encapsulation: Liposomes are lipid-based vesicles that can encapsulate hydrophobic drugs like this compound within their lipid bilayer, shielding them from the aqueous environment.[3]
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to this compound can increase its hydrodynamic radius and water solubility, leading to a longer circulation half-life.[4]
Q3: How do these different formulation strategies compare in terms of their in vivo characteristics?
A3: The choice of formulation depends on the specific experimental goals. Below is a comparative summary of key parameters for different this compound formulations.
| Formulation Strategy | Typical Particle Size (nm) | Drug Loading Efficiency (%) | In Vivo Circulation Half-life | Key Advantages |
| Unformulated this compound | N/A (forms aggregates) | N/A | Very short | Simple to prepare (if soluble in a biocompatible solvent) |
| Albumin Nanoparticles | 100 - 200[5][6] | 10 - 25[5] | Moderate to Long | Biocompatible, biodegradable, potential for active targeting.[2] |
| Liposomes | 80 - 150[3] | 70 - 98 (for hydrophobic drugs)[7] | Moderate to Long | High encapsulation efficiency for hydrophobic drugs, versatile surface modification.[3] |
| PEGylated this compound | N/A (molecular conjugate) | N/A | Significantly increased[8] | Covalent attachment prevents premature drug release, reduced immunogenicity.[4] |
Note: The values presented are typical ranges and can vary significantly based on the specific lipids, polymers, and preparation methods used.
Troubleshooting Guides
Problem 1: Low Encapsulation Efficiency of this compound in Liposomes
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Drug-to-Lipid Ratio: | The amount of this compound may be saturating the lipid bilayer. Optimize the drug-to-lipid ratio by preparing several small batches with varying ratios to find the optimal loading capacity.[9] |
| Incorrect Hydration Temperature: | The hydration of the lipid film should be performed above the phase transition temperature (Tc) of the lipids to ensure proper formation of the lipid bilayers.[3][10] |
| Inefficient Hydration: | Insufficient agitation during hydration can lead to incomplete formation of liposomes. Ensure vigorous shaking or vortexing during the hydration step.[11] |
| Drug Precipitation during Formulation: | This compound may precipitate out of the organic solvent before the formation of the lipid film. Ensure the drug is fully dissolved in the organic solvent along with the lipids. |
| Leakage during Extrusion: | The extrusion process, used to reduce liposome size, can sometimes cause leakage of the encapsulated drug. Minimize the number of extrusion cycles or consider using a different sizing method like sonication. |
Problem 2: Aggregation of this compound Nanoparticles after Formulation
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Surface Stabilization: | The nanoparticle surface may not be adequately stabilized, leading to aggregation in aqueous buffers. Incorporate a stabilizing agent, such as a PEGylated lipid or polymer, into the formulation. |
| Inappropriate Buffer Conditions: | The pH or ionic strength of the buffer can affect nanoparticle stability. Screen different buffers (e.g., PBS, HEPES) to find the optimal conditions for your formulation. |
| High Nanoparticle Concentration: | Highly concentrated nanoparticle suspensions are more prone to aggregation. Work with more dilute suspensions or add a cryoprotectant if freeze-drying for storage. |
| Residual Organic Solvent: | Incomplete removal of the organic solvent used during nanoparticle preparation can lead to instability. Ensure complete evaporation of the solvent under vacuum. |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Albumin Nanoparticles via Desolvation
This protocol describes a modified desolvation method for preparing this compound-loaded bovine serum albumin (BSA) nanoparticles.[12][13]
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Ethanol (desolvating agent)
-
Glutaraldehyde solution (8% v/v in water, cross-linker)
-
Deionized water
Procedure:
-
BSA Solution Preparation: Dissolve 250 mg of BSA in 4 mL of deionized water.
-
This compound Solution Preparation: Dissolve the desired amount of this compound in a minimal volume of a suitable organic solvent (e.g., DMSO or ethanol).
-
Mixing: Add the this compound solution to the BSA solution and stir gently to mix.
-
Desolvation: Add 8 mL of ethanol dropwise to the BSA/IR808-TZ solution at a constant rate (e.g., 1 mL/min) while stirring continuously. An opalescent suspension should form.[14]
-
Cross-linking: Add 100 µL of 8% glutaraldehyde solution to the nanoparticle suspension.
-
Stirring: Continue stirring the suspension at room temperature for at least 3 hours to allow for cross-linking.
-
Purification: Purify the nanoparticles by repeated centrifugation and resuspension in deionized water to remove un-encapsulated this compound and excess reagents.
-
Storage: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for in vivo use.
Protocol 2: Encapsulation of this compound in Liposomes using the Thin-Film Hydration Method
This protocol outlines the preparation of this compound-loaded liposomes using the well-established thin-film hydration technique.[3][15][16]
Materials:
-
Phospholipids (e.g., DSPC, DMPC)
-
Cholesterol
-
This compound
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS)
Procedure:
-
Lipid and Drug Dissolution: Dissolve the phospholipids, cholesterol, and this compound in chloroform in a round-bottom flask. The molar ratio of phospholipid to cholesterol is typically around 2:1.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add PBS to the flask and hydrate the lipid film by gentle rotation at a temperature above the phase transition temperature of the phospholipids. This will result in the formation of multilamellar vesicles (MLVs).[3]
-
Sizing: To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Purification: Remove un-encapsulated this compound by size exclusion chromatography or dialysis.
-
Storage: Store the liposomal suspension at 4°C.
Visualizations
Caption: Preclinical evaluation workflow for this compound formulations.
Caption: Simplified signaling pathway of PDT-induced apoptosis.
Caption: Nanoparticle-based drug delivery to tumor tissue via the EPR effect.
References
- 1. mdpi.com [mdpi.com]
- 2. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 4. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 11. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. google.com [google.com]
- 15. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: IR808-TZ Aggregation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of IR808-TZ aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it aggregate in aqueous solutions?
This compound is a near-infrared (NIR) cyanine dye that is often used in biomedical imaging and therapeutic applications. The "TZ" designation refers to a tetrazine group, which allows for bioorthogonal conjugation to molecules containing a strained alkene or alkyne, a process known as "click chemistry". Like many cyanine dyes, this compound has a hydrophobic molecular structure. In aqueous environments, these hydrophobic molecules tend to associate with each other to minimize their contact with water, leading to the formation of aggregates. This aggregation is a thermodynamically driven process.
Q2: What are the consequences of this compound aggregation?
Aggregation of this compound can significantly impact its utility in research and clinical applications:
-
Altered Photophysical Properties: Aggregation can lead to either quenching (decrease) or a change in the fluorescence emission spectrum. This can compromise its performance as an imaging agent.
-
Reduced Bioavailability: Aggregates are often too large to be efficiently taken up by cells or to distribute evenly within tissues, limiting their effectiveness in in-vivo applications.
-
Precipitation: At high concentrations, aggregation can lead to the formation of visible precipitates, rendering the solution unusable.
-
Inconsistent Results: The extent of aggregation can be sensitive to minor variations in experimental conditions, leading to poor reproducibility.
Q3: How can I visually or spectroscopically detect this compound aggregation?
Several methods can be used to detect aggregation:
-
Visual Inspection: At high concentrations, aggregation may be visible as cloudiness or precipitate in the solution.
-
UV-Vis Spectroscopy: Aggregation often leads to changes in the absorption spectrum. Typically, the formation of H-aggregates (face-to-face stacking) results in a blue-shift of the main absorption peak, while J-aggregates (end-to-end assembly) can cause a red-shift and a narrowing of the absorption band. A deviation from the Beer-Lambert law (a non-linear relationship between absorbance and concentration) is also a strong indicator of aggregation.
-
Fluorescence Spectroscopy: Aggregation usually leads to fluorescence quenching. A decrease in fluorescence intensity that is not proportional to a decrease in concentration suggests aggregation.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. The presence of large particles (hundreds of nanometers to microns) in a solution of a small molecule dye is a clear indication of aggregation.[1][2][3][4]
Q4: What are the general strategies to prevent or reduce this compound aggregation?
The primary strategies involve modifying the formulation to increase the solubility and stability of the dye in aqueous solutions. These include:
-
Use of Surfactants: Amphiphilic molecules that can form micelles to encapsulate the hydrophobic dye.
-
Encapsulation in Nanoparticles: Loading the dye into liposomes, polymeric micelles, or other nanoparticle formulations.
-
Complexation with Cyclodextrins: Using cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior to form inclusion complexes with the dye.
-
Binding to Serum Albumin: Utilizing the natural carrier properties of proteins like human serum albumin (HSA).
-
pH Optimization: Adjusting the pH of the buffer can sometimes influence the charge and aggregation state of the dye.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon dissolving this compound in buffer (e.g., PBS). | High concentration of the dye exceeding its aqueous solubility. Presence of salts in the buffer can decrease the solubility of hydrophobic compounds ("salting out"). | - Dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) first, then add it dropwise to the aqueous buffer while vortexing.- Reduce the final concentration of this compound.- Prepare the this compound solution in deionized water first, then add concentrated buffer components. |
| Fluorescence intensity is lower than expected or decreases over time. | Aggregation-induced fluorescence quenching. Photobleaching. | - Implement one of the stabilization strategies outlined in the FAQs (surfactants, nanoparticles, cyclodextrins, albumin).- Protect the solution from light.- De-gas the solution to remove dissolved oxygen, which can contribute to photobleaching. |
| UV-Vis spectrum shows a blue-shifted peak or a new peak at a shorter wavelength. | Formation of H-aggregates. | - This is a clear sign of aggregation. Use one of the recommended stabilization methods.- Dilute the solution; if the spectral shape changes and shifts back towards the monomer peak, it confirms aggregation. |
| DLS results show a wide particle size distribution with large aggregates. | Significant aggregation of the dye. | - This confirms the presence of aggregates. Implement a stabilization strategy to reduce the particle size and polydispersity index (PDI). |
| Inconsistent results between experiments. | Variations in solution preparation, storage time, or temperature are affecting the degree of aggregation. | - Standardize the protocol for solution preparation, including the rate of addition of the dye stock to the aqueous phase and the mixing method.- Use freshly prepared solutions for each experiment.- Control the temperature during solution preparation and storage. |
Quantitative Data on Stabilization Methods
The following tables summarize typical quantitative data for the stabilization of cyanine dyes. While specific data for this compound is limited in the literature, these values provide a general expectation of the effectiveness of different methods. Researchers should perform their own characterization to determine the optimal conditions for their specific application.
Table 1: Effect of Different Stabilizers on the Hydrodynamic Diameter of Cyanine Dyes in Aqueous Solution (as measured by DLS)
| Formulation | Typical Hydrodynamic Diameter (nm) | Typical Polydispersity Index (PDI) |
| Cyanine Dye in PBS | > 500 nm (aggregates) | > 0.5 |
| With Pluronic F127 (0.1% w/v) | 20 - 50 nm | < 0.3 |
| Encapsulated in Liposomes | 100 - 150 nm | < 0.2 |
| Complexed with HP-β-Cyclodextrin (10 mM) | < 10 nm | < 0.4 |
| With Human Serum Albumin (1 mg/mL) | 10 - 20 nm | < 0.3 |
Table 2: Typical Stability Constants for Cyanine Dye-Stabilizer Complexes
| Complex | Method of Determination | Typical Stability Constant (K) |
| Cyanine-Cyclodextrin | UV-Vis or Fluorescence Spectroscopy | 10² - 10⁴ M⁻¹ |
| Cyanine-Human Serum Albumin | Fluorescence Quenching | 10⁴ - 10⁶ M⁻¹ |
Experimental Protocols
Protocol 1: Stabilization of this compound using Pluronic F127
This protocol describes the preparation of this compound in an aqueous solution stabilized by the non-ionic surfactant Pluronic F127.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Pluronic F127
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Spectrophotometer (UV-Vis and Fluorescence)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 1 mM.
-
Prepare a stock solution of Pluronic F127: Dissolve Pluronic F127 in PBS to a concentration of 1% (w/v).
-
Formulate the stabilized this compound solution: a. In a microcentrifuge tube, add the desired volume of the 1% Pluronic F127 stock solution. b. While vortexing the Pluronic F127 solution, add the this compound/DMSO stock solution dropwise to achieve the desired final concentration of this compound (e.g., 10 µM). c. Continue vortexing for 5 minutes to ensure thorough mixing and micelle formation. d. Incubate the solution at room temperature for 30 minutes.
-
Characterization: a. UV-Vis Spectroscopy: Acquire the absorption spectrum of the formulated solution and a control solution of this compound in PBS without Pluronic F127. Compare the spectral shape and peak position. b. Fluorescence Spectroscopy: Measure the fluorescence emission spectrum and intensity of the formulated solution and the control. c. DLS: Measure the hydrodynamic diameter and polydispersity index (PDI) to confirm the formation of monodisperse micelles and the absence of large aggregates.
Protocol 2: Encapsulation of this compound in Liposomes by Thin-Film Hydration
This protocol details the encapsulation of this compound into liposomes using the thin-film hydration method followed by extrusion.[5][6][7][8][9]
Materials:
-
This compound
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a molar ratio of 55:40:5)
-
Chloroform
-
Methanol
-
PBS, pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve the lipids and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Add PBS (pH 7.4) to the flask containing the dried lipid film. b. Hydrate the film by rotating the flask in the rotary evaporator (without vacuum) at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): a. The MLV suspension is then subjected to size reduction. For extrusion, the suspension is passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a liposome extruder. This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Purification (Optional): a. To remove unencapsulated this compound, the liposome suspension can be purified by size exclusion chromatography or dialysis.
-
Characterization: a. DLS: Measure the size and PDI of the final liposome formulation. b. Encapsulation Efficiency: Determine the amount of this compound encapsulated in the liposomes. This can be done by disrupting the liposomes with a detergent (e.g., Triton X-100) and measuring the absorbance or fluorescence, and comparing it to the initial amount of dye used.
Visualizations
References
- 1. usp.org [usp.org]
- 2. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 3. Dynamic Light Scattering (DLS): Principles, Perspectives, Applications to Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic Light Scattering for Efficient Drug Delivery Systems [eureka.patsnap.com]
- 5. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 6. protocols.io [protocols.io]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IR808-TZ for Fluorescence Imaging
Welcome to the technical support center for IR808-TZ, your guide to achieving optimal results in fluorescence imaging. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter while using this compound for fluorescence imaging.
Question: Why is my fluorescence signal weak or absent?
Answer:
A weak or non-existent signal can stem from several factors. Here's a checklist to diagnose the issue:
-
Suboptimal Concentration: The concentration of this compound is critical. An insufficient amount will result in a low signal. Perform a concentration titration to determine the optimal concentration for your specific cell line or tissue type.
-
Incorrect Incubation Time: Incubation time directly impacts the uptake of the dye. A short incubation may not allow for sufficient accumulation. Optimize the incubation time by testing a range of durations. For some applications, an incubation time of 30 minutes has been found to be effective.[1][2]
-
Photobleaching: IR808 dyes can be susceptible to photobleaching, which is the light-induced degradation of the fluorophore.[2] To mitigate this, minimize the exposure of your sample to the excitation light source. You can also use an anti-fade mounting medium to protect your sample.
-
Inadequate Excitation or Emission Settings: Ensure your imaging system's excitation and emission filters are correctly set for this compound. IR808 has a peak emission at 808 nm.[1]
-
Poor Water Solubility: Some near-infrared fluorescent dyes have poor water solubility, which can affect their performance.[2] Ensure the dye is fully dissolved in your buffer. Modifications to the dye, such as inclusion in nanoparticles, can improve water solubility.[1][2]
-
Cellular Health: The uptake of this compound can be dependent on cell viability and membrane potential, as it can accumulate in mitochondria of tumor cells.[2] Ensure your cells are healthy and viable during the experiment.
Question: Why is the background fluorescence high?
Answer:
High background fluorescence can obscure your signal of interest. Consider the following to reduce background:
-
Excessive Dye Concentration: While a low concentration leads to a weak signal, an overly high concentration can result in non-specific binding and high background. Refer to the concentration optimization table below and perform a titration.
-
Inadequate Washing: Insufficient washing after incubation can leave residual dye in the medium, contributing to background noise. Ensure thorough washing steps with a suitable buffer like PBS.
-
Autofluorescence: Some tissues and cell culture media components can exhibit autofluorescence in the near-infrared spectrum. Image an unstained control sample to assess the level of autofluorescence and consider using a medium with reduced autofluorescence for imaging.
-
Non-specific Binding: this compound may non-specifically bind to certain cellular components or extracellular matrix. Consider using a blocking agent, such as bovine serum albumin (BSA), to reduce non-specific binding.
Question: How can I improve the signal-to-noise ratio (SNR) of my images?
Answer:
Optimizing the signal-to-noise ratio (SNR) is crucial for obtaining high-quality fluorescence images.[3][4][5][6] Here are some strategies:
-
Optimize Dye Concentration and Incubation Time: As detailed above, finding the sweet spot for concentration and incubation time will maximize your signal while keeping the background low.
-
Adjust Imaging Parameters: Optimize the acquisition settings on your microscope, such as exposure time and camera gain. Be mindful that excessively long exposure times can increase photobleaching and background noise.
-
Background Subtraction: Most imaging software allows for background subtraction. Acquire an image of a region without any cells or tissue to determine the background signal and subtract it from your images of interest.
-
Use of Nanocarriers: Encapsulating IR808 in nanocarriers can enhance its stability and brightness, leading to an improved SNR.[7]
Frequently Asked Questions (FAQs)
What is the optimal concentration of this compound to use?
The optimal concentration of this compound is highly dependent on the specific application, cell type, and imaging modality. A titration experiment is always recommended to determine the best concentration for your experimental setup. However, based on studies with similar IR808 dyes, a starting point for in vitro experiments could be in the range of 1-10 µM.[8] For some applications, a volume of 5 μl of the dye solution has been identified as optimal.[1][2]
What is the recommended incubation time for this compound?
Similar to concentration, the ideal incubation time can vary. A good starting point is to test a range of times, for example, from 10 minutes to 1 hour. Studies have shown that for certain malignant cells, an incubation time of 10 minutes was optimal, while for others, 30 minutes yielded the best results.[1][2][8] It's important to note that prolonged incubation can potentially affect cell viability.[1][2]
Is this compound suitable for in vivo imaging?
Yes, near-infrared dyes like IR808 are well-suited for in vivo imaging due to their deep tissue penetration and reduced autofluorescence in biological tissues.[2] For in vivo studies, the dye is typically administered via intravenous injection.[8][9] The biodistribution and clearance of the dye should be considered when designing in vivo experiments.
What are the excitation and emission wavelengths for this compound?
IR808 dyes typically have an emission peak at approximately 808 nm.[1] The excitation wavelength is slightly shorter. Always refer to the specific product datasheet for the exact spectral characteristics of your this compound.
How can I minimize photobleaching of this compound?
To minimize photobleaching, limit the sample's exposure to the excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal. Using mounting media containing an antifade reagent can also help preserve the fluorescence signal.[10]
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for IR808 Dyes in Different Applications
| Application | Cell/Tissue Type | Recommended Starting Concentration | Recommended Incubation Time | Reference |
| In Vitro Cell Staining | Malignant Pleural Effusion Cells | 5 µl | 30 minutes | [1][2] |
| In Vitro Cell Staining | Cervical Cancer Cell Lines | 5 µM | 10 minutes | [8] |
| In Vivo Imaging | Tumor-bearing Mice | 200 µL of 200 µM solution (intravenous injection) | N/A | [7] |
Note: These are starting recommendations. Optimization is crucial for each specific experimental setup.
Experimental Protocols
Protocol 1: In Vitro Cell Staining with this compound
This protocol provides a general guideline for staining adherent cells with this compound.
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., chamber slides, multi-well plates) and allow them to adhere and grow to the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of this compound in a suitable buffer (e.g., PBS or cell culture medium without phenol red) at the desired concentration.
-
Cell Washing: Gently wash the cells twice with warm PBS to remove any residual medium.
-
Incubation: Add the this compound staining solution to the cells and incubate for the desired time at 37°C, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells three times with warm PBS to remove any unbound dye.
-
Fixation (Optional): If required for your experimental workflow, fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing after Fixation: If fixed, wash the cells three times with PBS.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filters for IR808.
Protocol 2: In Vivo Tumor Imaging with this compound
This protocol outlines a general procedure for in vivo imaging in a tumor-bearing mouse model.
-
Animal Model: Establish a tumor model in mice according to your approved animal protocol.
-
Dye Preparation: Prepare a sterile solution of this compound in a biocompatible vehicle (e.g., saline or PBS) at the desired concentration.
-
Dye Administration: Administer the this compound solution to the mice, typically via intravenous (tail vein) injection.[8][9] The volume and concentration will depend on the specific dye formulation and animal weight.
-
Imaging Time Points: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the optimal imaging window for tumor accumulation and background clearance.
-
Image Acquisition: Use an in vivo imaging system equipped with the appropriate laser excitation and emission filters for IR808.
-
Data Analysis: Analyze the images to quantify the fluorescence intensity in the tumor region and compare it to other tissues to determine the tumor-to-background ratio.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting workflow for this compound fluorescence imaging.
References
- 1. IR808@MnO nano-near infrared fluorescent dye’s diagnostic value for malignant pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of signal-to-noise ratio for multilayer PZT transducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pre-clinical study of IR808 dye for cervical cancer in vitro and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
Technical Support Center: Minimizing IR808-TZ Photobleaching During Microscopy
Welcome to the technical support center for IR808-TZ, a near-infrared (NIR) dye increasingly utilized by researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize photobleaching during your microscopy experiments, ensuring the acquisition of high-quality, reliable data.
Troubleshooting Guide: Overcoming Rapid Signal Loss
Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, is a common challenge in fluorescence microscopy. For cyanine dyes like this compound, this process is often exacerbated by interaction with molecular oxygen in an excited state, leading to the formation of non-fluorescent products.[1] Here are direct steps to troubleshoot and mitigate photobleaching of this compound.
Problem: My this compound signal is fading too quickly during image acquisition.
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| Excessive Excitation Light Intensity | Reduce laser power or illumination intensity. | Use the lowest possible laser power that provides an adequate signal-to-noise ratio (SNR).[1][2] This can be achieved by adjusting the laser settings on your microscope or using neutral density filters to attenuate the light before it reaches the sample. |
| Prolonged Exposure Time | Minimize the duration of light exposure. | Limit the time your sample is illuminated by the excitation source.[1][2] This can be accomplished by using more sensitive detectors, increasing camera binning, or synchronizing the illumination to only be active during image capture. |
| Oxygen-Mediated Photodegradation | Employ antifade reagents and optimize your imaging buffer. | Antifade reagents work by scavenging reactive oxygen species (ROS) that contribute to photobleaching.[1] The composition of your imaging buffer can also significantly impact dye stability. |
| Suboptimal Imaging Settings | Adjust detector gain, pinhole size (for confocal), and camera settings. | Increasing the detector gain can compensate for lower excitation power.[3] Optimizing the pinhole size on a confocal microscope can enhance signal detection efficiency, allowing for a reduction in laser power. |
| Inherent Photostability of the Dye | Consider alternative NIR dyes if photobleaching is severe and cannot be mitigated. | While this compound is a powerful tool, for extremely long-term imaging experiments, exploring dyes with intrinsically higher photostability may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
Photobleaching is the light-induced chemical degradation of a fluorescent molecule, resulting in the loss of its ability to fluoresce. This is a significant issue in fluorescence microscopy as it leads to a decrease in signal intensity over time, which can compromise the quality of images and the accuracy of quantitative data. Near-infrared dyes like this compound are susceptible to photobleaching, particularly under intense or prolonged illumination.
Q2: Which antifade reagent is best for this compound?
The ideal antifade reagent can be dye-specific. While many commercial options are available, not all are optimized for the near-infrared spectrum. It is crucial to select a reagent that is compatible with your sample and imaging conditions. Some common antifade agents, like p-Phenylenediamine (PPD), have been reported to react with and quench the fluorescence of certain cyanine dyes and should be used with caution.[4]
Comparison of Common Antifade Reagent Components:
| Antifade Component | Pros | Cons | Considerations for this compound |
| p-Phenylenediamine (PPD) | Highly effective for many fluorophores. | Can react with and quench cyanine dyes; can be toxic.[4] | Use with caution; test on a non-critical sample first. |
| n-Propyl Gallate (NPG) | Less toxic than PPD. | May be less effective than PPD. | A good starting point for live-cell imaging due to lower toxicity. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Commercially available and widely used. | Effectiveness can vary. | Often included in commercial antifade formulations. |
| Trolox (a Vitamin E analog) | Antioxidant properties; suitable for live-cell imaging. | May have biological effects on cells. | A good option for live-cell experiments where minimizing toxicity is critical. |
This table provides a general overview. The performance of a specific antifade reagent will depend on the complete formulation of the mounting medium.
Q3: How can I optimize my microscope settings to reduce photobleaching?
Optimizing acquisition settings is a critical and effective way to minimize photobleaching. The goal is to find a balance between image quality and the preservation of the fluorescent signal.
Key Acquisition Parameters to Optimize:
| Parameter | Recommendation | Rationale |
| Laser Power | Use the lowest power that provides a sufficient signal-to-noise ratio. | Reduces the rate of fluorophore excitation and subsequent photodegradation. |
| Exposure Time | Keep exposure times as short as possible. | Minimizes the total number of photons the sample is exposed to.[2] |
| Detector Gain | Increase detector gain to compensate for lower excitation power. | Amplifies the detected signal without increasing the excitation intensity. |
| Pinhole Size (Confocal) | Use an optimal pinhole size for your objective. | A slightly larger pinhole can increase signal detection efficiency, allowing for a reduction in laser power. |
| Camera Binning | Increase binning to improve signal-to-noise at lower light levels. | Combines pixels to create a larger "super-pixel" that is more sensitive to light. |
Q4: Can I use this compound for live-cell imaging? What are the special considerations?
Yes, this compound can be used for live-cell imaging. However, minimizing phototoxicity and photobleaching is even more critical in living samples.
Protocol for Live-Cell Imaging with this compound:
-
Cell Preparation: Culture cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Labeling: Incubate cells with the appropriate concentration of this compound conjugate in a suitable buffer (e.g., phenol red-free medium) for the optimized duration, protected from light.
-
Washing: Gently wash the cells with fresh, pre-warmed imaging medium to remove unbound dye.
-
Imaging Medium: Use an imaging medium designed to maintain cell health and that is compatible with fluorescence microscopy (e.g., phenol red-free, with HEPES buffer for pH stability). Consider adding an oxygen scavenger system or a live-cell compatible antifade reagent like Trolox.
-
Microscope Setup: Use a microscope equipped with an environmental chamber to maintain optimal temperature (37°C) and CO2 levels (5%).
-
Image Acquisition:
-
Use the lowest possible laser power and exposure time.[1][2]
-
Utilize sensitive detectors to maximize signal collection.
-
Employ time-lapse settings that acquire images at the longest intervals sufficient to capture the biological process of interest.
-
Focus on a region of interest using transmitted light or a non-damaging fluorescence channel before switching to the this compound channel for acquisition.
-
Visualizing Experimental Workflows and Pathways
To further assist in your experimental design, the following diagrams illustrate a general workflow for minimizing photobleaching and a conceptual signaling pathway for targeted cancer therapy using this compound.
Caption: Experimental workflow for minimizing this compound photobleaching.
Caption: Conceptual signaling pathway for this compound mediated drug delivery.
References
troubleshooting low signal-to-noise ratio with IR808-TZ
Disclaimer: This guide provides troubleshooting and frequently asked questions for the near-infrared dye IR-808. The "-TZ" suffix in "IR808-TZ" may denote a specific modification or conjugation of the IR-808 dye. While the information provided here is broadly applicable to IR-808 and similar near-infrared dyes, the specific characteristics of the "TZ" modification may require additional considerations. Please consult your supplier's specific documentation for this compound if available.
Frequently Asked Questions (FAQs)
Q1: What is IR808 and what are its common applications?
IR808 is a near-infrared (NIR) heptamethine cyanine dye used in various biomedical research applications.[1] Its fluorescence in the NIR spectrum (excitation ~780 nm, emission ~808 nm) allows for deep tissue penetration with reduced autofluorescence compared to visible light fluorophores.[1][2] Common applications include:
-
Cancer Imaging: IR808 has tumor-targeting properties, accumulating in tumor cells, which makes it valuable for in vitro and in vivo cancer detection and imaging.[1][3][4]
-
Photodynamic and Photothermal Therapy: Upon NIR light irradiation, IR808 can generate reactive oxygen species and heat, enabling its use in photodynamic and photothermal cancer therapies.
-
Drug Delivery: It can be incorporated into nanoparticles or conjugated to targeting moieties to act as an imaging agent and trigger on-demand drug release.[3]
Q2: What are the known stability and solubility properties of IR808?
IR808 has several known properties that are important to consider during experimental design:
-
Solubility: IR808 is generally hydrophobic, which can lead to aggregation in aqueous solutions.[5][6] To improve water solubility, it is often conjugated with polyethylene glycol (PEG) or encapsulated in nanoparticles.[5][6]
-
Stability: The fluorescence intensity of IR808 has been shown to be stable in aqueous solutions for over two weeks.[7] It also exhibits good photostability under laser irradiation at typical power densities used for imaging.[7] However, like many fluorescent dyes, it can be susceptible to photobleaching with prolonged exposure to high-intensity light.[8]
-
Storage: It is recommended to store IR808 protected from light and moisture at -20°C.
Q3: Can the fluorescence of IR808 be quenched?
Yes, the fluorescence of IR808 can be quenched by several mechanisms. Quenching is any process that decreases the fluorescence intensity of a substance.[6] Potential causes of quenching for IR808 include:
-
Aggregation: Due to its hydrophobic nature, IR808 can form aggregates in aqueous solutions, which can lead to self-quenching and a decrease in fluorescence signal.[3]
-
Environmental Factors: The fluorescence of cyanine dyes can be sensitive to their environment. Factors such as solvent polarity, pH, and the presence of certain ions can affect fluorescence intensity.
-
Binding to Other Molecules: While binding to molecules like albumin can sometimes enhance fluorescence, interaction with other molecules could lead to quenching.[9]
Troubleshooting Low Signal-to-Noise Ratio (SNR)
A low signal-to-noise ratio can manifest as faint fluorescence, high background, or difficulty in distinguishing the signal from the background. Below are common causes and solutions.
Problem 1: Weak or No Signal
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dye Concentration | The concentration of this compound may be too low. Perform a concentration titration to determine the optimal concentration for your specific application. For in vitro cell staining, concentrations around 5 µM have been shown to be effective.[4][5] |
| Incorrect Imaging Settings | Ensure that the excitation and emission filters on your imaging system are appropriate for IR808 (Excitation max ~780 nm, Emission max ~808 nm).[1] |
| Photobleaching | Minimize the exposure of the sample to excitation light before imaging. Use neutral density filters to reduce the intensity of the excitation light. Store samples in the dark.[8] |
| Poor Dye Stability or Degradation | Ensure that this compound has been stored correctly and is within its expiration date. Prepare fresh dilutions of the dye for each experiment. Some near-infrared dyes can be prone to degradation.[5] |
| Inefficient Targeting | If this compound is conjugated to a targeting molecule (e.g., an antibody), the targeting efficiency may be low. Verify the binding of your conjugated molecule to its target. |
Problem 2: High Background
| Potential Cause | Troubleshooting Steps |
| Excess Dye Concentration | Too high a concentration of this compound can lead to non-specific binding and high background. Optimize the concentration through titration. |
| Inadequate Washing Steps | Increase the number and/or duration of washing steps after incubation with the dye to remove unbound this compound. |
| Autofluorescence | Although NIR imaging reduces autofluorescence, some tissues or cell culture media may still exhibit background fluorescence. Image an unstained control sample to assess the level of autofluorescence. |
| Contaminated Reagents or Buffers | Use high-purity reagents and freshly prepared buffers to avoid fluorescent contaminants. |
| Non-specific Binding | The hydrophobic nature of IR808 can lead to non-specific binding to cellular components or membranes. Consider using a blocking agent or a modified, more hydrophilic version of the dye if available. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for IR-808 based on available literature.
| Parameter | Value | Reference |
| Excitation Maximum | ~780 nm | [1] |
| Emission Maximum | ~808 nm | [1] |
| Quantum Yield (NIR-Ib window) | 5% - 6.5% | [7] |
| Optimal In Vitro Concentration | 5 µM | [4][5] |
| Optimal In Vitro Incubation Time | 30 minutes | [5] |
Experimental Protocols
Protocol 1: In Vitro Staining of Cancer Cells with IR808
This protocol is adapted from studies using IR808 for imaging cancer cell lines.[4][5]
-
Cell Culture: Culture cancer cells (e.g., A549, HeLa) on glass-bottom dishes or chamber slides to the desired confluency.
-
Preparation of IR808 Staining Solution: Prepare a 5 µM working solution of IR808 in serum-free cell culture medium. Protect the solution from light.
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the 5 µM IR808 staining solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS to remove unbound dye.
-
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate NIR excitation and emission filters (e.g., excitation filter centered around 780 nm and an emission filter that collects light around 808 nm).
-
Visualizations
Caption: Workflow for in vitro imaging of cancer cells using this compound.
References
- 1. abmole.com [abmole.com]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. IR808@MnO nano-near infrared fluorescent dye’s diagnostic value for malignant pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on the optical and biological properties in vitro of IR808-PEG-FA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing IR808-TZ Tumor Accumulation and Retention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the tumor accumulation and retention of IR808-TZ, a tumor-targeting near-infrared (NIR) fluorescent dye. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving this compound tumor accumulation?
A1: The accumulation of this compound in tumor tissues is primarily governed by two principles:
-
Passive Targeting (The EPR Effect): Nanoparticle-based formulations of IR808 can leverage the Enhanced Permeability and Retention (EPR) effect. Tumor blood vessels are often leaky, with gaps between endothelial cells ranging from approximately 380 to 780 nm.[1] Nanocarriers within this size range can extravasate from these vessels into the tumor interstitium. The poor lymphatic drainage in tumors further leads to their retention.[1][2]
-
Active Targeting: This involves conjugating this compound to a ligand that specifically binds to receptors overexpressed on the surface of cancer cells. This enhances selectivity and uptake by the target cells. A common example is using urea-based ligands to target the Prostate-Specific Membrane Antigen (PSMA), which is highly overexpressed in prostate cancer.[3]
Q2: How can I improve the passive targeting and circulation time of my this compound formulation?
A2: To enhance passive targeting, you can modify the pharmacokinetic properties of the this compound agent.
-
Incorporate Nanocarriers: Formulating IR808 within nanoparticles (e.g., polymeric nanoparticles, liposomes, or gas vesicles) can facilitate accumulation via the EPR effect.[1][4]
-
Optimize Nanoparticle Properties: Factors like size, structure, and hydration play a crucial role. Studies have shown that blood circulation time and the degree of hydration significantly influence tumor uptake.[4][5] For instance, nanoparticles around 20-60 nm coated with polyethylene glycol (PEG) have demonstrated prolonged circulation.[5]
-
Use Peptide Linkers: A simple and effective strategy is to use a peptide linker. For example, a 9-amino-acid d-peptide linker was shown to extend the plasma circulation time of a photosensitizer by approximately 8.5 times compared to its shorter analog.[3]
Q3: What are effective active targeting strategies for this compound?
A3: Active targeting significantly improves the specificity of this compound. This is achieved by attaching molecules that bind to tumor-specific biomarkers.
-
PSMA Targeting: For prostate cancer, conjugating IR808 to a PSMA-targeting ligand has shown high tumor accumulation (9.74 ± 2.26 %ID/g) and excellent tumor-to-background ratios (10:1).[3]
-
RGD Peptides: For tumors expressing αvβ3 integrins, using RGD peptides as the targeting moiety can effectively guide the agent to the tumor site.[6]
Q4: Can external stimuli be used to enhance this compound delivery?
A4: Yes, external stimuli can significantly boost the delivery of this compound from the bloodstream into the tumor cells. Ultrasound is a promising technique. When IR808 is encapsulated in gas vesicles (GVs), applying ultrasound to the tumor area induces cavitation (the collapse of microbubbles).[1][7] This process temporarily disrupts cell membranes, greatly promoting the delivery of IR808 into the tumor cells, which can be visualized through a stronger fluorescent signal in the tumor tissue.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Tumor-to-Background Ratio | 1. Rapid Clearance: The agent is cleared from circulation before it can accumulate in the tumor. 2. Non-specific Uptake: The agent is taken up by healthy tissues, particularly the liver and spleen.[5] 3. Poor Targeting: The targeting ligand has low affinity or the target receptor is not highly expressed on the tumor model. | 1. Modify Pharmacokinetics: Increase circulation time by using PEGylated nanoparticles or adding a peptide linker to the this compound construct.[3][5] 2. Enhance Specificity: Switch to a higher-affinity targeting ligand or confirm target expression on your cell line/tumor model via Western blot or IHC.[3] 3. Optimize Imaging Time: Perform a time-course study to identify the optimal imaging window when tumor accumulation is at its peak and background signal has decreased.[8] |
| Rapid Clearance from Circulation | 1. Small Molecular Size: Low molecular weight agents are quickly filtered by the kidneys. 2. Reticuloendothelial System (RES) Uptake: Nanoparticle formulations are often cleared by the liver and spleen. | 1. Increase Size: Formulate this compound into a nanoparticle-based system.[4] 2. Surface Modification: Coat nanoparticles with PEG ("stealth" coating) to reduce RES uptake and prolong circulation.[5] 3. Bioconjugation: Attach a peptide linker to increase hydrodynamic radius and circulation half-life.[3] |
| Inconsistent Tumor Accumulation | 1. Tumor Heterogeneity: Variations in vascular permeability and target receptor expression between tumors. 2. Administration Variability: Inconsistent intravenous injection technique. | 1. Use Orthotopic or Metastatic Models: These may provide a more consistent tumor microenvironment compared to subcutaneous models.[3] 2. Standardize Procedures: Ensure consistent injection volume, rate, and technique for all subjects. Use a cohort of animals with similar tumor volumes.[9][10] |
| Low Therapeutic Efficacy Despite Accumulation | 1. Insufficient Penetration: The agent accumulates in the tumor interstitium but does not efficiently enter cancer cells. 2. Low Photothermal Conversion: The formulation has a low light-to-heat conversion efficiency. | 1. Use Ultrasound-Enhanced Delivery: Apply focused ultrasound to the tumor to induce cavitation and enhance intracellular uptake.[1] 2. Combine Therapies: Integrate this compound with other modalities. For example, co-delivering a chemotherapeutic agent or using a formulation that also enables photodynamic therapy (PDT) can create a synergistic anti-tumor effect.[11][12] |
Quantitative Data Summary
The tables below summarize quantitative data from studies on various IR808 formulations to facilitate comparison.
Table 1: Comparison of Tumor Accumulation for Different IR808 Formulations
| Formulation | Targeting Strategy | Tumor Model | Peak Tumor Accumulation (%ID/g) | Time to Peak | Citation(s) |
| LC-Pyro (PSMA-targeted) | Active (PSMA ligand) | PSMA+ PC3 PIP (Subcutaneous) | 9.74 ± 2.26 | 24 h | [3] |
| PSMA-1-IR800 | Active (PSMA ligand) | PSMA+ PC3pip (Flank) | >10-fold higher than PSMA- | 4 h | [8] |
| GVs-IR808 + Ultrasound | Passive (EPR) + Ultrasound | 4T1 Breast Cancer | Significantly enhanced vs. no US | N/A | [1] |
| Au-Bi-GSH@IR808 | Passive (EPR) | N/A | N/A | N/A | [11][13] |
| Nanolatex-60 | Passive (EPR) | N/A | Clearly visualized at 24-48h | 24-48 h | [5] |
Note: %ID/g = percentage of injected dose per gram of tissue. Data is presented as reported in the respective studies.
Experimental Protocols
Protocol 1: In Vivo Biodistribution and Tumor Uptake Assessment
-
Animal Model: Use tumor-bearing mice (e.g., subcutaneous, orthotopic, or metastatic models). Ensure tumors reach a suitable size (e.g., 100-200 mm³) before injection.[3]
-
Agent Administration: Intravenously inject the this compound formulation via the tail vein. The typical injection volume is 100-200 µL.[14]
-
NIR Fluorescence Imaging:
-
Anesthetize the mice at predetermined time points post-injection (e.g., 1, 4, 8, 24, 48, 72 hours).[6]
-
Place the mouse in an in vivo imaging system (IVIS) or a similar NIR imaging device.
-
Acquire whole-body fluorescence images using an appropriate excitation laser (e.g., 808 nm) and emission filter (e.g., >1000 nm).[6]
-
-
Data Analysis:
-
Ex Vivo Analysis (Optional but Recommended):
-
At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised organs using the NIR imaging system to confirm biodistribution.[6]
-
Quantify the fluorescence intensity in each organ to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Protocol 2: Ultrasound-Enhanced Delivery of this compound
-
Animal and Agent Setup: Use tumor-bearing mice injected with an ultrasound-responsive this compound formulation (e.g., GVs-IR808).[1]
-
Systemic Administration: Inject the GVs-IR808 formulation intravenously.
-
Ultrasound Application:
-
At a time point when the agent is circulating and has begun to accumulate in the tumor (determined from biodistribution studies), anesthetize the mouse.
-
Apply ultrasound gel to the skin over the tumor.
-
Use a focused ultrasound transducer to irradiate the tumor area. The ultrasound parameters (frequency, power, duration) must be optimized for inducing a cavitation effect without causing thermal damage.[1]
-
-
Post-Ultrasound Imaging:
-
Immediately following the ultrasound treatment, perform NIR fluorescence imaging as described in Protocol 1.
-
Include a control group of mice that receive the GVs-IR808 injection but no ultrasound treatment.
-
-
Evaluation:
-
Compare the fluorescence signal intensity in the tumors of the ultrasound-treated group versus the control group. A significantly higher signal in the treated group indicates successful enhancement of delivery.[1]
-
Histological analysis of tumor sections can also be performed to visualize the distribution of the fluorescent agent within the tumor tissue.[1]
-
Visual Diagrams
Caption: Key strategies and methods for enhancing this compound tumor delivery.
Caption: A decision tree for troubleshooting poor this compound tumor accumulation.
References
- 1. Visibly acoustic delivery of IR808 into tumor via gas vesicles enhances photothermal therapy efficacy against tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Theranostic 177Lu-Labeled Polymeric Nanoparticles (177Lu-PNPs) for the Treatment of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning Pharmacokinetics to Improve Tumor Accumulation of a Prostate-Specific Membrane Antigen-Targeted Phototheranostic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and biodistribution of near-infrared fluorescence polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and biodistribution of near-infrared fluorescence polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Visibly acoustic delivery of IR808 into tumor via gas vesicles enhances photothermal therapy efficacy against tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Targeted Near-Infrared Imaging Agents for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prognostic significance of prostate cancer originating from the transition zone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostate cancer lesions in transition zone exhibit a higher propensity for pathological upgrading in radical prostatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integration of IR-808 and thiol-capped Au–Bi bimetallic nanoparticles for NIR light mediated photothermal/photodynamic therapy and imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. Enhanced photothermal heating and combination therapy of NIR dye via conversion to self-assembled ionic nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: IR808-TZ Stability in Biological Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating stability issues associated with the near-infrared fluorescent dye IR808-TZ in biological media. The following information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a near-infrared heptamethine cyanine dye. These dyes are widely used in biomedical research for applications such as in vivo imaging, photothermal therapy (PTT), and photodynamic therapy (PDT) due to their deep tissue penetration and minimal background autofluorescence.
Q2: What are the primary stability concerns when working with this compound in biological media?
The main stability issues encountered with this compound in biological environments such as plasma, serum, and cell culture media include:
-
Aggregation: Cyanine dyes like this compound have a tendency to form aggregates in aqueous solutions, which can lead to altered photophysical properties, including fluorescence quenching and reduced photothermal conversion efficiency.
-
Photobleaching: Upon exposure to excitation light, the fluorescent properties of this compound can irreversibly degrade, resulting in signal loss over time.
-
Chemical Degradation: The chemical structure of this compound can be susceptible to degradation in the complex enzymatic and chemical environment of biological media, leading to a loss of function.
-
Protein Binding: this compound can non-specifically bind to proteins, particularly albumin, which is abundant in plasma and serum. This interaction can alter its fluorescence quantum yield and biodistribution.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low or No Fluorescent Signal
-
Possible Cause A: Aggregation.
-
Troubleshooting:
-
Solvent Optimization: Ensure this compound is fully dissolved in an appropriate organic solvent (e.g., DMSO) before dilution into aqueous biological media.
-
Concentration Check: High concentrations of the dye can promote aggregation. Consider working at lower, optimized concentrations.
-
Formulation: For in vivo applications, consider encapsulating this compound in nanoparticles or conjugating it to hydrophilic polymers like polyethylene glycol (PEG) to improve solubility and reduce aggregation.
-
-
-
Possible Cause B: Photobleaching.
-
Troubleshooting:
-
Minimize Light Exposure: Protect the this compound solution from light by using amber vials or wrapping containers in aluminum foil. During microscopy, use the lowest possible excitation power and exposure time.
-
Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent.
-
-
-
Possible Cause C: Chemical Degradation.
-
Troubleshooting:
-
Fresh Preparation: Prepare this compound solutions fresh for each experiment.
-
Storage Conditions: Store stock solutions at -20°C and protect from light and moisture. A product data sheet for a similar compound, IR-808, suggests a shelf-life of one year under these conditions.[1]
-
-
Issue 2: High Background Signal
-
Possible Cause: Non-specific Binding.
-
Troubleshooting:
-
Blocking Agents: In cell-based assays, use appropriate blocking buffers (e.g., BSA or serum from a non-reactive species) to reduce non-specific binding to cell surfaces or other proteins.
-
Washing Steps: Optimize the number and duration of washing steps to remove unbound dye without causing excessive cell detachment or signal loss.
-
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Biological Media (Plasma/Serum/Cell Culture Medium)
This protocol provides a framework for evaluating the stability of this compound over time in a liquid biological matrix.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Biological medium (e.g., human serum, fetal bovine serum, DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
-
Spectrophotometer
Methodology:
-
Preparation of Working Solution: Dilute the this compound stock solution in the biological medium to the desired final concentration (e.g., 10 µM). Prepare a control sample in PBS.
-
Incubation: Incubate the plate at 37°C in a light-protected environment.
-
Time-Point Measurements: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), measure the fluorescence intensity and absorbance spectrum of the samples.
-
Data Analysis: Plot the fluorescence intensity and peak absorbance as a function of time. A decrease in these values indicates degradation or aggregation. The half-life of the dye in the specific medium can be calculated from the degradation curve.
Protocol 2: Evaluation of this compound Photostability
This protocol assesses the photostability of this compound under continuous light exposure.
Materials:
-
This compound solution in the desired biological medium
-
Fluorescence microscope with a suitable filter set for this compound
-
Time-lapse imaging software
Methodology:
-
Sample Preparation: Prepare a sample of this compound in the biological medium on a microscope slide.
-
Image Acquisition: Acquire an initial image (t=0) using a defined excitation intensity and exposure time.
-
Continuous Exposure: Continuously expose the sample to the excitation light.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).
-
Data Analysis: Measure the mean fluorescence intensity of a region of interest (ROI) in each image. Plot the normalized fluorescence intensity against time. The rate of fluorescence decay indicates the degree of photobleaching.
Quantitative Data Summary
Diagrams
Caption: Workflow for assessing this compound stability in biological media.
Caption: Troubleshooting logic for low this compound fluorescence signal.
References
Technical Support Center: Strategies to Prevent IR808 Degradation In Vivo
Welcome to the technical support center for IR808, a near-infrared (NIR) fluorescent dye. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of IR808 in vivo, ensuring experimental success and data reliability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during in vivo experiments with IR808 and provide actionable solutions.
FAQ 1: My in vivo fluorescence signal with IR808 is weak and fades quickly. What could be the cause and how can I improve it?
Answer:
Weak and rapidly fading fluorescence signals are often due to the inherent instability and degradation of free IR808 in biological environments. IR808 is known for its poor stability and tendency to aggregate at room temperature, which can be exacerbated in vivo.[1] To overcome this, several strategies can be employed to enhance its photostability and brightness.
Troubleshooting Steps:
-
Albumin Binding: One of the most effective methods to enhance the stability and fluorescence of IR808 is to complex it with albumin, such as Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA). The hydrophobic pockets of albumin confine the IR808 molecule, which can lead to a significant increase in brightness and photostability.[2][3] Common cyanine dyes with a meso-Cl group, like IR808, can rapidly and covalently bind to endogenous albumin, forming stable complexes.[2] This binding restricts twisted intramolecular charge transfer (TICT) and prevents aggregation-caused quenching.[2]
-
Nanoparticle Encapsulation: Encapsulating IR808 into nanoparticles provides a protective shell, shielding it from the surrounding biological environment and preventing degradation. This approach has been shown to improve water solubility and photostability.[1]
Quantitative Improvements with Stabilization Strategies:
| Stabilization Strategy | Key Improvement | Reference |
| Binding to Bovine Serum Albumin (BSA) | 10-fold increase in brightness compared to PBS buffer. | [2] |
| Binding of IR-808-IP to BSA | 36-fold increase in brightness compared to PBS buffer. | [2] |
| Encapsulation in Gas Vesicles (GVs-IR808) | Photothermal conversion efficiency (η) of 41%. | [4] |
| Encapsulation in Au-Bi bimetallic nanoparticles (Au-Bi-GSH@IR808) | Enhanced photothermal and photodynamic effects. | [5] |
| Encapsulation in Nanoethosomes (IR-808-ES) | Enhanced ROS generation and hyperthermia. | [6] |
FAQ 2: I'm observing high non-specific background signals in my in vivo imaging experiments with IR808.
Answer:
High non-specific background can result from the uncontrollable and irreversible binding of IR808 to endogenous albumin, leading to unregulated circulation time and accumulation in non-target tissues.[2][3]
Troubleshooting Steps:
-
Chemical Modification for Controlled Albumin Binding: To regulate the interaction with albumin, the chemical structure of the dye can be modified. For instance, attaching a varying number of albumin-binding moieties, such as 4-(4-iodophenyl) butanoic acid (IP), allows for more dynamic and controllable binding.[2][3] This approach can help in programming the imaging window and reducing non-specific signals.[3]
-
Targeting Ligand Conjugation: For tumor imaging, conjugating a targeting ligand to the IR808-nanoparticle complex can improve specific accumulation at the tumor site and reduce off-target binding.
FAQ 3: What are the best practices for preparing and handling IR808 to minimize degradation before in vivo administration?
Answer:
Proper handling of IR808 before injection is crucial to maintain its integrity.
Best Practices:
-
Storage: Store IR808 and its formulations at –20°C as recommended.[1]
-
Avoid Repeated Freeze-Thaw Cycles: Repeated freezing and thawing can impact the precision of experimental data.[1] Aliquot solutions into single-use volumes to avoid this.
-
Solvent Choice: While IR808 is water-soluble, it can still aggregate.[1] Using solvents like DMSO for initial stock solutions is common, but ensure the final concentration of DMSO in the injectate is non-toxic. For nanoparticle formulations, ensure they are well-dispersed in a biocompatible buffer like PBS before injection.
Experimental Protocols
Below are generalized methodologies for key stabilization strategies. For detailed protocols, please refer to the cited literature.
Protocol 1: Preparation of IR808-Albumin Complex
This protocol describes the general steps for complexing IR808 with BSA.
-
Reagent Preparation:
-
Prepare a stock solution of IR808 in DMSO.
-
Prepare a solution of Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).
-
-
Complexation:
-
Characterization (Optional but Recommended):
-
Confirm binding and fluorescence enhancement using fluorescence spectroscopy.
-
Analyze the complex formation using gel electrophoresis.[2]
-
Protocol 2: General Workflow for Encapsulation of IR808 in Nanoparticles
This outlines a general workflow for encapsulating IR808 within a nanoparticle system. The specific details will vary depending on the type of nanoparticle.
-
Nanoparticle Synthesis: Synthesize the desired nanoparticles (e.g., MnO, Gas Vesicles) according to established protocols.
-
IR808 Loading/Conjugation:
-
For encapsulation, IR808 is typically mixed with the nanoparticle precursors during the synthesis process.
-
For surface conjugation, nanoparticles are activated and then reacted with a modified IR808 molecule. The conjugation efficiency between gas vesicles and IR808 has been reported to be around 43%.[4]
-
-
Purification: Remove unloaded IR808 and other reactants through methods like dialysis or centrifugation.
-
Characterization:
-
Confirm the size and morphology of the IR808-loaded nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Verify the successful loading of IR808 by measuring the absorbance and fluorescence spectra.
-
Visualized Workflows and Pathways
Workflow for Stabilizing IR808 via Albumin Binding
Caption: Workflow for enhancing IR808 stability through albumin binding.
General Workflow for IR808 Nanoparticle Encapsulation
Caption: General experimental workflow for IR808 nanoparticle encapsulation.
Logical Relationship of IR808 Degradation and Prevention Strategies
Caption: Logical flow from IR808 degradation to prevention strategies.
References
- 1. IR808@MnO nano-near infrared fluorescent dye’s diagnostic value for malignant pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thno.org [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. Visibly acoustic delivery of IR808 into tumor via gas vesicles enhances photothermal therapy efficacy against tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integration of IR-808 and thiol-capped Au–Bi bimetallic nanoparticles for NIR light mediated photothermal/photodynamic therapy and imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. IR-808 loaded nanoethosomes for aggregation-enhanced synergistic transdermal photodynamic/photothermal treatment of hypertrophic scars - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: IR808-TZ Photothermal Conversion Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the photothermal conversion efficiency of IR808-TZ in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photothermal conversion efficiency important?
A1: this compound is a derivative of the near-infrared (NIR) cyanine dye IR808. Its importance lies in its ability to absorb light in the NIR region (around 808 nm) and convert it into heat. This property is crucial for applications like photothermal therapy (PTT), where localized heat is used to ablate cancer cells.[1][2] The photothermal conversion efficiency (PCE) is a key metric that determines how effectively the dye can generate heat upon laser irradiation.[3] A higher PCE means more effective therapeutic outcomes at lower, safer laser power densities.[4]
Q2: What are the common challenges encountered when working with cyanine dyes like this compound?
A2: Cyanine dyes, including IR808 and its derivatives, often face several challenges that can impact their performance. These include:
-
Poor aqueous solubility and stability : These dyes can aggregate in aqueous solutions, which can alter their photophysical properties and reduce their efficiency.[5][6]
-
Photobleaching : Under prolonged laser irradiation, the dye's structure can be irreversibly damaged, leading to a loss of absorption and, consequently, reduced heat generation.[2]
-
Rapid systemic clearance : When used in vivo, small molecule dyes like IR808 are often quickly cleared from the bloodstream, limiting their accumulation in the target tissue.[2][5]
-
Low photothermal conversion efficiency : The intrinsic PCE of the dye might be insufficient for effective therapy, necessitating strategies to enhance it.[4][6]
Q3: How can the photothermal conversion efficiency of this compound be improved?
A3: Several strategies can be employed to enhance the PCE of this compound:
-
Nanoparticle Formulation : Encapsulating or conjugating this compound with nanoparticles can improve its stability, solubility, and delivery to target sites.[5][7][8] For instance, loading IR808 into nanoethosomes has been shown to enhance its photothermal effect.[7][8]
-
Plasmonic Enhancement : Coupling with plasmonic nanoparticles, such as gold nanorods, can significantly enhance the light absorption and subsequent heat generation of the dye.[9]
-
Aggregation Control : While uncontrolled aggregation is often detrimental, forming specific types of aggregates (J-aggregates) can sometimes lead to enhanced photothermal properties.[7][8]
-
Molecular Modification : Structural modifications to the cyanine dye itself can tune its photophysical properties to favor non-radiative decay pathways (heat generation) over fluorescence.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low temperature increase upon laser irradiation.
| Possible Cause | Troubleshooting Step |
| Incorrect Wavelength or Power Density | Ensure the laser wavelength matches the maximum absorption peak of this compound (around 808 nm). Verify the laser power output and calculate the power density at the sample surface. For in vitro studies, power densities of 0.5-1.0 W/cm² are commonly used.[1][6] |
| Aggregation of this compound | Characterize the aggregation state of your this compound solution using UV-Vis spectroscopy. Aggregation can cause a shift in the absorption peak and a decrease in the molar extinction coefficient. Consider using a co-solvent or encapsulating the dye in a nanoparticle system to improve solubility.[5] |
| Photobleaching | Measure the absorption spectrum of your sample before and after laser irradiation. A significant decrease in the absorption peak indicates photobleaching.[2] Reduce the laser power density or the irradiation time. Consider using a formulation that protects the dye from degradation. |
| Low Concentration | The temperature increase is dependent on the concentration of the photothermal agent.[1] Ensure you are using an adequate concentration of this compound. |
Issue 2: Inconsistent or non-reproducible heating results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize your protocol for preparing the this compound solution or formulation to ensure batch-to-batch consistency. |
| Variations in Experimental Setup | Ensure the distance between the laser and the sample is fixed for all experiments.[1] Use a consistent sample volume and container. Environmental factors like ambient temperature can also affect the results, so it's important to record and control for them.[11] |
| Inaccurate Temperature Measurement | The placement of the temperature probe (thermocouple) can significantly impact readings. An infrared thermal camera can provide a more accurate and non-invasive measurement of the solution's temperature profile.[1][11] |
Issue 3: Poor in vivo therapeutic efficacy.
| Possible Cause | Troubleshooting Step |
| Inefficient Delivery to Target Site | Free IR808 dye is often cleared quickly from circulation.[2][5] Consider using a nanocarrier system to improve the circulation time and passive targeting to the tumor via the enhanced permeability and retention (EPR) effect.[1][12] |
| Insufficient Light Penetration | For in vivo applications, the depth of light penetration can be a limiting factor.[2] Ensure the tumor model is suitable for PTT and that the laser can effectively irradiate the tumor mass. |
| Low Accumulation of this compound in the Tumor | Use imaging techniques (e.g., fluorescence imaging) to confirm the accumulation of your this compound formulation at the tumor site before commencing photothermal therapy.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data for IR808 and similar cyanine dyes from published studies. This data can serve as a benchmark for your own experiments.
Table 1: Photothermal Performance of IR808 Formulations
| Formulation | Concentration (µg/mL) | Laser Power Density (W/cm²) | Irradiation Time (min) | Temperature Increase (ΔT in °C) | Citation |
| Free IR808 | 160 | 1.0 | 5 | 31.7 | [1] |
| GVs-IR808 | 160 | 1.0 | 5 | 30.0 | [1] |
| IR808-DOTA (in vivo) | 5 mg/kg | 1.0 | 10 | ~35 (at 1 min) | [13] |
| Au-Bi-GSH@IR808 | - | - | - | PCE = 34.2% | [14][15] |
Table 2: General Properties of Near-Infrared Cyanine Dyes for PTT
| Property | Desired Value/Characteristic | Rationale | Citation |
| Absorption Wavelength | 700-900 nm | "Biological transparency window" with deeper tissue penetration. | [2] |
| Molar Extinction Coefficient | > 1 x 10⁵ M⁻¹cm⁻¹ | High light absorption capacity. | [2] |
| Photothermal Conversion Efficiency (PCE) | As high as possible | Efficient conversion of light to heat for therapy. | [4] |
| Biocompatibility | Low toxicity | Essential for safe in vivo applications. | [2] |
Experimental Protocols
Protocol: Measurement of Photothermal Conversion Efficiency (PCE)
This protocol outlines a common method for determining the PCE of a photothermal agent like this compound in a solution.
1. Materials and Equipment:
-
This compound solution of known concentration.
-
Quartz cuvette.
-
808 nm continuous-wave laser.
-
Power meter.
-
Infrared (IR) thermal camera or a thermocouple.
-
Magnetic stirrer and stir bar (optional, but recommended for uniform heating).[11]
-
Data acquisition software.
2. Procedure:
-
Sample Preparation: Place a known volume (e.g., 2 mL) of the this compound solution into the quartz cuvette. Use the same solvent as a negative control.
-
Laser Setup: Position the laser to irradiate the center of the cuvette. Measure the laser power (P) and the area of the laser spot (S) to determine the power density (I = P/S).
-
Temperature Recording (Heating Phase):
-
Place the cuvette in a thermally insulated holder.
-
Begin recording the temperature of the solution using the IR thermal camera or thermocouple.
-
Turn on the laser and continue recording the temperature at regular intervals (e.g., every 30 seconds) until the temperature reaches a steady state (T_max).[1][11] This phase typically lasts for 5-10 minutes.
-
-
Temperature Recording (Cooling Phase):
-
Turn off the laser.
-
Continue to record the temperature as the solution cools down to the ambient temperature (T_amb).[11]
-
-
Data Analysis:
-
Plot the temperature as a function of time for both the heating and cooling phases.
-
The PCE (η) can be calculated using the following equation, based on the energy balance of the system:
η = [hS(T_max - T_amb) - Q_dis] / [I(1 - 10^(-A_808))]
Where:
-
h is the heat transfer coefficient.
-
S is the surface area of the container.
-
T_max is the maximum steady-state temperature.
-
T_amb is the ambient temperature.
-
Q_dis is the heat dissipated from the light absorbed by the solvent and container.
-
I is the incident laser power.
-
A_808 is the absorbance of the this compound solution at 808 nm.
-
-
The term hS can be determined from the cooling phase data by plotting the negative natural logarithm of the driving force temperature (θ = (T - T_amb) / (T_max - T_amb)) versus time. The slope of the linear fit of this plot gives the time constant (τ_s), and hS can be calculated from τ_s.[16]
-
Visualizations
Caption: Experimental workflow for measuring photothermal conversion efficiency.
Caption: Key factors influencing the photothermal conversion efficiency of this compound.
References
- 1. Visibly acoustic delivery of IR808 into tumor via gas vesicles enhances photothermal therapy efficacy against tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general methodology to measure the light-to-heat conversion efficiency of solid materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-infrared photodynamic and photothermal co-therapy based on organic small molecular dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Cyanine-Based Phototherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IR-808 loaded nanoethosomes for aggregation-enhanced synergistic transdermal photodynamic/photothermal treatment of hypertrophic scars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IR-808 loaded nanoethosomes for aggregation-enhanced synergistic transdermal photodynamic/photothermal treatment of hypertrophic scars - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. Plasmonic enhancement of cyanine dyes for near-infrared light-triggered photodynamic/photothermal therapy and fluorescent imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Visibly acoustic delivery of IR808 into tumor via gas vesicles enhances photothermal therapy efficacy against tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Integration of IR-808 and thiol-capped Au–Bi bimetallic nanoparticles for NIR light mediated photothermal/photodynamic therapy and imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: IR808-TZ vs. ICG for In Vivo Imaging
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorophores for in vivo imaging, the choice of a suitable dye is paramount for achieving high-quality, reliable data. This guide provides an objective comparison of IR808-TZ, a tumor-targeting heptamethine cyanine dye, and Indocyanine Green (ICG), the long-standing clinical benchmark.
This comparison delves into their fundamental properties, tumor-targeting mechanisms, and performance in preclinical imaging, supported by experimental data. We aim to equip researchers with the necessary information to make an informed decision based on the specific requirements of their in vivo imaging studies.
Key Performance Metrics: A Quantitative Overview
The following table summarizes the key quantitative parameters of this compound and ICG based on available data. It is important to note that direct head-to-head comparative studies under identical conditions are limited, and thus values are presented with their respective contexts.
| Property | This compound | Indocyanine Green (ICG) |
| Maximum Absorption (λmax) | ~776 nm[1] | ~780 nm in blood/plasma |
| Maximum Emission (λem) | ~790 nm (NIR-Ia), ~930 nm (NIR-Ib)[1] | ~810 nm in blood/plasma |
| Quantum Yield (Φ) | ~5.9% (in aqueous solution, NIR-Ib window)[1][2] | Low, highly dependent on solvent and binding to plasma proteins. |
| Photostability | Good photostability under laser irradiation.[2][3] | Prone to degradation and aggregation in aqueous solutions. |
| Tumor-to-Background Ratio (TBR) | Significant tumor-to-background ratios observed in vivo.[4][5] | Lower TBR compared to targeted dyes, relies on EPR effect. |
| Tumor Targeting Mechanism | Active targeting via Organic Anion-Transporting Polypeptides (OATPs).[6][7][8] | Passive accumulation via the Enhanced Permeability and Retention (EPR) effect.[9] |
| In Vivo Clearance | Primarily hepatic clearance. | Rapid hepatic clearance. |
Tumor Targeting Mechanisms: A Fundamental Difference
The primary distinction between this compound and ICG lies in their mechanism of tumor accumulation, a critical factor for achieving high-contrast in vivo images.
This compound: Active, "Structure-Inherent" Targeting
This compound belongs to a class of heptamethine cyanine dyes that possess an intrinsic ability to selectively accumulate in tumor cells.[8] This "structure-inherent targeting" is primarily mediated by Organic Anion-Transporting Polypeptides (OATPs) , which are overexpressed on the surface of various cancer cells compared to normal cells.[6][7] The process is further enhanced by the hypoxic microenvironment often found in solid tumors.[6] This active transport mechanism leads to a more specific and prolonged retention of the dye within the tumor tissue.
ICG: Passive Accumulation
ICG, in contrast, does not possess an inherent tumor-targeting capability. Its accumulation in tumors is a passive process driven by the Enhanced Permeability and Retention (EPR) effect .[9] The leaky vasculature and poor lymphatic drainage characteristic of many solid tumors allow ICG, which is largely bound to plasma proteins, to extravasate into the tumor interstitium and be retained. While effective to some extent, this passive mechanism is less specific than active targeting and can result in lower tumor-to-background ratios.
Experimental Protocols for In Vivo Imaging
To provide a practical framework, a generalized experimental protocol for a comparative in vivo imaging study in a murine tumor model is outlined below. This protocol is a composite based on common practices and should be adapted to specific experimental needs.
1. Animal Model and Tumor Induction:
-
Animal: Immunocompromised mice (e.g., nude or SCID).
-
Cell Line: A cancer cell line known to express OATPs (e.g., various carcinoma cell lines).
-
Induction: Subcutaneous injection of cancer cells into the flank of the mouse. Allow tumors to reach a suitable size (e.g., 100-200 mm³) before imaging.
2. Imaging Agent Preparation and Administration:
-
This compound: Dissolve in a suitable solvent (e.g., a mixture of DMSO and saline) to the desired concentration.
-
ICG: Reconstitute with sterile water.
-
Administration: Intravenous (i.v.) injection via the tail vein. The typical dosage for preclinical imaging can range from 0.1 to 1 mg/kg.
3. In Vivo Fluorescence Imaging:
-
Imaging System: An in vivo imaging system (IVIS) equipped for NIR fluorescence imaging with appropriate excitation and emission filters for both dyes.
-
Anesthesia: Anesthetize the mice during imaging (e.g., using isoflurane).
-
Imaging Timepoints: Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for each dye.
4. Data Analysis:
-
Region of Interest (ROI): Draw ROIs around the tumor and a contralateral non-tumor area (background).
-
Quantification: Measure the average fluorescence intensity within the ROIs.
-
Tumor-to-Background Ratio (TBR): Calculate the TBR by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
Conclusion and Future Perspectives
This compound presents a compelling alternative to ICG for preclinical in vivo tumor imaging, primarily due to its inherent tumor-targeting mechanism mediated by OATPs. This active targeting is expected to result in higher tumor-to-background ratios and a more specific signal compared to the passive accumulation of ICG via the EPR effect. Furthermore, available data suggests that this compound exhibits superior photostability, a critical factor for longitudinal imaging studies and fluorescence-guided surgery applications.
While ICG remains a valuable tool, particularly due to its long history of clinical use and approval, its limitations in terms of specificity and stability are well-documented. For researchers seeking to achieve high-contrast, specific tumor imaging in preclinical models, this compound offers a significant advantage.
Further head-to-head studies are warranted to provide more comprehensive and directly comparable quantitative data on the performance of these two dyes under identical experimental conditions. Such studies will be invaluable in solidifying the position of this compound and similar targeted dyes as the next generation of fluorophores for precision in vivo imaging and image-guided interventions.
References
- 1. thno.org [thno.org]
- 2. researchgate.net [researchgate.net]
- 3. Visibly acoustic delivery of IR808 into tumor via gas vesicles enhances photothermal therapy efficacy against tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pre-clinical study of IR808 dye for cervical cancer in vitro and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. A Phthalimide-Functionalized Heptamethine Cyanine Dye for Tumor-Targeted Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to IR808-TZ for Cancer Cell-Targeted Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IR808-TZ, a near-infrared (NIR) fluorescent dye, with other common alternatives for targeted cancer cell imaging. The information presented is based on available experimental data to assist researchers in selecting the most suitable agent for their specific applications.
Executive Summary
This compound demonstrates significant promise as a cancer-targeting agent due to its preferential accumulation in tumor cells. This specificity is primarily attributed to the higher mitochondrial membrane potential characteristic of many cancer cells. This guide presents a detailed analysis of this compound's performance against two widely used imaging agents: Indocyanine Green (ICG) and Methylene Blue. Additionally, a targeted antibody-dye conjugate, Cetuximab-IR700, is included to highlight the distinction between passive targeting and antibody-mediated specific targeting.
Data Presentation: Quantitative Comparison of Targeting Specificity
The following tables summarize the quantitative data on the cancer cell targeting specificity of this compound and its alternatives.
Table 1: In Vitro Cancer Cell vs. Normal Cell Fluorescence Intensity
| Agent | Cancer Cell Line(s) | Normal/Benign Cell Line(s) | Average Radiant Efficiency (x 10⁷) in Cancer Cells | Average Radiant Efficiency in Normal/Benign Cells | Fold Difference (Cancer/Normal) | Citation(s) |
| IR808@MnO | CL1-5, A549, MDA-MB-468, U-87MG, MKN-7, Hela | BEAS-2B, HUVEC, HSF, VE | 3.72 - 6.24 | Not explicitly quantified, but significantly lower (p < 0.0001) | - | [1] |
| Methylene Blue | Oral Squamous Carcinoma (C152 KB) | - | Dose-dependent decrease in cell viability with PDT | - | - | [2] |
| Cetuximab-IR700 | FaDu (oral cancer) | - | Higher uptake and longer fluorescence lifetime (~0.75 ns) compared to control IgG-IR700 (~0.61 ns) | - | - | [3] |
Table 2: In Vivo Tumor-to-Background Ratio (TBR)
| Agent | Animal Model | Tumor Type | Tumor-to-Background Ratio (TBR) | Time Post-Injection | Citation(s) |
| IR808 | Nude mice | Cervical cancer xenografts | Significant, but not quantified | - | [4][5] |
| IR808(RGD)-IP2 | U87MG tumor-bearing mice | Glioblastoma | > 4 | 24 hours | [6] |
| Indocyanine Green (ICG) | Mice | Orthotopic breast cancer | 1.1 - 8.5 | Variable (up to 24 hours) | [7] |
| Indocyanine Green (ICG) | Patients | Lung cancer | 2.4 ± 0.6 (NIR-I), 3.9 ± 1.3 (NIR-II) | 1 day | [8][9] |
| Methylene Blue | Patients | Breast cancer | 1.578 ± 0.36 | 3 hours | [10] |
| Methylene Blue | Patients | Breast cancer sentinel node | 1.69 - 4.35 (transcutaneous), 2.54 (in situ) | - | [11] |
| Cetuximab-IR700 (in PIT) | A431 xenograft mice | Epidermoid carcinoma | Correlates with antitumor effect | Real-time | [2] |
Experimental Protocols
In Vitro Uptake of IR808 in Cancer Cells
Objective: To assess the preferential uptake of IR808 by cancer cells compared to normal cells.
Protocol:
-
Cell Culture: Culture various human cancer cell lines (e.g., HeLa, A549, MCF-7) and normal human cell lines (e.g., HUVEC, normal cervical epithelial cells) in their respective recommended media and conditions.
-
IR808 Incubation: Once cells reach 70-80% confluency in multi-well plates or on coverslips, replace the culture medium with a fresh medium containing IR808 at a final concentration of 10 µg/mL.
-
Incubation Time: Incubate the cells with IR808 for a specified period, typically ranging from 30 minutes to 2 hours, at 37°C in a CO2 incubator.
-
Washing: After incubation, gently wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound dye.
-
Imaging:
-
Fluorescence Microscopy: Mount the coverslips on microscope slides and observe the cells under a fluorescence microscope equipped with a NIR filter set (Excitation/Emission: ~780 nm / ~810 nm). Capture images of both cancer and normal cells.
-
Flow Cytometry: For quantitative analysis, detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer with an appropriate laser and detector for the NIR range.
-
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each cell line. Compare the MFI of cancer cell lines to that of normal cell lines to determine the specificity of IR808 uptake.
In Vivo Imaging with IR808 in a Tumor-Bearing Mouse Model
Objective: To evaluate the tumor-targeting ability and specificity of IR808 in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude mice) and subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 HeLa cells in 100 µL of PBS) into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 5-10 mm in diameter).[4][5]
-
IR808 Administration: Prepare a sterile solution of IR808 in a suitable vehicle (e.g., PBS or a biocompatible solvent). Administer the IR808 solution to the tumor-bearing mice via intravenous (tail vein) injection at a specified dose (e.g., 10 mg/kg).
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours), anesthetize the mice and place them in an in vivo imaging system equipped for NIR fluorescence imaging.
-
Image Acquisition: Acquire whole-body fluorescence images using an appropriate excitation light source and emission filter for IR808. Also, acquire a corresponding brightfield image for anatomical reference.
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area (e.g., muscle tissue) on the fluorescence images.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI at each time point.
-
-
Ex Vivo Analysis (Optional): After the final imaging session, euthanize the mice and excise the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart). Image the excised tissues using the in vivo imaging system to confirm the biodistribution of IR808.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: IR808 targets cancer cells via OATPs and accumulates in mitochondria due to high membrane potential.
Caption: Workflow for in vitro validation of IR808's cancer cell specificity.
Caption: Workflow for in vivo validation of IR808's tumor targeting efficacy.
Comparison with Alternatives
Indocyanine Green (ICG)
ICG is an FDA-approved NIR fluorescent dye widely used in clinical settings for various applications, including ophthalmic angiography and assessing cardiac output. Its accumulation in tumors is largely attributed to the enhanced permeability and retention (EPR) effect, where leaky tumor vasculature and poor lymphatic drainage lead to passive accumulation.
-
Advantages: Clinically approved, well-established safety profile.
-
Disadvantages: Lower tumor-to-background ratios compared to targeted agents, rapid clearance from circulation, and concentration-dependent aggregation which can affect its fluorescent properties.[12]
Methylene Blue
Methylene Blue is another clinically approved dye with fluorescent properties in the far-red spectrum. It has been investigated for cancer imaging and as a photosensitizer in photodynamic therapy (PDT). Its mechanism for cancer cell targeting is thought to involve its cationic nature, leading to accumulation in mitochondria, similar to IR808.
-
Advantages: Clinically approved, dual utility in imaging and PDT.
-
Disadvantages: Lower fluorescence quantum yield compared to dedicated NIR dyes, and its therapeutic effect is light-dependent.[13]
Cetuximab-IR700
This is an example of an antibody-drug conjugate (ADC) where a targeting antibody (Cetuximab) is linked to a photosensitizer (IR700). Cetuximab specifically targets the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells.
-
Advantages: High specificity for EGFR-expressing tumors, leading to excellent tumor-to-background ratios.
-
Disadvantages: The targeting is limited to cancers that overexpress the specific antigen (EGFR). The larger size of the antibody conjugate can affect its pharmacokinetics and tumor penetration.
Conclusion
This compound presents a compelling option for cancer cell-targeted imaging, offering a balance of passive accumulation and a degree of inherent tumor specificity driven by mitochondrial membrane potential. While not possessing the high specificity of antibody-drug conjugates like Cetuximab-IR700, it generally demonstrates superior tumor-to-background ratios compared to non-specific dyes like ICG. Its mechanism of action, similar to Methylene Blue, also suggests potential for theranostic applications. The choice of imaging agent will ultimately depend on the specific research question, the cancer model being studied, and the desired level of targeting specificity. Further direct comparative studies are warranted to definitively establish the superiority of one agent over another in various cancer types.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. In vitro comparative effects of laser photodynamic therapy with methylene blue or aminolevulinic acid on oral squamous cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Expression and Function of Organic Anion Transporting Polypeptides in Normal Tissues and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence imaging for real-time detection of breast cancer tumors using IV injection of indocyanine green with non-conventional imaging: a systematic review of preclinical and clinical studies of perioperative imaging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of Indocyanine Green Fluorescence Imaging in Lung Cancer with Near-Infrared-I/II Windows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodynamic Therapy Based on Graphene and MXene in Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 12. Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Organic Anion-Transporting Polypeptides (OATPs) in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Heptamethine Cyanine Dyes for Photothermal Therapy: IR808-TZ vs. ICG and IR780
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of photothermal therapy (PTT), the selection of an appropriate photothermal agent is paramount to achieving optimal therapeutic efficacy. Heptamethine cyanine dyes have emerged as a promising class of PTT agents due to their strong absorption in the near-infrared (NIR) window, enabling deeper tissue penetration. This guide provides an objective comparison of IR808-TZ against two other widely used heptamethine cyanine dyes: Indocyanine Green (ICG) and IR780. The comparison is based on key performance metrics supported by experimental data from peer-reviewed literature.
Performance Comparison at a Glance
The following table summarizes the key performance parameters of this compound, ICG, and IR780. It is important to note that these values are compiled from various studies and may vary depending on the specific experimental conditions, such as the solvent, concentration, and formulation of the dye.
| Property | This compound | Indocyanine Green (ICG) | IR780 |
| Molar Absorptivity (ε) | High | 115,000–204,000 M⁻¹cm⁻¹[1] | 265,000–330,000 M⁻¹cm⁻¹[1] |
| Photothermal Conversion Efficiency (PCE) | ~31.1% (for a derivative)[2] | Generally lower than IR780 and its derivatives[1][3] | 7.6–10.7%[1] |
| Photostability | Generally good | Poor, prone to photobleaching[1][3] | Higher than ICG[4][5] |
| Tumor Accumulation | Preferential accumulation in tumor cells[6] | Non-specific, rapid clearance[7][8][9] | Preferential accumulation in tumor cells[4][10] |
| In Vivo Stability | Good | Poor, short plasma half-life[11] | Better than ICG[5] |
In-Depth Analysis
Photothermal Conversion Efficiency (PCE)
The ability of a dye to convert absorbed light energy into heat is quantified by its photothermal conversion efficiency. A higher PCE indicates a more effective PTT agent. While direct comparative studies are limited, a derivative of this compound has shown a promising PCE of approximately 31.1%[2]. In contrast, IR780 exhibits a PCE in the range of 7.6–10.7%[1]. ICG generally demonstrates lower PCE compared to more stable cyanine derivatives like IR780[1][3]. The rigid structure of IR780 can limit its vibrational relaxation, a key process in heat generation, which may explain its lower PCE compared to some other dyes[1].
Stability
The stability of a photothermal agent is crucial for its therapeutic application. Instability can lead to reduced efficacy and potential toxicity. ICG is known for its poor photostability and tendency to aggregate in aqueous solutions, leading to rapid clearance from the body[1][3][11]. In contrast, IR780 and its analogues, including this compound, possess a more rigid chemical structure which contributes to their enhanced stability[5][12]. Studies comparing IR820, a close structural analog of this compound, with ICG have shown that IR820 has significantly better stability under various conditions[5].
Tumor Accumulation and Biodistribution
Effective PTT relies on the preferential accumulation of the photothermal agent in tumor tissue to minimize damage to healthy surrounding tissues. Both this compound and IR780 have demonstrated an intrinsic ability to preferentially accumulate in tumor cells[4][6][10]. This has been attributed to factors such as the high mitochondrial membrane potential in cancer cells and their overexpression of organic anion-transporting polypeptides (OATPs)[10]. Conversely, ICG exhibits non-specific biodistribution and is rapidly cleared from circulation, limiting its effectiveness for targeted PTT unless encapsulated in nanocarriers[7][8][9].
Experimental Protocols
To ensure transparency and reproducibility, this section provides an overview of the methodologies used to obtain the comparative data presented.
Measurement of Photothermal Conversion Efficiency
The photothermal conversion efficiency (η) is typically determined by monitoring the temperature change of a dye solution upon laser irradiation and during the subsequent cooling phase.
Workflow for PCE Measurement:
Caption: Workflow for determining photothermal conversion efficiency.
Protocol:
-
Prepare solutions of the cyanine dyes at a specific concentration in a suitable solvent (e.g., water, PBS, or DMSO).
-
Place a known volume of the solution in a quartz cuvette.
-
Irradiate the solution with an 808 nm NIR laser at a constant power density.
-
Record the temperature of the solution using a thermocouple or an infrared thermal imaging camera until a steady-state temperature is reached.
-
Turn off the laser and continue to record the temperature as the solution cools down to room temperature.
-
The photothermal conversion efficiency (η) is calculated using the following equation, based on the analysis of the cooling curve:
η = [hA(Tmax - Tsurr) - Q0] / [I(1 - 10-Aλ)]
where 'h' is the heat transfer coefficient, 'A' is the surface area of the container, 'Tmax' is the maximum steady-state temperature, 'Tsurr' is the ambient temperature, 'Q0' is the heat absorbed by the solvent, 'I' is the laser power, and 'Aλ' is the absorbance of the dye at the laser wavelength.
Assessment of Photostability
The photostability of the dyes is evaluated by measuring the change in their absorbance or fluorescence intensity after prolonged exposure to NIR laser irradiation.
Protocol:
-
Prepare solutions of the cyanine dyes at a known concentration.
-
Measure the initial absorbance spectrum of each solution using a UV-Vis-NIR spectrophotometer.
-
Expose the solutions to continuous 808 nm laser irradiation at a specific power density for a defined period.
-
At various time intervals, measure the absorbance spectrum of the irradiated solutions.
-
The photostability is determined by plotting the normalized absorbance at the maximum absorption wavelength against the irradiation time. A slower decay indicates higher photostability.
In Vivo Tumor Accumulation Study
The tumor-targeting ability of the dyes is assessed by monitoring their biodistribution in tumor-bearing animal models using in vivo fluorescence imaging.
Experimental Workflow for In Vivo Tumor Accumulation:
Caption: Workflow for in vivo tumor accumulation and biodistribution study.
Protocol:
-
Establish a tumor xenograft model in immunocompromised mice.
-
Administer a solution of the cyanine dye intravenously to the mice.
-
At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), perform whole-body in vivo fluorescence imaging using an imaging system equipped with appropriate excitation and emission filters.
-
After the final imaging time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Perform ex vivo fluorescence imaging of the excised tissues to quantify the dye distribution.
-
The tumor accumulation is often expressed as the tumor-to-background ratio (TBR) or the percentage of the injected dose per gram of tissue (%ID/g).
Signaling Pathway of PTT-Induced Cell Death
Photothermal therapy primarily induces cell death through two main mechanisms: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The pathway followed is often dependent on the temperature achieved in the tumor tissue. Mild hyperthermia (43-45°C) tends to induce apoptosis, while higher temperatures lead to necrosis. Heptamethine cyanine dyes, through the generation of heat upon NIR irradiation, can trigger these pathways.
Caption: Simplified signaling pathway of PTT-induced cell death.
Upon NIR laser irradiation, heptamethine cyanine dyes generate localized hyperthermia. This heat stress triggers a cellular response, including the upregulation of heat shock proteins (HSPs) like HSP70 and HSP90, which are involved in protein folding and cell survival[13]. However, excessive heat leads to mitochondrial stress, which can initiate the intrinsic apoptotic pathway through the activation of initiator caspases, such as caspase-9, followed by the activation of executioner caspases, like caspase-3[12][14]. This cascade ultimately leads to programmed cell death. At higher temperatures, the intense heat causes direct damage to the cell membrane and other cellular components, leading to uncontrolled cell lysis, or necrosis[7].
Conclusion
The selection of a heptamethine cyanine dye for photothermal therapy requires a careful consideration of its photothermal conversion efficiency, stability, and tumor-targeting capabilities. While the FDA-approved ICG has been widely used, its suboptimal stability and non-specific biodistribution limit its efficacy. In contrast, IR780 and this compound exhibit superior stability and intrinsic tumor-targeting properties. Although direct comparative data for this compound against both ICG and IR780 is still emerging, the available evidence suggests that this compound and its derivatives are highly promising candidates for effective photothermal therapy due to their favorable balance of photothermal efficiency and stability. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative advantages of these dyes.
References
- 1. mdpi.com [mdpi.com]
- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IR-780 dye loaded tumor targeting theranostic nanoparticles for NIR imaging and photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposomal IR-780 as a Highly Stable Nanotheranostic Agent for Improved Photothermal/Photodynamic Therapy of Brain Tumors by Convection-Enhanced Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IR780-loaded folate-targeted nanoparticles for near-infrared fluorescence image-guided surgery and photothermal therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preferential tumor cellular uptake and retention of indocyanine green for in vivo tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of delayed Indocyanine Green fluorescence and applications to clinical disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indocyanine Green-Based Theranostic Nanoplatform for NIR Fluorescence Image-Guided Chemo/Photothermal Therapy of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photothermal Properties of IR-780-Based Nanoparticles Depend on Nanocarrier Design: A Comparative Study on Synthetic Liposomes and Cell Membrane and Hybrid Biomimetic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Severe, but not mild heat-shock treatment induces immunogenic cell death in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IR808-TZ and Methylene Blue in Photodynamic Therapy
In the landscape of photodynamic therapy (PDT), the selection of an appropriate photosensitizer is paramount to achieving optimal therapeutic outcomes. This guide provides a detailed comparative study of two distinct photosensitizers: IR808-TZ, a member of the near-infrared (NIR) heptamethine cyanine dye family, and Methylene Blue, a well-established phenothiazinium salt. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Disclaimer: Direct comparative studies and specific photodynamic therapy data for a compound precisely designated as "this compound" are limited in publicly available scientific literature. Therefore, for the purpose of this guide, the analysis of the near-infrared photosensitizer is based on data available for closely related heptamethine cyanine dyes, such as IR-780 and other IR-808 derivatives, which share the same core structure and are utilized in PDT research. This approach allows for a representative comparison with Methylene Blue.
Executive Summary
Methylene Blue is a traditional photosensitizer with a long history of clinical use, activated by red light, and known for its efficient generation of singlet oxygen. In contrast, heptamethine cyanine dyes like this compound and its analogues are newer generation photosensitizers that absorb and are activated by near-infrared light. This property allows for deeper tissue penetration, a significant advantage for treating less accessible tumors. While Methylene Blue's photodynamic properties are well-documented, IR808-class dyes are also recognized for their dual photothermal and photodynamic capabilities.
Data Presentation: Photophysical and Photochemical Properties
The efficacy of a photosensitizer is largely determined by its photophysical and photochemical characteristics. The following table summarizes and compares these key parameters for a representative heptamethine cyanine dye (IR-780) and Methylene Blue.
| Property | IR-780 (Representative for this compound) | Methylene Blue | Reference |
| Maximum Absorption (λmax) | ~780 nm | ~665 nm | [1][2] |
| Molar Extinction Coefficient (ε) | High (e.g., 265,000–330,000 M⁻¹cm⁻¹) | Moderate | [1] |
| Fluorescence Emission | ~800-830 nm | ~686 nm | [1] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.08 - 0.127 | ~0.52 | [1][3][4][5] |
| Solubility | Generally hydrophobic (requires formulation for aqueous media) | Water-soluble | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro and in vivo PDT studies for both classes of photosensitizers.
In Vitro Photodynamic Therapy Protocol
This protocol outlines a general procedure for assessing the cytotoxicity of photosensitizers on cancer cell lines.
1. Cell Culture:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[6][7]
2. Photosensitizer Incubation:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is then replaced with a medium containing the desired concentration of the photosensitizer (e.g., 0.1-20 µM for Methylene Blue; a similar range would be tested for IR808-class dyes).[6][7]
-
Cells are incubated for a specific period (e.g., 1-4 hours) to allow for cellular uptake of the photosensitizer.[7][8]
3. Irradiation:
-
After incubation, the cells are washed with phosphate-buffered saline (PBS) and fresh medium is added.
-
The cells are then irradiated with a light source at the respective absorption maximum of the photosensitizer (e.g., ~808 nm for IR808-class dyes; ~660 nm for Methylene Blue).[6]
-
Light dose (fluence) is controlled by adjusting the power density and irradiation time (e.g., 1-20 J/cm²).[7][9]
4. Cytotoxicity Assessment:
-
Following irradiation, cells are incubated for a further 24-48 hours.
-
Cell viability is assessed using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or trypan blue exclusion.[6][10]
-
The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.
Experimental Workflow for In Vitro PDT
References
- 1. mdpi.com [mdpi.com]
- 2. Liposomal IR-780 as a Highly Stable Nanotheranostic Agent for Improved Photothermal/Photodynamic Therapy of Brain Tumors by Convection-Enhanced Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photodynamic therapy with the dual-mode association of IR780 to PEG-PLA nanocapsules and the effects on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integration of IR-808 Sensitized Upconversion Nanostructure and MoS2 Nanosheet for 808 nm NIR Light Triggered Phototherapy and Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposomal IR-780 as a Highly Stable Nanotheranostic Agent for Improved Photothermal/Photodynamic Therapy of Brain Tumors by Convection-Enhanced Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review on near-infrared heptamethine cyanine dyes as theranostic agents for tumor imaging, targeting, and photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Versatile Photosensitizers for Photodynamic Therapy at Infrared Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of IR808-TZ and Alternative Near-Infrared Fluorophores for Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of the near-infrared (NIR) fluorophore IR808 and its derivatives against alternative probes for quantitative tumor imaging. The focus is on providing clear, data-driven comparisons and detailed experimental methodologies to aid in the selection of appropriate fluorescent agents for preclinical research. While the specific designation "IR808-TZ" is not widely found in peer-reviewed literature, this guide will address tumor-targeting and zwitterionic derivatives of IR808 and compare them with other prominent NIR fluorophores, such as the widely used Indocyanine Green (ICG) and the high-performance zwitterionic dye, ZW800-1.
Performance Comparison of NIR Fluorophores
The efficacy of a NIR fluorophore for in vivo tumor imaging is primarily determined by its ability to generate a high tumor-to-background ratio (TBR), which allows for clear delineation of the tumor from surrounding healthy tissue. Other critical factors include its pharmacokinetic profile, such as rapid clearance from non-target tissues and optimal accumulation in the tumor.
Quantitative Performance Data
The following tables summarize the quantitative performance of various IR808 derivatives and alternative NIR fluorophores based on published experimental data.
Table 1: In Vivo Performance of IR808 Derivatives in Tumor-Bearing Mice
| Probe | Tumor Model | Key Quantitative Metric | Time Post-Injection | Reference |
| IR808-DOTA | MCF-7 | Tumor Fluorescence Intensity (a.u.) | Peaks at 24h | [1] |
| Tumor-to-Muscle Ratio | > 8 at 6h | [1] | ||
| IR-808(RGD)-IP2 | U87MG | Tumor-to-Skin Ratio | > 4 at 24h | [2] |
| IR808 | Cervical Cancer | Significant Tumor-to-Background Ratio | Not specified | [3][4] |
Table 2: Comparative In Vivo Performance of ZW800-1, IRDye800-CW, and Cy5.5
| Probe | Tumor Model | Tumor-to-Background Ratio (TBR) | Time Post-Injection | Reference |
| cRGD-ZW800-1 | Melanoma | 17.2 | 4h | |
| cRGD-IRDye800-CW | Melanoma | 5.1 | 4h | |
| cRGD-Cy5.5 | Melanoma | 2.7 | 4h |
Table 3: Comparative In Vivo Performance of Folate-Conjugated NIR Dyes in an Ovarian Cancer Model
| Probe | Tumor-to-Background Ratio (TBR) at 24h | Clearance Route | Reference |
| Folate-ZW800-1 | ~5.5 | Renal | [5] |
| Folate-ZW800-1 Forte | ~6.5 | Renal | [5] |
| Folate-IRDye® 800CW | ~4.0 | Renal | [5] |
| Folate-ICG-OSu | ~1.0 | Hepatobiliary | [5] |
Experimental Protocols
A generalized protocol for the quantitative in vivo fluorescence imaging of tumors in a mouse model is outlined below. This protocol is a synthesis of methodologies reported in the cited literature.
In Vivo Quantitative Fluorescence Imaging of Tumors in a Mouse Model
1. Animal Model Preparation:
-
Establish tumor xenografts by subcutaneously injecting cancer cells (e.g., U87MG, MCF-7) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Allow tumors to grow to a suitable size (e.g., 200–500 mm³) for imaging studies.[6]
2. Fluorescent Probe Administration:
-
Prepare the fluorescent probe solution in a sterile vehicle (e.g., PBS).
-
Administer the probe to the tumor-bearing mice via intravenous (tail vein) injection. The dosage will depend on the specific probe being used (e.g., 20 µ g/mouse for IR808-DOTA).[1]
3. In Vivo Fluorescence Imaging:
-
At predetermined time points post-injection (e.g., 0.5, 1, 4, 6, 18, 24, 48, 72 hours), anesthetize the mice.[1][6]
-
Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS series).
-
Acquire fluorescence images using appropriate excitation and emission filters for the specific NIR fluorophore (e.g., for IR808, excitation around 780 nm and emission collection above 800 nm).[6]
-
Acquire a brightfield image for anatomical reference.
4. Quantitative Analysis:
-
Using the imaging system's software, draw regions of interest (ROIs) over the tumor and a background area (e.g., adjacent muscle or skin).
-
Measure the average fluorescence intensity (e.g., in radiant efficiency) within each ROI.
-
Calculate the Tumor-to-Background Ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
5. Ex Vivo Biodistribution (Optional but Recommended):
-
At the final time point, euthanize the mice.
-
Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Image the dissected tumor and organs using the in vivo imaging system to quantify the biodistribution of the fluorescent probe.[6]
-
Calculate the fluorescence intensity per gram of tissue for a more precise quantitative analysis.
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for quantitative in vivo fluorescence imaging.
Caption: Enhanced Permeability and Retention (EPR) effect in tumor targeting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pre-clinical study of IR808 dye for cervical cancer in vitro and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Five Near-Infrared Fluorescent Folate Conjugates in an Ovarian Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Therapeutic Efficacy of IR808-Based Photosensitizers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic efficacy of IR808-based photosensitizers with alternative agents for photothermal therapy (PTT). The information is compiled from preclinical studies to assist researchers in evaluating and selecting appropriate agents for their own investigations. This document summarizes quantitative data, details experimental methodologies, and visualizes key processes to facilitate a comprehensive understanding of the therapeutic potential of IR808 and its formulations.
Comparative Analysis of Therapeutic Efficacy
The in vivo efficacy of photosensitizers in photothermal therapy is primarily evaluated by their ability to inhibit tumor growth upon near-infrared (NIR) laser irradiation. This section compares the performance of various IR808-based formulations and the commonly used NIR dye, Indocyanine Green (ICG).
Quantitative data from several in vivo studies using mouse models of cancer are summarized in the tables below. These studies demonstrate the potential of IR808 formulations to achieve significant tumor suppression.
Table 1: In Vivo Efficacy of IR808-DOTA in a Xenograft Mouse Model
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (Day 14) (mm³) | Tumor Growth Inhibition | Laser Irradiation | Reference |
| PBS + Laser | ~50 | >1750 | - | 808 nm, 1.0 W/cm², 10 min | [1] |
| IR808-DOTA + Laser | ~50 | <150 | Significant | 808 nm, 1.0 W/cm², 10 min | [1] |
| IR808-DOTA (no laser) | ~50 | >1750 | None | None | [1] |
Table 2: In Vivo Efficacy of GVs-IR808 in a 4T1 Mouse Breast Cancer Model
| Treatment Group | Tumor Volume Change over 20 days | Survival Rate | Laser Irradiation | Ultrasound | Reference |
| Control (PBS) | Significant Growth | 0% | None | None | [2][3] |
| GVs-IR808 + Laser | Significant Inhibition | Increased | 808 nm, 1.0 W/cm², 10 min | No | [2][3] |
| GVs-IR808 + US + Laser | Complete Tumor Regression | 100% | 808 nm, 1.0 W/cm², 10 min | Yes | [2][3] |
Table 3: In Vivo Efficacy of Indocyanine Green (ICG) in a Murine Mammary Tumor Model
| Treatment Group | Outcome | Laser Irradiation | Reference |
| ICG + Laser | Slowed tumor growth, but recurrence and metastasis observed | 808 nm, 5-10 W, 3-5 min | [4] |
The data indicates that IR808 formulations, such as IR808-DOTA and GVs-IR808, can lead to substantial tumor growth inhibition and, in some cases, complete tumor regression when combined with 808 nm laser irradiation.[1][2][3] The addition of ultrasound with the GVs-IR808 formulation appeared to enhance the therapeutic effect, leading to complete tumor eradication and 100% survival in the studied cohort.[2][3] In comparison, while ICG-mediated PTT showed a therapeutic effect by slowing tumor growth, it was not sufficient to prevent tumor recurrence and metastasis in the long term in the cited study.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo photothermal therapy studies using IR808-based agents.
Animal Models:
-
Xenograft Mouse Models: Human cancer cell lines (e.g., MCF7 breast cancer, 4T1 breast cancer) are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).[1][3] Tumors are allowed to grow to a specific size (e.g., 80-100 mm³) before treatment initiation.[3]
Formulation Administration:
-
Intravenous Injection: The photosensitizer formulation (e.g., IR808-DOTA, GVs-IR808) is typically administered via tail vein injection.[1][3]
-
Dosage: The dosage of the photosensitizer is a critical parameter. For example, IR808-DOTA was administered at a dose equivalent to 5 mg/kg of IR808.[1]
Photothermal Therapy Procedure:
-
Laser Irradiation: An 808 nm near-infrared laser is commonly used to irradiate the tumor site.[1][3]
-
Power Density and Duration: The laser power density and irradiation time are key parameters that determine the therapeutic outcome. Common parameters include 1.0 W/cm² for 10 minutes.[1][3]
-
Temperature Monitoring: An infrared thermal imaging camera is used to monitor the temperature change at the tumor site during irradiation. A temperature increase to around 55-60°C is generally considered sufficient for tumor ablation.[1]
Efficacy Evaluation:
-
Tumor Volume Measurement: Tumor size is measured periodically (e.g., every other day) using a caliper, and the tumor volume is calculated using the formula: (length × width²)/2.[3]
-
Survival Analysis: The survival rate of the treated animals is monitored over a defined period.[2][3]
-
Histological Analysis: After the treatment period, tumors are excised for histological analysis (e.g., H&E staining, TUNEL assay) to assess the extent of necrosis and apoptosis.[2][3]
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for validating the in vivo therapeutic efficacy of an IR808-based photosensitizer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Visibly acoustic delivery of IR808 into tumor via gas vesicles enhances photothermal therapy efficacy against tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photothermal effects on murine mammary tumors using indocyanine green and an 808-nm diode laser: an in vivo efficacy study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of IR808-TZ Imaging with Histology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-vivo near-infrared (NIR) fluorescence imaging using the IR808-TZ dye and traditional histological analysis for tumor model assessment. It is designed to offer an objective overview of the methodologies, present supporting experimental data, and outline the workflows for cross-validating these two powerful techniques.
Performance Comparison: this compound Imaging vs. Histology
The combination of in-vivo this compound imaging and ex-vivo histological analysis offers a multi-faceted approach to tumor evaluation. While this compound imaging provides real-time, non-invasive monitoring of tumor burden and dye accumulation, histology remains the gold standard for detailed microscopic examination of tissue architecture and cellular morphology.
A pre-clinical study on cervical cancer provides a relevant comparison, where an IR808-based method was compared with conventional cytological analysis, a form of microscopic evaluation. The study reported a high concordance between the two methods, highlighting the potential of IR808 as a reliable tumor-targeting agent.[1]
| Parameter | This compound Imaging | Histology (H&E Staining) |
| Methodology | In-vivo, non-invasive near-infrared fluorescence imaging | Ex-vivo, microscopic analysis of stained tissue sections |
| Information Provided | Real-time tumor localization, tumor burden, dye biodistribution, tumor-to-background ratio | Detailed cellular morphology, tissue architecture, mitotic activity, necrosis, inflammatory infiltrate |
| Invasiveness | Minimally invasive (intravenous dye injection) | Invasive (requires tissue excision) |
| Temporal Resolution | Enables longitudinal studies in the same animal | Provides a static snapshot at a single time point |
| Spatial Resolution | Macroscopic to microscopic, depending on the imaging system | Microscopic to subcellular |
| Concordance Example | In a study on cervical cancer, the positive detection rates between an IR-808 staining method and cytological analysis were 79% and 86% respectively, with an excellent concordance level (Kappa = 0.752).[1] | Considered the "gold standard" for pathological diagnosis. |
Experimental Protocols
A direct and meaningful comparison between this compound imaging and histology necessitates a carefully designed experimental workflow that ensures the same tissue is analyzed by both methods. This involves in-vivo imaging followed by the precise excision and processing of the imaged tissue for histological staining.
I. In-Vivo this compound Imaging Protocol (Adapted from a pre-clinical cervical cancer study)[1]
-
Animal Model: Utilize a relevant tumor-bearing animal model (e.g., subcutaneous or orthotopic xenografts in immunodeficient mice).
-
This compound Administration: Intravenously inject the this compound dye solution into the tumor-bearing mice. The optimal dose and timing post-injection should be determined empirically for the specific tumor model and dye formulation.
-
In-Vivo Fluorescence Imaging: At predetermined time points post-injection, anesthetize the mice and perform whole-body NIR fluorescence imaging using a suitable in-vivo imaging system.
-
Excitation/Emission Wavelengths: Use appropriate filters for IR808 dye (e.g., excitation around 780 nm and emission around 810 nm).
-
Image Acquisition: Capture both white-light and fluorescence images to co-localize the fluorescence signal with the tumor.
-
-
Quantitative Analysis:
-
Define regions of interest (ROIs) over the tumor and adjacent normal tissue.
-
Measure the fluorescence intensity in these ROIs.
-
Calculate the tumor-to-background ratio (TBR) to quantify the specific uptake of the dye in the tumor.
-
II. Histological Staining Protocol (H&E)
Following the final in-vivo imaging session, the animal is euthanized, and the tumor is carefully excised for histological analysis.
-
Tissue Fixation: Immediately fix the excised tumor tissue in 10% neutral buffered formalin for 24-48 hours to preserve tissue morphology.
-
Tissue Processing:
-
Dehydration: Sequentially immerse the fixed tissue in increasing concentrations of ethanol (e.g., 70%, 95%, 100%) to remove water.
-
Clearing: Treat the dehydrated tissue with a clearing agent like xylene to remove the alcohol.
-
Infiltration: Infiltrate the cleared tissue with molten paraffin wax.
-
-
Embedding: Embed the paraffin-infiltrated tissue in a paraffin block, ensuring the correct orientation for sectioning.
-
Sectioning: Cut thin sections (typically 4-5 µm) of the paraffin-embedded tissue using a microtome.
-
Staining:
-
Deparaffinization and Rehydration: Remove the paraffin from the tissue sections using xylene and rehydrate them through a series of decreasing ethanol concentrations.
-
Hematoxylin Staining: Stain the nuclei by immersing the slides in hematoxylin solution.
-
Differentiation: Briefly rinse in a weak acid solution to remove excess hematoxylin.
-
Bluing: Treat with a bluing agent to turn the nuclear stain blue.
-
Eosin Staining: Counterstain the cytoplasm and extracellular matrix with eosin solution.
-
Dehydration and Mounting: Dehydrate the stained sections again through increasing concentrations of ethanol and xylene, and then mount a coverslip using a permanent mounting medium.
-
-
Microscopic Examination: Analyze the stained tissue sections under a light microscope to evaluate tumor morphology, cellular details, and other histopathological features.
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
References
A Comparative Guide: Free IR808-TZ vs. Nanoparticle-Encapsulated IR808-TZ for Photothermal Therapy
For Researchers, Scientists, and Drug Development Professionals
The near-infrared cyanine dye IR808-TZ has emerged as a potent photosensitizer for photothermal therapy (PTT), a minimally invasive cancer treatment that utilizes light to generate heat and ablate tumor cells. While the free form of this compound shows promise, its efficacy is often limited by poor stability, low water solubility, and non-specific biodistribution. To overcome these challenges, researchers have explored the encapsulation of this compound within various nanoparticle platforms. This guide provides an objective comparison of the performance of free this compound versus its nanoparticle-encapsulated counterpart, supported by experimental data, to aid researchers in selecting the optimal formulation for their preclinical and clinical investigations.
Key Performance Indicators: A Side-by-Side Comparison
Encapsulating this compound within nanoparticles has been shown to significantly enhance its physicochemical properties and therapeutic efficacy. The following tables summarize the quantitative data from comparative studies, highlighting the advantages of nanoparticle-based delivery systems.
| Physicochemical Properties | Free IR808 | Nanoparticle-Encapsulated IR808 | Reference |
| Particle Size (nm) | N/A (molecular) | 103 ± 8 | [1] |
| Zeta Potential (mV) | Not Reported | Not Reported | |
| Drug Loading Efficiency (%) | N/A | 93% | [1] |
| Photostability | Dramatically declines with laser irradiation | Significantly more stable | [2] |
| Water Solubility | Poor | Improved | [3] |
| In Vitro Performance | Free IR808 | Nanoparticle-Encapsulated IR808 | Reference |
| Photothermal Conversion Efficiency (η) | Not specified | 34.2% (Au-Bi-GSH@IR808) | [4][5] |
| Cellular Uptake | Lower | Significantly Higher | [3] |
| Cytotoxicity (in dark) | High (42% cell viability at 65 µM) | Low (>80% cell viability at equivalent high concentrations) | [1] |
| Photothermal Cytotoxicity | Lower | Significantly Higher | [1] |
| In Vivo Performance | Free IR808 | Nanoparticle-Encapsulated IR808 | Reference |
| Tumor Accumulation | Lower and non-specific | Higher and more targeted | [6] |
| Tumor Growth Inhibition | Less effective | Significantly more effective, with complete tumor regression in some cases | [7] |
| Systemic Toxicity | Higher | Reduced | [8] |
Enhanced Therapeutic Efficacy: A Mechanistic Overview
The superior performance of nanoparticle-encapsulated this compound can be attributed to several factors that address the limitations of the free dye.
Caption: Comparison of free vs. nano-encapsulated this compound pathways.
Nanoparticle encapsulation improves the stability and solubility of this compound, preventing its degradation in the physiological environment.[2][3] Furthermore, nanoparticles can be designed to accumulate preferentially in tumor tissues through the enhanced permeability and retention (EPR) effect, leading to higher local concentrations of the photosensitizer and reduced systemic toxicity.[8] The enhanced cellular uptake of nanoparticle-encapsulated this compound further contributes to its superior photothermal and photodynamic effects, resulting in more effective tumor ablation.[4][5][7]
Experimental Protocols: A Guide for Reproducibility
To facilitate the replication and validation of these findings, detailed experimental protocols for the synthesis, characterization, and evaluation of this compound-loaded nanoparticles are provided below.
Synthesis of IR808-Loaded PLGA Nanoparticles
This protocol describes the synthesis of IR808-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a nanoprecipitation method.[1]
Caption: Workflow for synthesizing IR808-loaded PLGA nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
IR808 dye
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous surfactant solution (e.g., polyvinyl alcohol (PVA), poloxamer)
-
Deionized water
Procedure:
-
Dissolve a specific amount of PLGA and IR808 in an organic solvent.
-
Add the organic phase dropwise to a continuously stirring aqueous surfactant solution.
-
Evaporate the organic solvent from the resulting nanoemulsion under reduced pressure.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated dye.
-
Resuspend the final nanoparticle formulation in a suitable buffer (e.g., PBS) for further characterization and use.
Characterization of Nanoparticles
The synthesized nanoparticles should be thoroughly characterized to ensure quality and reproducibility.
-
Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading Efficiency and Encapsulation Efficiency: Quantified using UV-Vis spectroscopy by measuring the amount of unincorporated dye in the supernatant after centrifugation.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effects of free and nanoparticle-encapsulated IR808 with and without laser irradiation.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
96-well plates
-
Free IR808 and nanoparticle-encapsulated IR808 solutions
-
808 nm laser
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of free IR808 or nanoparticle-encapsulated IR808. Include untreated control wells.
-
For photothermal treatment groups, irradiate the designated wells with an 808 nm laser at a specific power density for a set duration. Keep a parallel set of plates in the dark as a control for dark toxicity.
-
After treatment, incubate the cells for an additional 24-48 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
In Vivo Antitumor Efficacy Study
This protocol evaluates the antitumor efficacy of the different IR808 formulations in a tumor-bearing animal model.
Caption: Workflow for the in vivo antitumor efficacy study.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)
-
Free IR808 and nanoparticle-encapsulated IR808 formulations
-
Phosphate-buffered saline (PBS) as a control
-
808 nm laser with a power meter
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Establish a tumor model by subcutaneously inoculating cancer cells into the flank of immunocompromised mice.
-
When tumors reach a predetermined size, randomly divide the mice into treatment groups (e.g., PBS control, free IR808 + laser, nanoparticle-encapsulated IR808 + laser).
-
Administer the respective treatments intravenously.
-
At a predetermined time point post-injection (based on biodistribution studies), irradiate the tumor area with an 808 nm laser.
-
Monitor tumor volume and body weight of the mice every few days for a specified period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination).
Conclusion
References
- 1. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IR808@MnO nano-near infrared fluorescent dye’s diagnostic value for malignant pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integration of IR-808 and thiol-capped Au–Bi bimetallic nanoparticles for NIR light mediated photothermal/photodynamic therapy and imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Visibly acoustic delivery of IR808 into tumor via gas vesicles enhances photothermal therapy efficacy against tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo targeted delivery of photosensitizers to the tumor cells for enhanced photodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Preclinical Safety of Near-Infrared Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the long-term toxicity of IR808-TZ and other near-infrared (NIR) fluorescent dyes commonly used in preclinical animal models. Due to the limited availability of public long-term toxicity data for this compound, this guide also includes information on the structurally similar heptamethine cyanine dye, IR808, to provide the most comprehensive overview currently possible. The comparison includes available data for Indocyanine Green (ICG), IRDye 800CW, and ZW800-1. All quantitative data is summarized for ease of comparison, and a detailed, standardized experimental protocol for assessing long-term toxicity is provided.
Executive Summary
The in vivo application of near-infrared (NIR) fluorescent dyes is a cornerstone of preclinical imaging. However, a thorough understanding of their long-term safety profile is paramount for clinical translation. This guide reveals a significant gap in the publicly available long-term toxicity data for many commonly used NIR dyes, including this compound. While short-term studies and clinical use of some dyes like Indocyanine Green (ICG) suggest a degree of safety, comprehensive, multi-dose, long-duration preclinical toxicity studies are not consistently available in the public domain. This guide summarizes the existing data and provides a framework for how such long-term toxicity should be evaluated.
Comparison of Preclinical Toxicity Data
The following table summarizes the available toxicity data for this compound (using IR808 as a proxy), ICG, IRDye 800CW, and ZW800-1. It is important to note that the majority of the available data is from short-term studies.
| Parameter | This compound (data for IR808) | Indocyanine Green (ICG) | IRDye 800CW | ZW800-1 |
| Animal Model | Mice | Rats, Rabbits, Dogs | Rats | Rats, Dogs |
| Route of Administration | Intravenous | Intravenous, Intravitreal | Intravenous, Intradermal | Intravenous |
| Study Duration | Not specified in long-term studies | Varied; long history of clinical use | Single dose, 14-day observation[1][2][3][4] | Preclinical toxicology studies conducted, but detailed public data is limited[5][6] |
| Dosage | Not specified in long-term studies | 0.5 mg/kg (dogs) | 1, 5, and 20 mg/kg (rats)[1][2][3][4] | 5.0 and 15.0 mg/kg (single dose in rats)[5] |
| Key Findings | General biocompatibility in cellular and animal models for imaging applications. No long-term toxicity studies publicly available. | Generally safe for intravenous use. Reports of retinal toxicity with intravitreal administration. | No pathological evidence of toxicity at doses up to 20 mg/kg in a 14-day study.[1][2][3][4] | Preclinical toxicology studies in rats and dogs were reported as "negative" in support of first-in-human studies.[6] |
| Hematology | Not available | Generally no adverse effects with IV use. | No adverse effects reported in a 14-day study.[1][2][3][4] | Not publicly available |
| Serum Chemistry | Not available | Generally no adverse effects with IV use. | No adverse effects reported in a 14-day study.[1][2][3][4] | Not publicly available |
| Histopathology | Not available | No adverse effects with IV use. Retinal damage with intravitreal use. | No pathological changes in a 14-day study.[1][2][3][4] | Not publicly available |
| NOAEL | Not established | Not established in long-term studies | 20 mg/kg (single dose, 14-day observation)[2][4] | Not publicly available |
NOAEL: No Observed Adverse Effect Level
Experimental Protocols
A standardized protocol for assessing the long-term toxicity of NIR dyes is crucial for generating comparable and reliable data. The following protocol is based on the OECD Guidelines for the Testing of Chemicals, specifically Guideline 452 for Chronic Toxicity Studies.
Objective: To characterize the systemic toxicity profile of a near-infrared dye following repeated intravenous administration to rodents for a period of 6 months.
Test System:
-
Species: Sprague-Dawley Rat (or other appropriate rodent species)
-
Sex: Equal numbers of males and females
-
Number of Animals: 20 per sex per group
Experimental Design:
-
Groups:
-
Control Group: Vehicle (e.g., saline)
-
Low-Dose Group
-
Mid-Dose Group
-
High-Dose Group
-
-
Route of Administration: Intravenous (bolus injection)
-
Frequency: Once weekly (or as determined by pharmacokinetic data)
-
Duration: 6 months
-
Dose Selection: Based on preliminary dose-ranging studies to establish a maximum tolerated dose (MTD). The high dose should induce some evidence of toxicity without causing mortality, the low dose should be a no-observed-adverse-effect-level (NOAEL), and the mid-dose should be intermediate.
Parameters Monitored:
-
Clinical Observations: Daily for signs of toxicity, and weekly detailed physical examinations.
-
Body Weight: Weekly.
-
Food and Water Consumption: Weekly.
-
Ophthalmology: Prior to initiation and at termination.
-
Hematology: At 3 and 6 months. Parameters include red blood cell count, hemoglobin concentration, hematocrit, white blood cell count (total and differential), and platelet count.
-
Clinical Chemistry: At 3 and 6 months. Parameters include markers for liver function (ALT, AST, ALP, bilirubin), kidney function (BUN, creatinine), electrolytes, glucose, and total protein.
-
Urinalysis: At 3 and 6 months. Parameters include volume, specific gravity, pH, protein, glucose, and sediment analysis.
-
Gross Necropsy: At the end of the study, all animals are subjected to a full necropsy. Organ weights (liver, kidneys, spleen, brain, heart, etc.) are recorded.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Any gross lesions and target organs from all dose groups are also examined.
Visualizations
Caption: Workflow for a standard 6-month long-term toxicity study in rodents.
Caption: Conceptual comparison of NIR dyes based on structure and available toxicity data.
References
- 1. licorbio.com [licorbio.com]
- 2. Single-Dose Intravenous Toxicity Study of IRDye 800CW in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single-dose intravenous toxicity study of IRDye 800CW in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ZW800-1: The 1st Zwitterionic NIR Fluorophore for Cancer Imaging & Ureter Mapping - John Frangioni [grantome.com]
A Comparative Analysis of IR808-TZ and Cy7 Derivatives for Advanced Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of near-infrared (NIR) dyes is a critical step in designing sensitive and effective imaging and therapeutic strategies. This guide provides a side-by-side comparison of IR808-TZ and various Cy7 derivatives, focusing on their performance in applications such as in vivo imaging, photothermal therapy (PTT), and photodynamic therapy (PDT). The information presented is supported by experimental data from peer-reviewed literature to facilitate an informed decision-making process.
Executive Summary
This compound and Cy7 derivatives are two prominent classes of NIR heptamethine cyanine dyes utilized in biomedical research. Both offer the advantage of operating within the NIR window (700-900 nm), where light penetration into biological tissues is maximal and autofluorescence is minimal.[1][2] While sharing a common cyanine core structure, their derivatives exhibit distinct photophysical properties and functional capabilities that make them suitable for different applications.
This compound , a tetrazine-modified derivative of the IR-808 dye, is designed for bioorthogonal chemistry applications.[3] The tetrazine moiety can act as a fluorescence quencher that is "turned on" upon reaction with a dienophile, making it a powerful tool for specific labeling and imaging.[3][4] The parent compound, IR-808, is recognized for its tumor-targeting capabilities and its utility as a photosensitizer for both PTT and PDT.[1][5][6]
Cy7 derivatives are a versatile family of NIR fluorophores widely used for labeling biomolecules for in vivo imaging.[2] Various modifications to the core Cy7 structure have been developed to enhance properties like quantum yield, photostability, and water solubility.[7]
This guide will delve into a quantitative comparison of their key performance metrics, outline the experimental protocols for their evaluation, and provide visual representations of relevant biological pathways and experimental workflows.
Quantitative Data Comparison
The following tables summarize the key photophysical and performance characteristics of IR-808 (as a proxy for this compound due to limited specific data on the tetrazine conjugate) and representative Cy7 derivatives.
Table 1: Photophysical Properties
| Parameter | IR-808 | Cy7 NHS Ester | Sulfo-Cy7 | IR-780 (a Cy7 analog) |
| Excitation Max (λex) | ~782 nm[1] | ~750 nm[2] | ~750 nm | ~780 nm[7] |
| Emission Max (λem) | ~808 nm[1] | ~776 nm[2] | ~773 nm | Not specified |
| Molar Extinction Coefficient (ε) | High (exact value varies with solvent) | ~199,000 cm⁻¹M⁻¹[2] | High | ~220,000 cm⁻¹M⁻¹[7] |
| Fluorescence Quantum Yield (Φf) | 5-6.5% (in NIR-Ib window)[8] | ~0.3[2] | High | ~0.12[7] |
| Solubility | Hydrophobic, often requires formulation for aqueous use[9] | Varies, NHS ester is reactive in organic solvents | High water solubility | Hydrophobic |
Table 2: Performance in Therapeutic Applications
| Application | IR-808 | Cy7 Derivatives |
| Photothermal Conversion Efficiency (PCE) | Reported in various formulations, e.g., ~30.2% for a modified IR-786[4] | Generally lower than dedicated PTT agents, but can be enhanced in specific formulations. |
| Singlet Oxygen Generation (for PDT) | Yes, used as a photosensitizer for PDT[5][6] | Some derivatives can generate singlet oxygen, making them suitable for PDT.[7] |
| Tumor Targeting | Exhibits inherent tumor-targeting properties.[1][10] | Typically requires conjugation to a targeting moiety (e.g., antibody, peptide).[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of NIR dyes. Below are summaries of standard protocols for key experiments.
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a measure of the efficiency of fluorescence. It is typically determined using a comparative method, referencing a standard with a known quantum yield.
Materials:
-
Fluorimeter
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, PBS)
-
NIR dye of interest (sample)
-
Reference standard with a known quantum yield in the NIR range (e.g., IR-26)
Protocol:
-
Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Acquire the fluorescence emission spectra of the solvent (as a blank), the sample solutions, and the reference standard solutions using the fluorimeter. The excitation wavelength should be the same for all measurements.
-
Integrate the area under the emission curves for both the sample and the reference.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)²
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Measurement of Photothermal Conversion Efficiency (PCE)
PCE quantifies the efficiency of a material in converting absorbed light energy into heat.
Materials:
-
NIR laser (e.g., 808 nm)
-
Power meter
-
Infrared thermal imaging camera or a thermocouple
-
Sample solution (NIR dye in a solvent like water or PBS)
-
Control solution (solvent only)
-
Cuvette or other suitable container
Protocol:
-
Place a known volume and concentration of the sample solution in the cuvette.
-
Record the initial temperature of the solution (T_initial).
-
Irradiate the solution with the NIR laser at a specific power density for a set period, continuously recording the temperature until it reaches a plateau (T_max).
-
Turn off the laser and continue to record the temperature as the solution cools down to the ambient temperature.
-
Repeat the experiment with the solvent alone as a control.
-
The PCE (η) can be calculated using the following formula:
η = [hA(T_max - T_surr) - Q_s] / [I(1 - 10^(-Aλ))]
where:
-
h is the heat transfer coefficient
-
A is the surface area of the container
-
T_max is the maximum temperature
-
T_surr is the ambient temperature
-
Q_s is the heat absorbed by the solvent
-
I is the laser power
-
Aλ is the absorbance of the dye at the laser wavelength
-
Visualizations
Experimental Workflow for In Vivo Imaging
The following diagram illustrates a typical workflow for evaluating the in vivo imaging performance of NIR dyes conjugated to a targeting ligand.
Caption: Workflow for in vivo tumor imaging using a targeted NIR dye.
Signaling Pathways in Phototherapy
The diagrams below illustrate the basic mechanisms of photothermal and photodynamic therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Near-infrared photodynamic and photothermal co-therapy based on organic small molecular dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IR-808 loaded nanoethosomes for aggregation-enhanced synergistic transdermal photodynamic/photothermal treatment of hypertrophic scars - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the optical and biological properties in vitro of IR808-PEG-FA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-clinical study of IR808 dye for cervical cancer in vitro and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of IR808-TZ: A Guide for Laboratory Professionals
The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of IR808-TZ, a near-infrared cyanine dye. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to ensure a safe working environment and meet regulatory standards. Note that this information is based on general best practices for handling chemical waste; it is imperative to consult and follow your institution's specific Environmental Health & Safety (EHS) guidelines.[1]
Immediate Safety and Handling
Before initiating any disposal procedure, the following safety measures must be strictly observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety goggles, and chemical-resistant gloves.[1]
-
Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]
-
Labeling: Ensure all containers holding this compound, including waste containers, are clearly and accurately labeled.[2]
-
Storage: Store this compound and its waste in a cool, dry, and well-ventilated area, away from incompatible materials and direct sunlight.[2][3]
Quantitative Safety and Handling Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not retrieved, the following table summarizes general safety and handling parameters for cyanine and fluorescent dyes.
| Parameter | Guideline | Source |
| Personal Protective Equipment | Lab coat, safety goggles, chemical-resistant gloves | [1] |
| Work Environment | Well-ventilated area, preferably a chemical fume hood | [1][2] |
| Waste Classification | Hazardous chemical waste | [1][4] |
| Waste Containers | Designated, leak-proof, chemically compatible, and clearly labeled | [1][4][5] |
| Disposal of Empty Containers | The first rinse must be collected and disposed of as hazardous waste. | [5] |
Step-by-Step Disposal Protocol for this compound
All materials contaminated with this compound, including stock solutions, diluted solutions, and solid waste, should be treated as hazardous chemical waste.[1]
Step 1: Waste Segregation and Collection
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible waste container.[1][5] Plastic containers are generally preferred over glass to minimize the risk of breakage.[2][6]
-
This includes unused stock solutions, diluted working solutions, and the initial rinsate from cleaning contaminated labware.[5]
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Solid Waste:
Step 2: Waste Container Management
-
Labeling: Affix a completed EHS hazardous waste label to each waste container.[4][5] The label should clearly identify the contents, including the name "this compound" and any other chemical constituents.
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[4] The containers must be kept sealed at all times, except when adding waste.[4][5]
-
Secondary Containment: Place waste containers in secondary containment to prevent contamination in case of a leak.[5]
Step 3: Requesting Waste Pickup
-
Once a waste container is full, or within the time limits specified by your institution (e.g., one year for partially filled containers in an SAA), request a waste pickup from your institution's EHS department.[4][6]
Step 4: Decontamination of Labware
-
Thoroughly rinse all labware that has come into contact with this compound.
-
The first rinse must be collected and disposed of as hazardous liquid waste.[5]
-
Subsequent rinses may be permissible for drain disposal depending on your institution's policies for non-mutagenic dyes.[5] However, it is always best to consult with your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling IR808-TZ
For researchers, scientists, and drug development professionals utilizing the near-infrared (NIR) heptamethine cyanine dye IR808-TZ, this guide provides essential safety protocols, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles providing a complete seal around the eyes. |
| Hand Protection | Gloves | Nitrile or other chemical-resistant gloves. |
| Body Protection | Lab Coat | A full-length laboratory coat. |
| Respiratory Protection | Fume Hood | All handling of this compound powder should be conducted in a certified chemical fume hood. |
Operational Plan
A systematic approach to handling this compound, from preparation to experimental use, is crucial. The following workflow outlines the key steps.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including stock solutions and waste from experimental procedures, must be collected in a separate, sealed, and labeled hazardous liquid waste container.
-
Sharps: Needles and syringes used for in vivo administration must be disposed of in a designated sharps container.
Disposal Procedure:
All waste containers must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name "this compound". These containers should be stored in a designated satellite accumulation area within the laboratory. When the containers are full, a request for pickup should be submitted to your institution's Environmental Health and Safety (EHS) department for proper disposal according to federal, state, and local regulations. Under no circumstances should this compound or its solutions be disposed of down the drain.
Experimental Protocols
The following are generalized protocols for the use of this compound in common research applications. Optimization may be required for specific cell lines or animal models.
In Vitro Cell Staining
This protocol outlines the steps for staining cells with this compound for fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Cells of interest
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound powder in DMSO to a concentration of 1 mg/mL.
-
Culture cells: Plate cells in a suitable culture vessel (e.g., multi-well plate, chamber slide) and allow them to adhere overnight.
-
Prepare staining solution: Dilute the this compound stock solution in cell culture medium to a final concentration of 10 µg/mL.
-
Stain cells: Remove the culture medium from the cells and add the this compound staining solution.
-
Incubate: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
Wash: Remove the staining solution and wash the cells three times with PBS.
-
Image: Image the cells using a fluorescence microscope with appropriate NIR filters.
In Vivo Imaging
This protocol provides a general guideline for in vivo imaging using this compound in a mouse model.
Materials:
-
This compound
-
Sterile PBS
-
Tumor-bearing mice
-
In vivo imaging system
Procedure:
-
Prepare injection solution: Dissolve this compound in a suitable vehicle (e.g., sterile PBS with a small amount of DMSO and a surfactant like Tween 80 to aid solubility) to a concentration of 1 mg/mL.
-
Animal preparation: Anesthetize the tumor-bearing mouse using a standard protocol (e.g., isoflurane inhalation).
-
Injection: Administer the this compound solution via intravenous (tail vein) injection. A typical dose is 100 µL per mouse.
-
Imaging: At various time points post-injection (e.g., 2, 4, 8, 24 hours), place the anesthetized mouse in an in vivo imaging system and acquire fluorescence images using the appropriate excitation and emission wavelengths for this compound.
-
Post-imaging: Monitor the animal during recovery from anesthesia.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The safety recommendations provided are based on general guidelines for handling cyanine dyes. It is imperative to consult your institution's safety office for specific guidance and to perform a risk assessment before use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
